Technical Documentation Center

N-[3-(2-bromoethyl)phenyl]acetamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N-[3-(2-bromoethyl)phenyl]acetamide
  • CAS: 1021172-90-6

Core Science & Biosynthesis

Foundational

N-[3-(2-bromoethyl)phenyl]acetamide chemical properties

Technical Whitepaper: Chemical Properties, Synthesis, and Applications of N-[3-(2-bromoethyl)phenyl]acetamide Executive Overview: The Bifunctional Paradigm As a Senior Application Scientist navigating the complexities of...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Chemical Properties, Synthesis, and Applications of N-[3-(2-bromoethyl)phenyl]acetamide

Executive Overview: The Bifunctional Paradigm

As a Senior Application Scientist navigating the complexities of drug discovery, I frequently encounter the challenge of designing robust, scalable synthetic routes for active pharmaceutical ingredients (APIs). A recurring and highly effective motif in our synthetic arsenal is the bifunctional building block. N-[3-(2-bromoethyl)phenyl]acetamide (CAS: 1021172-90-6) exemplifies this paradigm.

Featuring an electrophilic primary alkyl bromide and a secondary aryl amide, this molecule offers structural orthogonality. This dual-nature allows it to serve as a critical intermediate in the synthesis of phenethylamine-derived therapeutics, such as G-protein-coupled receptor (GPCR) ligands and targeted kinase inhibitors. This guide provides an in-depth analysis of its physicochemical properties, field-proven synthetic methodologies, and the causality behind its experimental handling.

Physicochemical Profiling

Understanding the baseline metrics of a building block is the first step in predicting its behavior in complex reaction matrices. The quantitative data and structural properties of N-[3-(2-bromoethyl)phenyl]acetamide are summarized below.

PropertySpecification
Chemical Name N-[3-(2-bromoethyl)phenyl]acetamide
CAS Registry Number 1021172-90-6
Molecular Formula C10H12BrNO
Molecular Weight 242.12 g/mol
Functional Groups Primary alkyl bromide, secondary aryl amide
Electrophilicity High (Primary carbon, highly susceptible to SN2)
H-Bonding Profile 1 H-bond donor (N-H), 1 H-bond acceptor (C=O)

Mechanistic Causality: Orthogonal Reactivity

The synthetic utility of N-[3-(2-bromoethyl)phenyl]acetamide relies entirely on the independent, orthogonal reactivity of its two functional groups.

  • The Bromoethyl Group: The terminal primary bromide acts as a highly efficient electrophile. Because the adjacent carbon chain minimizes steric hindrance, it readily undergoes bimolecular nucleophilic substitution (SN2) with various nucleophiles (e.g., primary/secondary amines, thiols, and alkoxides) under mild basic conditions.

  • The Acetamide Group: The acetyl group serves a critical dual purpose. During the SN2 alkylation of the bromoethyl tail, it acts as a robust protecting group for the aniline nitrogen, preventing unwanted self-polymerization or competitive alkylation. Post-alkylation, the acetamide can either be retained for crucial hydrogen bonding in the final drug molecule's pharmacophore, or it can be hydrolyzed via strong acid to reveal a primary aromatic amine for further functionalization (e.g., Buchwald-Hartwig cross-coupling or urea formation).

G A N-[3-(2-bromoethyl)phenyl]acetamide (Electrophile) C SN2 Substitution Intermediate A->C Base, Solvent (e.g., K2CO3, DMF) B Nucleophile (e.g., 2° Amine) B->C D Amide Hydrolysis (HCl/Heat) C->D Deprotection E Substituted Phenethylamine Core D->E Final Product

Orthogonal reactivity workflow of N-[3-(2-bromoethyl)phenyl]acetamide.

Step-by-Step Synthetic Methodology: The Appel Protocol

The de novo synthesis of N-[3-(2-bromoethyl)phenyl]acetamide is typically achieved through the bromination of its hydroxyl precursor, N-[3-(2-hydroxyethyl)phenyl]acetamide.

Causality of Reagent Selection: To preserve the integrity of the acetamide group, we must avoid strongly acidic conditions (such as refluxing HBr), which would cause premature amide hydrolysis. Therefore, the is the preferred, field-proven method[1]. It utilizes triphenylphosphine (PPh3) and carbon tetrabromide (CBr4) to convert alcohols to alkyl bromides via a halophosphonium intermediate under mild, neutral conditions[2].

Protocol: Appel Reaction Synthesis

  • Preparation: Dissolve 1.0 equivalent of N-[3-(2-hydroxyethyl)phenyl]acetamide in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Cool the reaction mixture to 0 °C using an ice bath to control the initial exothermic activation.

  • Reagent Addition: Add 1.2 equivalents of triphenylphosphine (PPh3) to the stirring solution. Once fully dissolved, slowly add 1.2 equivalents of carbon tetrabromide (CBr4) in small portions. Note: The sequential addition ensures the controlled formation of the active oxyphosphonium intermediate.

  • Reaction Propagation: Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir for 2–4 hours. Monitor the reaction progress via Thin-Layer Chromatography (TLC) or LC-MS until the starting alcohol is completely consumed.

  • Workup: Quench the reaction with saturated aqueous sodium bicarbonate (NaHCO3). Extract the aqueous layer three times with DCM. Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO4), and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel using a Hexanes/Ethyl Acetate gradient. This step is critical to separate the target compound from the triphenylphosphine oxide byproduct.

Self-Validating Analytical Workflows

Trustworthiness in synthetic chemistry requires that every protocol be a self-validating system. To ensure the identity and purity of the synthesized N-[3-(2-bromoethyl)phenyl]acetamide, the following analytical validations must be executed:

  • Nuclear Magnetic Resonance (1H NMR, 400 MHz, CDCl3): The spectrum must confirm the presence of the acetyl methyl group (singlet, ~2.1 ppm), the benzylic methylene protons (triplet, ~3.1 ppm), and the terminal brominated methylene protons (triplet, ~3.5 ppm). The aromatic region (6.9–7.5 ppm) should integrate to four protons, confirming the meta-substitution pattern.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Electrospray ionization (ESI+) should reveal the [M+H]+ parent ion. Crucially, the mass spectrum must display the characteristic 1:1 isotopic doublet at m/z ~242 and 244. This doublet is the definitive, self-validating proof of the incorporation of a single bromine atom.

  • High-Performance Liquid Chromatography (HPLC): Purity should be assessed using a reverse-phase C18 column with a gradient of Water/Acetonitrile (containing 0.1% TFA). A single sharp peak integrating to >95% area under the curve (AUC) validates the compound for downstream biological screening.

Strategic Applications in Medicinal Chemistry

The 2-phenethylamine motif is a privileged scaffold in medicinal chemistry, deeply embedded in the structures of endogenous catecholamines (e.g., dopamine, norepinephrine) and numerous CNS-active therapeutics[3].

By utilizing N-[3-(2-bromoethyl)phenyl]acetamide, medicinal chemists can rapidly synthesize expansive libraries of 3-substituted phenethylamines[4]. Displacing the bromide with various cyclic or acyclic amines allows researchers to fine-tune the basicity, lipophilicity, and steric bulk of the ligand. This precise tuning is critical for optimizing binding affinity and pharmacokinetic properties when targeting complex neuro-receptors such as 5-HT (serotonin) receptors, dopamine transporters (DAT), and trace-amine-associated receptors (TAAR1)[5].

References

  • Nieto, C.T., et al. "2-Phenethylamines in Medicinal Chemistry: A Review." Molecules 2023, 28(2), 855. Available at:[Link]

Sources

Exploratory

N-[3-(2-bromoethyl)phenyl]acetamide: Structural Characterization, Synthetic Utility, and Mechanistic Workflows

Executive Summary In modern medicinal chemistry, the rapid assembly of complex pharmacophores relies heavily on versatile, bifunctional building blocks. N-[3-(2-bromoethyl)phenyl]acetamide (CAS: 1021172-90-6) is a highly...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the rapid assembly of complex pharmacophores relies heavily on versatile, bifunctional building blocks. N-[3-(2-bromoethyl)phenyl]acetamide (CAS: 1021172-90-6) is a highly strategic intermediate featuring a meta-substituted phenyl ring that bears both a stable acetamide moiety and a highly reactive 2-bromoethyl group.

As a Senior Application Scientist, I have designed this technical guide to move beyond basic structural data. This whitepaper deconstructs the physicochemical properties of the molecule, establishes chemoselective synthetic pathways, and provides field-proven, self-validating experimental protocols for its application in drug discovery workflows.

Molecular Architecture & Physicochemical Properties

The molecular architecture of N-[3-(2-bromoethyl)phenyl]acetamide is defined by its functional orthogonality.

  • The Acetamide Group (-NHCOCH₃): Located at position 1, this group acts as a moderate electron-donating group via resonance. It is sterically hindered and chemically robust, remaining stable under the neutral to mildly basic conditions typically employed in downstream cross-coupling or alkylation steps.

  • The 2-Bromoethyl Group (-CH₂CH₂Br): Located at position 3, this aliphatic halide is insulated from the aromatic ring's direct resonance by the ethylene bridge. This isolation preserves its high electrophilicity, making it a textbook substrate for classic Sₙ2 nucleophilic substitution.

Quantitative specifications are summarized below, validated against primary chemical supplier databases such as and .

Table 1: Physicochemical Specifications of N-[3-(2-bromoethyl)phenyl]acetamide

PropertySpecification
Chemical Name N-[3-(2-bromoethyl)phenyl]acetamide
CAS Registry Number 1021172-90-6
Molecular Formula C₁₀H₁₂BrNO
Molecular Weight 242.11 g/mol
SMILES String CC(=O)Nc1cccc(CCBr)c1
Compound Class Alkyl Halide / Acetamide
Storage Conditions +4°C, protect from light and ambient moisture

Strategic Synthetic Methodologies

Synthesizing N-[3-(2-bromoethyl)phenyl]acetamide requires strict chemoselectivity to prevent cross-reactivity between the amine and the alcohol/halide functionalities. The most efficient, scalable workflow begins with 2-(3-aminophenyl)ethanol.

Causality in Reagent Selection:

  • Selective N-Acetylation: Acetic anhydride (Ac₂O) is strategically chosen over acetyl chloride. When used in an aqueous/methanol solvent system or with a mild base, Ac₂O chemoselectively acetylates the highly nucleophilic aniline nitrogen while leaving the primary aliphatic alcohol completely intact. Acetyl chloride is too aggressive and would lead to unwanted O-acetylation.

  • Bromination: Phosphorus tribromide (PBr₃) is selected over the classic Appel reaction (CBr₄/PPh₃). While both effectively convert primary alcohols to bromides, PBr₃ generates water-soluble phosphorous acid (H₃PO₃) as a byproduct. This allows for a streamlined, self-validating aqueous workup. Conversely, the Appel reaction generates triphenylphosphine oxide (TPPO), which notoriously requires tedious and solvent-heavy silica gel chromatography to remove.

Synthesis SM 2-(3-aminophenyl)ethanol (Starting Material) Step1 Selective N-Acetylation (Ac2O, Mild Base) SM->Step1 Int N-[3-(2-hydroxyethyl)phenyl]acetamide (Intermediate) Step1->Int Chemoselective Step2 Bromination (PBr3, DCM, 0°C) Int->Step2 Prod N-[3-(2-bromoethyl)phenyl]acetamide (Target Compound) Step2->Prod Aqueous Workup

Figure 1: Two-step chemoselective synthetic workflow for N-[3-(2-bromoethyl)phenyl]acetamide.

Mechanistic Utility in Drug Discovery

The primary utility of N-[3-(2-bromoethyl)phenyl]acetamide in medicinal chemistry is its role as a robust electrophile. It is widely used to alkylate secondary amines, thiols, and nitrogen-containing heterocycles (e.g., piperazines, imidazoles) to build complex pharmacophores ().

Because the acetamide group is stable under the mild basic conditions (e.g., K₂CO₃ or DIPEA) required for these Sₙ2 reactions, no protecting group chemistry is necessary on the left-hand side of the molecule.

SN2_Pathway A N-[3-(2-bromoethyl)phenyl]acetamide (Electrophile) C SN2 Transition State (Polar Aprotic Solvent) A->C B Secondary Amine (Nucleophile) B->C D Alkylated Amine (Pharmacophore) C->D E Bromide Salt (Byproduct) C->E

Figure 2: SN2 Nucleophilic Substitution Pathway for pharmacophore linkage.

Experimental Workflows & Protocols

Protocol A: Synthesis of N-[3-(2-bromoethyl)phenyl]acetamide

Objective: Convert N-[3-(2-hydroxyethyl)phenyl]acetamide to the corresponding bromide. Self-Validating System: Reaction progress is monitored via Thin Layer Chromatography (TLC). The successful conversion is validated by the disappearance of the highly polar alcohol spot (low Rf) and the emergence of a significantly less polar bromide spot (high Rf), both strongly UV-active at 254 nm.

  • Preparation: In an oven-dried, argon-purged round-bottom flask, dissolve N-[3-(2-hydroxyethyl)phenyl]acetamide (1.0 eq) in anhydrous Dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Thermal Control: Cool the reaction mixture strictly to 0 °C using an ice-water bath. Causality: Bromination with PBr₃ is highly exothermic; thermal control prevents the degradation of the acetamide moiety.

  • Reagent Addition: Add Phosphorus tribromide (PBr₃) (0.4 eq) dropwise via syringe. (Note: 1 mole of PBr₃ can theoretically brominate 3 moles of alcohol, hence 0.4 eq provides a slight operational excess).

  • Reaction Execution: Stir at 0 °C for 30 minutes, then remove the ice bath. Allow the mixture to warm to room temperature and stir for an additional 2 hours.

  • Quenching & Workup: Quench the reaction carefully by pouring it into a vigorously stirred solution of saturated aqueous NaHCO₃ at 0 °C. Causality: The mild base neutralizes the H₃PO₃ byproduct and any unreacted PBr₃ without hydrolyzing the acetamide. Extract the aqueous layer with DCM (3x).

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product is typically >90% pure and ready for immediate downstream Sₙ2 application.

Protocol B: Sₙ2 Alkylation of a Secondary Amine

Objective: Utilize N-[3-(2-bromoethyl)phenyl]acetamide to alkylate a target piperazine derivative. Self-Validating System: The formation of a tertiary amine product can be validated post-workup using a bromocresol green TLC stain, which will selectively turn blue/green in the presence of the newly formed basic tertiary amine.

  • Setup: Dissolve the target secondary amine (1.0 eq) and N-[3-(2-bromoethyl)phenyl]acetamide (1.1 eq) in anhydrous Acetonitrile (MeCN). Causality: MeCN is a polar aprotic solvent that optimally stabilizes the Sₙ2 transition state, accelerating the reaction rate.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq). Causality: DIPEA is a sterically hindered, non-nucleophilic base. It efficiently neutralizes the generated HBr byproduct, driving the reaction forward, without competing with the secondary amine for the electrophile.

  • Heating: Heat the mixture to 60 °C under an inert atmosphere for 8-12 hours.

  • Purification: Concentrate the solvent under reduced pressure, partition the residue between Ethyl Acetate (EtOAc) and water, and purify the organic phase via flash column chromatography to isolate the final alkylated pharmacophore.

References

Foundational

Engineering the 3-Acetamidophenethyl Pharmacophore: A Technical Guide to N-[3-(2-bromoethyl)phenyl]acetamide Derivatives in Drug Discovery

Executive Summary In modern medicinal chemistry, the strategic introduction of bifunctional building blocks is critical for developing highly selective therapeutics. N-[3-(2-bromoethyl)phenyl]acetamide (CAS: 1021172-90-6...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic introduction of bifunctional building blocks is critical for developing highly selective therapeutics. N-[3-(2-bromoethyl)phenyl]acetamide (CAS: 1021172-90-6)[1] has emerged as a privileged synthon. This molecule features a highly reactive electrophilic 2-bromoethyl moiety designed for robust SN​2 alkylation, coupled with a meta-substituted acetamide group that serves as a stable, bidentate hydrogen-bond donor/acceptor.

This technical whitepaper explores the chemical profile, biological applications, and validated synthetic protocols for N-[3-(2-bromoethyl)phenyl]acetamide and its derivatives. We will examine its critical role in synthesizing anti-virulence agents targeting bacterial acetyltransferases[2] and its utility in exploring the structure-activity relationships (SAR) of complex G-protein-coupled receptor (GPCR) heterodimers[3].

Chemical Profile and Reactivity Mapping

The utility of N-[3-(2-bromoethyl)phenyl]acetamide lies in its orthogonal reactivity. The primary alkyl bromide is electronically decoupled from the acetamide group due to the meta-substitution pattern. This prevents neighboring group participation (which often plagues ortho-substituted analogs) and ensures clean, predictable second-order nucleophilic substitution ( SN​2 ) kinetics.

Table 1: Physicochemical & Reactivity Profile
PropertyValue / DescriptionPharmacological / Synthetic Relevance
Molecular Weight 242.12 g/mol Low molecular weight allows for fragment-based growth without exceeding Lipinski's Rule of 5.
Electrophilic Site Primary Alkyl BromideHighly susceptible to amine/thiol nucleophiles; ideal for appending the pharmacophore to heterocyclic cores.
Hydrogen Bonding 1 Donor (NH), 1 Acceptor (C=O)The acetamide acts as a critical recognition element in enzyme sub-pockets and GPCR binding sites.
Metabolic Stability High (Acetamide)Unlike esters, the acetamide resists rapid plasma hydrolysis, maintaining the integrity of the pharmacophore in vivo.

Applications in Medicinal Chemistry & Drug Design

Anti-Virulence Agents: Targeting Bacterial Glycosylation

In the fight against antimicrobial resistance, targeting bacterial virulence rather than viability is a leading strategy. In Campylobacter jejuni, the N-linked protein glycosylation ( pgl ) pathway is essential for host cell adhesion. The enzyme PglD , an amino-sugar acetyltransferase, is a prime target[2].

Researchers have developed thieno[2,3-d]pyrimidine-based inhibitors that utilize the 3-acetamidophenethyl group to competitively bind to the enzyme. Biophysical characterization and X-ray co-crystal structures reveal that the 3-acetamidophenethyl moiety acts as a structural mimic, occupying the adenine sub-pocket of the Acetyl-CoA binding site. The acetamide group forms highly specific hydrogen bonds with the enzyme backbone, driving the nanomolar potency required to attenuate bacterial virulence[2].

GPCR Ligands: Opioid Receptor Heterodimers

The phenethyl group is a classic pharmacophore in opioid receptor ligands (e.g., fentanyl, CYM51010). However, targeting the μ−δ opioid receptor (MOR-DOR) heterodimer requires exquisite structural tuning to achieve analgesia without the β -arrestin-mediated side effects (tolerance, respiratory depression) associated with MOR monomers[3].

By substituting standard phenethyl or benzyl groups with a 3-acetamidophenethyl derivative, medicinal chemists alter the electronic distribution and steric bulk within the receptor's binding pocket. SAR studies demonstrate that specific positioning of the acetylamino group dictates whether the ligand behaves as a monomer-selective agonist or a heterodimer-biased ligand, fundamentally altering the downstream signaling cascade[3].

Mechanistic Visualizations

SynthWorkflow A N-[3-(2-bromoethyl)phenyl]acetamide (Electrophile) B KI Catalysis (Finkelstein Rxn) A->B C Alkyl Iodide Intermediate (Enhanced Electrophilicity) B->C E SN2 Alkylation (MeCN, K2CO3, Reflux) C->E D Secondary Amine / Thiol (Nucleophile) D->E F 3-Acetamidophenethyl Pharmacophore E->F

Fig 1: SN2 alkylation workflow of N-[3-(2-bromoethyl)phenyl]acetamide via Finkelstein catalysis.

BioPathway A Campylobacter jejuni Virulence Pathway B PglD (Amino-Sugar Acetyltransferase) A->B F Inhibition of Bacillosamine Biosynthesis B->F C Acetyl-CoA (Natural Cofactor) C->B Binds D 3-Acetamidophenethyl Inhibitor E Adenine Sub-pocket Occupation D->E H-Bonding E->B Competitive Displacement G Attenuated Bacterial Virulence F->G

Fig 2: Mechanism of PglD inhibition by 3-acetamidophenethyl derivatives attenuating virulence.

Validated Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems, incorporating mechanistic causality for every reagent choice.

Protocol 1: Synthesis of N-Alkyl-3-Acetamidophenethyl Derivatives via SN​2 Alkylation

This protocol describes the coupling of N-[3-(2-bromoethyl)phenyl]acetamide with a generic secondary amine (e.g., a piperazine core) to yield a tertiary amine bearing the target pharmacophore.

Reagents & Causality:

  • Substrate: Secondary Amine (1.0 eq)

  • Alkylating Agent: N-[3-(2-bromoethyl)phenyl]acetamide (1.1 eq). Slight excess ensures complete consumption of the valuable amine core.

  • Base: K2​CO3​ (2.5 eq). A mild, insoluble inorganic base scavenges the generated HBr without causing base-catalyzed elimination (E2) of the alkyl bromide to a styrene derivative.

  • Catalyst: Potassium Iodide (KI, 0.1 eq). Drives an in situ Finkelstein reaction, converting the alkyl bromide to a highly reactive alkyl iodide, significantly accelerating the SN​2 kinetics.

  • Solvent: Acetonitrile (MeCN, anhydrous). A polar aprotic solvent that leaves the nucleophile unsolvated and highly reactive.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under an argon atmosphere, dissolve the secondary amine (1.0 mmol) in anhydrous MeCN (10 mL).

  • Reagent Addition: Add finely powdered K2​CO3​ (2.5 mmol) and KI (0.1 mmol) to the stirring solution. Stir at room temperature for 10 minutes to ensure uniform suspension.

  • Alkylation: Add N-[3-(2-bromoethyl)phenyl]acetamide (1.1 mmol) dropwise or in small portions.

  • Reaction: Attach a reflux condenser and heat the mixture to 80°C for 12–18 hours.

  • Self-Validation (Monitoring): Monitor the reaction via LC-MS and TLC (UV 254 nm). The reaction is complete when the secondary amine is consumed. Note: The product will show a distinct M+H mass shift corresponding to the addition of the 3-acetamidophenethyl mass (approx. +162 Da).

  • Workup: Cool to room temperature, filter the mixture through a Celite pad to remove inorganic salts, and concentrate the filtrate in vacuo.

  • Purification: Purify the crude residue via silica gel flash chromatography (typically using a gradient of Dichloromethane/Methanol containing 1% Triethylamine to prevent amine streaking) to yield the pure derivative.

Protocol 2: Selective Saponification in the Presence of the Acetamide Pharmacophore

In multi-step syntheses (such as the preparation of PglD inhibitors), it is often necessary to deprotect an ester to a carboxylic acid without hydrolyzing the crucial acetamide group[2].

Reagents & Causality:

  • Base: LiOH· H2​O or NaOH (1.5 eq). Limits hydroxide concentration to prevent over-reaction.

  • Solvent System: THF / MeOH / H2​O (3:1:1 v/v/v). This ternary mixture ensures complete solvation of both the lipophilic organic ester and the hydrophilic hydroxide salt, enabling a homogeneous reaction.

Step-by-Step Methodology:

  • Dissolve the ester-bearing 3-acetamidophenethyl derivative (1.0 mmol) in the THF/MeOH mixture (8 mL).

  • Add a pre-dissolved solution of LiOH· H2​O (1.5 mmol) in water (2 mL) dropwise at 0°C.

  • Warm the reaction to room temperature and stir for 2–4 hours.

  • Causality Check: The highly electrophilic ester carbonyl is rapidly attacked by the hydroxide. The acetamide carbonyl is resonance-stabilized by the adjacent nitrogen lone pair, rendering it significantly less electrophilic and completely stable under these mild conditions.

  • Acidify the mixture carefully with 1M HCl to pH ~3 to precipitate the free carboxylic acid. Filter, wash with cold water, and dry under high vacuum.

References

  • De Schutter, J. W., et al. "Targeting Bacillosamine Biosynthesis in Bacterial Pathogens: Development of Inhibitors to a Bacterial Amino-Sugar Acetyltransferase from Campylobacter jejuni". PMC / National Institutes of Health. Available at:[Link]

  • Watanabe, A., et al. "Structure-Activity Relationship Study of CYM51010, an agonist for the µ-δ Opioid Receptor Heterodimer". PubMed / National Institutes of Health. Available at:[Link]

Sources

Exploratory

Technical Whitepaper: Properties, Synthetic Utility, and Applications of N-[3-(2-bromoethyl)phenyl]acetamide

Executive Summary In modern drug discovery and organic synthesis, bifunctional building blocks are critical for the rapid elaboration of complex molecular architectures. The compound N-[3-(2-bromoethyl)phenyl]acetamide (...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and organic synthesis, bifunctional building blocks are critical for the rapid elaboration of complex molecular architectures. The compound N-[3-(2-bromoethyl)phenyl]acetamide (InChIKey: YLLCXWCDLGRQJK-UHFFFAOYSA-N) represents a highly versatile, orthogonally reactive intermediate[1]. Featuring both an electrophilic bromoethyl moiety and a protected aniline (acetamide), this molecule serves as a foundational scaffold for synthesizing phenethylamine derivatives, which are ubiquitous in neuropharmacology and G-protein coupled receptor (GPCR) ligand design. This whitepaper provides an in-depth technical analysis of its physicochemical properties, divergent reactivity, step-by-step synthetic workflows, and downstream applications.

Chemical Identity & Physicochemical Properties

Understanding the baseline physicochemical properties of N-[3-(2-bromoethyl)phenyl]acetamide is essential for predicting its behavior in various solvent systems and its pharmacokinetic potential as a structural fragment. The presence of the bromine atom imparts a distinct isotopic signature, while the acetamide group significantly influences the molecule's hydrogen-bonding capacity[1][2].

PropertyValue
IUPAC Name N-[3-(2-bromoethyl)phenyl]acetamide
InChIKey YLLCXWCDLGRQJK-UHFFFAOYSA-N[1]
CAS Registry Number 1021172-90-6
Molecular Formula C10H12BrNO[1]
Molecular Weight 242.11 g/mol
Monoisotopic Mass 241.01022 Da[1]
Hydrogen Bond Donors 1 (Amide N-H)
Hydrogen Bond Acceptors 1 (Amide C=O)

Structural Analysis & Divergent Reactivity Profile

The synthetic power of N-[3-(2-bromoethyl)phenyl]acetamide lies in the orthogonal reactivity of its two functional groups, allowing for programmed, stepwise elaboration without the need for complex protecting group strategies[3].

  • The 2-Bromoethyl Group (Electrophilic Center): The primary alkyl bromide is highly susceptible to bimolecular nucleophilic substitution (S_N2)[4]. The adjacent benzylic position does not sterically hinder the backside attack, making it an ideal substrate for functionalization with primary and secondary amines, thiols, and alkoxides.

  • The Acetamide Group (Protected Nucleophile): The acetamide moiety serves a dual purpose. First, it masks the nucleophilicity of the aniline nitrogen, preventing unwanted oligomerization or side reactions during S_N2 functionalization of the bromoethyl group. Second, it acts as an electron-donating group to the aromatic ring, which can be leveraged if further electrophilic aromatic substitution is desired. The amide bond is thermodynamically stable but can be cleaved under harsh acidic or basic conditions to reveal the free amine[5][6].

Synthetic Methodologies & Workflows

To harness the bifunctional nature of this scaffold, researchers typically employ one of two divergent workflows. The experimental choices detailed below are grounded in fundamental thermodynamic and kinetic principles.

Protocol 1: Nucleophilic Substitution (S_N2) at the Bromoethyl Moiety

This protocol describes the amination of the bromoethyl group to generate a protected phenethylamine derivative.

  • Causality & Experimental Design: The reaction is conducted in a polar aprotic solvent (Acetonitrile, MeCN). Polar aprotic solvents poorly solvate anions (the nucleophilic amine), thereby raising the ground-state energy of the nucleophile and lowering the activation energy barrier for the S_N2 transition state[4]. Potassium carbonate ( K2​CO3​ ) is utilized as a heterogeneous, non-nucleophilic base to scavenge the hydrobromic acid (HBr) byproduct. If HBr is not neutralized, it will protonate the amine nucleophile, rendering it electronically inactive and stalling the reaction[3].

  • Step-by-Step Methodology:

    • Charge a flame-dried round-bottom flask with N-[3-(2-bromoethyl)phenyl]acetamide (1.0 equiv) and anhydrous acetonitrile (0.2 M concentration).

    • Add the desired secondary amine (1.2 equiv) and finely powdered anhydrous K2​CO3​ (2.5 equiv).

    • Equip the flask with a reflux condenser and heat the suspension to 70 °C under an inert nitrogen atmosphere for 12 hours.

    • Self-Validating Step: Monitor the reaction via TLC or LC-MS. The disappearance of the distinct M/M+2 bromine isotopic cluster (241/243 Da) in the mass spectrum confirms the complete displacement of the bromide leaving group.

    • Cool to room temperature, filter the inorganic salts through a Celite pad, and concentrate the filtrate under reduced pressure. Purify via flash column chromatography.

Protocol 2: Acid-Catalyzed Amide Hydrolysis

This protocol outlines the deprotection of the acetamide to yield 3-(2-bromoethyl)aniline.

  • Causality & Experimental Design: The amide bond possesses significant double-bond character due to resonance stabilization between the nitrogen lone pair and the carbonyl pi-system. To overcome this high thermodynamic stability, strong acid (6M HCl) and high thermal energy (reflux) are required[5][6]. The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it susceptible to nucleophilic attack by water.

  • Step-by-Step Methodology:

    • Suspend N-[3-(2-bromoethyl)phenyl]acetamide (1.0 equiv) in 6M aqueous HCl (10 volumes).

    • Heat the mixture to gentle reflux (approx. 100 °C) for 4-6 hours.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Carefully adjust the pH to 8 using a saturated aqueous solution of sodium bicarbonate ( NaHCO3​ ) to free-base the resulting anilinium salt.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL), dry the combined organic layers over anhydrous Na2​SO4​ , and concentrate in vacuo.

Reactivity Core N-[3-(2-bromoethyl)phenyl]acetamide (YLLCXWCDLGRQJK-UHFFFAOYSA-N) SN2 Nucleophilic Substitution (SN2) at Bromoethyl Group Core->SN2 Amines / K2CO3 / MeCN Deprotect Amide Hydrolysis at Acetamide Group Core->Deprotect 6M HCl / Reflux Prod1 Phenethylamine Derivatives (Receptor Ligands) SN2->Prod1 Prod2 3-(2-bromoethyl)aniline (Cross-coupling precursor) Deprotect->Prod2

Divergent synthetic pathways of N-[3-(2-bromoethyl)phenyl]acetamide.

Applications in Drug Discovery & Material Science

The primary utility of N-[3-(2-bromoethyl)phenyl]acetamide is its role as a precursor for phenethylamine derivatives . The phenethylamine skeleton is a privileged scaffold in medicinal chemistry, forming the structural core of numerous neurotransmitters (e.g., dopamine, epinephrine) and synthetic psychoactive drugs.

By substituting the bromoethyl group with various complex amines, researchers can rapidly generate libraries of GPCR ligands targeting serotonin (5-HT), dopamine, or adrenergic receptors. The meta-substituted aniline (once deprotected) can be further utilized to attach the pharmacophore to larger macromolecules, such as in the synthesis of Proteolysis Targeting Chimeras (PROTACs) or Antibody-Drug Conjugates (ADCs), where the aniline acts as an attachment point for linker chemistry.

Pathway Ligand Synthesized Phenethylamine Ligand GPCR Target GPCR (e.g., 5-HT or Dopamine Receptor) Ligand->GPCR Binding & Conformational Change GProtein G-Protein Activation (Gαs / Gαi) GPCR->GProtein Signal Transduction Effector Adenylyl Cyclase Modulation GProtein->Effector Subunit Dissociation Response Cellular Response (cAMP levels altered) Effector->Response Secondary Messenger

GPCR signaling modulation by synthesized phenethylamine derivatives.

Analytical Validation Protocols

To ensure scientific integrity, any synthetic manipulation of N-[3-(2-bromoethyl)phenyl]acetamide must be rigorously validated. The following self-validating analytical checks should be employed:

  • Nuclear Magnetic Resonance (1H-NMR): The starting material exhibits a highly diagnostic spectrum. The acetamide methyl group appears as a sharp, highly integrated singlet near δ 2.1 ppm. The bromoethyl group presents as two distinct, mutually coupled triplets: the benzylic CH2​ near δ 3.1 ppm and the CH2​−Br near δ 3.5 ppm. In a successful S_N2 reaction, the triplet at 3.5 ppm will shift significantly upfield (towards 2.5-2.8 ppm) due to the replacement of the highly electronegative bromine with a less electronegative nitrogen atom[3].

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The natural isotopic abundance of Bromine ( 79Br 50.69%, 81Br 49.31%) provides a built-in validation mechanism[1]. The parent compound will display a characteristic 1:1 doublet at m/z [M+H]+ 242 and 244. The loss of this 1:1 doublet in the product mass spectrum definitively confirms the successful S_N2 displacement of the bromide ion.

References

  • PubChemLite. Explore - PubChemLite - N. University of Luxembourg.[Link]

  • Pearson. When (R)-(1-bromoethyl)benzene is treated with sodium cyanide, a .... Pearson Education.[Link]

  • ElectronicsAndBooks. A Study of the Mechanism and Kinetics of the Thioacetamide Hydrolysis Reaction. Journal of the American Chemical Society.[Link]

  • DataPDF. Hydroxyl Group Catalysis. IV. The Mechanism of Intramolecular. DataPDF.[Link]

Sources

Foundational

Predicted Spectral Data and Structural Validation Protocols for N-[3-(2-bromoethyl)phenyl]acetamide

Executive Summary In the landscape of drug development and synthetic organic chemistry, N-[3-(2-bromoethyl)phenyl]acetamide (CAS: 1021172-90-6) serves as a critical bifunctional intermediate. Possessing both a highly rea...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of drug development and synthetic organic chemistry, N-[3-(2-bromoethyl)phenyl]acetamide (CAS: 1021172-90-6) serves as a critical bifunctional intermediate. Possessing both a highly reactive primary alkyl bromide for nucleophilic substitution and a stable acetamide moiety, it is frequently utilized in the synthesis of complex pharmacophores. This whitepaper provides a comprehensive, causality-driven framework for the spectral prediction and structural validation of this molecule. By establishing self-validating analytical protocols, researchers can ensure high-fidelity structural confirmation and impurity profiling.

Structural & Mechanistic Analysis: The Causality of Spectral Features

To accurately predict and interpret the spectral data of N-[3-(2-bromoethyl)phenyl]acetamide, one must deconstruct the molecule into its core electronic and structural domains. The spectral behavior is governed by the interplay of three distinct functional regions:

  • The Acetamide Group (-NHCOCH₃): The nitrogen lone pair participates in resonance with the aromatic ring, acting as an electron-donating group (EDG) that shields the ortho and para protons. Concurrently, the carbonyl group engages in extensive intermolecular hydrogen bonding in the solid state, which significantly lowers the vibrational frequency of the C=O bond (Amide I band).

  • The 2-Bromoethyl Moiety (-CH₂CH₂Br): Bromine is highly electronegative, exerting a strong inductive electron-withdrawing effect (-I). This deshields the adjacent α -protons (-CH₂-Br), pushing them downfield in the ¹H NMR spectrum, while the β -protons (Ar-CH₂-) are less affected. The heavy bromine atom also dictates a highly specific 1:1 isotopic signature in mass spectrometry.

  • The Meta-Substituted Aromatic Ring: The 1,3-disubstitution pattern creates a diagnostic ABCD (or AMXY) spin system. The isolated proton at position 2 (flanked by both substituents) exhibits only weak meta-coupling, while the other protons display distinct ortho and meta splitting patterns.

Predicted Spectral Data

The following spectral predictions are synthesized using empirical additivity rules, quantum mechanical approximation frameworks such as those found in [1] and [2], and cross-referenced against standardized fragmentation databases like the [3].

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
Shift ( δ , ppm)MultiplicityIntegrationAssignmentMechanistic Rationale
7.40 br s1H-NH -CO-Broadened due to quadrupolar relaxation of ¹⁴N and chemical exchange.
7.45 t (J = 1.8 Hz)1HAr-H (C2)Deshielded slightly by proximity to the amide; exhibits only fine meta coupling.
7.35 dt (J = 7.8, 1.8 Hz)1HAr-H (C6)Ortho to the amide group; shielded by resonance but deshielded by induction.
7.25 t (J = 7.8 Hz)1HAr-H (C5)Meta to both substituents; reflects the baseline aromatic chemical shift.
7.00 dt (J = 7.8, 1.8 Hz)1HAr-H (C4)Para to the electron-donating amide group, resulting in significant shielding.
3.55 t (J = 7.5 Hz)2H-CH ₂-BrStrongly deshielded by the inductive effect of the adjacent electronegative bromine.
3.15 t (J = 7.5 Hz)2HAr-CH ₂-Benzylic protons; split into a triplet by the adjacent methylene group.
2.15 s3H-CO-CHTypical acetyl methyl resonance; isolated from spin-spin coupling.
Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
Shift ( δ , ppm)TypeAssignmentShift ( δ , ppm)TypeAssignment
168.5 QuaternaryC =O (Amide)125.0 CHAr-C 4
139.5 QuaternaryAr-C 3 (ipso to alkyl)120.5 CHAr-C 2
138.2 QuaternaryAr-C 1 (ipso to N)118.5 CHAr-C 6
129.1 CHAr-C 539.0 CH₂Ar-C H₂-
32.5 CH₂-C H₂-Br24.5 CH₃-CO-C H₃
Table 3: Predicted FT-IR Data (ATR, Solid State)
Wavenumber (cm⁻¹)IntensityAssignmentDiagnostic Significance
3290 Strong, BroadN-H StretchBroadening confirms the presence of an intermolecular hydrogen-bonded network.
1665 Strong, SharpC=O Stretch (Amide I)Lowered from ~1700 cm⁻¹ due to solid-state hydrogen bonding and resonance.
1550 MediumN-H Bend (Amide II)Confirms the secondary amide structure.
1605, 1490 MediumC=C AromaticSkeletal vibrations characteristic of the meta-disubstituted benzene ring.
650 StrongC-Br StretchLocated in the fingerprint region; confirms the presence of the alkyl halide.
Table 4: Predicted EI-MS Data (70 eV)

Fragmentation pathways are derived from established rules documented in [4].

m/zRelative AbundanceIon AssignmentFragmentation Mechanism
241 / 243 ~40% (1:1 ratio)[M]⁺•Intact molecular ion. The 1:1 ratio is the definitive isotopic signature of one Br atom (⁷⁹Br/⁸¹Br).
199 / 201 ~80% (1:1 ratio)[M - 42]⁺•Loss of neutral ketene (CH₂=C=O) from the acetamide group via rearrangement.
162 ~60%[M - 79/81]⁺Homolytic α -cleavage or loss of the bromine radical (•Br) yielding a stabilized benzylic cation.
120 100% (Base Peak)[M - 42 - 79/81]⁺Sequential loss of ketene and bromine radical, yielding the highly stable 3-vinylaniline cation.

Experimental Validation Protocol

To ensure data integrity, the following step-by-step methodologies must be employed. Each step is designed as a self-validating system to prevent analytical artifacts.

Step 1: Sample Preparation & NMR Acquisition
  • Methodology: Dissolve 15 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.01% v/v Tetramethylsilane (TMS). Acquire 1D ¹H, 1D ¹³C, and 2D COSY spectra at 298 K.

  • Causality for Choice: CDCl₃ is selected because its lack of exchangeable protons preserves the broad amide N-H singlet (~7.40 ppm), which would rapidly exchange and disappear in protic solvents like Methanol-d₄.

  • Self-Validation Checkpoint: The integration ratio of the acetyl methyl group (singlet, 3H) to the two bromoethyl CH₂ groups (triplets, 2H each) must be exactly 3:2:2 . Any deviation indicates incomplete acetylation during synthesis or degradation of the alkyl bromide.

Step 2: ATR-FTIR Spectroscopy
  • Methodology: Place 2-3 mg of the neat solid directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FTIR spectrometer. Apply uniform pressure and acquire 32 scans from 4000 to 400 cm⁻¹.

  • Causality for Choice: ATR is strictly preferred over traditional KBr pelleting. Subjecting primary alkyl bromides to high pressure in a KBr matrix can induce solid-state halide exchange (forming an alkyl chloride/iodide artifact). ATR prevents this and preserves the native hydrogen-bonding network.

  • Self-Validation Checkpoint: The presence of a sharp peak at ~650 cm⁻¹ without adjacent splitting confirms the integrity of the C-Br bond without matrix interference.

Step 3: Electron Ionization Mass Spectrometry (EI-MS)
  • Methodology: Introduce the sample via direct insertion probe (DIP) into the mass spectrometer. Utilize hard electron ionization at exactly 70 eV.

  • Causality for Choice: 70 eV is the universal standard for EI-MS. It provides a consistent internal energy transfer that guarantees the reproducible observation of the McLafferty-type ketene loss and prevents excessive fragmentation that might obscure the molecular ion.

  • Self-Validation Checkpoint: The mass spectrum must display an exact 1:1 intensity ratio for the molecular ions at m/z 241 and 243. A skewed ratio (e.g., 3:1) would indicate contamination (such as a chlorinated impurity).

Orthogonal Validation Workflow

SpectralWorkflow N1 Sample: N-[3-(2-bromoethyl)phenyl]acetamide N2 Sample Prep: Dissolution in CDCl3 N1->N2 N3 Sample Prep: Neat Solid N1->N3 N6 EI-MS (70 eV) N1->N6 Direct Injection N4 High-Res NMR (1H, 13C, COSY) N2->N4 N5 ATR-FTIR Spectroscopy N3->N5 N7 Data Processing & Deconvolution N4->N7 N5->N7 N6->N7 N8 Structural Validation Consensus N7->N8 Orthogonal Verification

Figure 1: Orthogonal spectral acquisition and structural validation workflow.

References

  • nmrshiftdb2 - Open NMR Database on the Web, SourceForge. Available at:[Link]

  • ChemDraw / ChemNMR Prediction Tools, Revvity Signals. Available at: [Link]

  • Spectral Database for Organic Compounds (SDBS), National Institute of Advanced Industrial Science and Technology (AIST). Available at:[Link]

  • Interpretation of Mass Spectra, 4th ed. (McLafferty, Fred W.; Turecek, Frantisek), Journal of Chemical Education / ACS Publications. Available at:[Link]

Exploratory

Solubility and stability of N-[3-(2-bromoethyl)phenyl]acetamide

N-[3-(2-bromoethyl)phenyl]acetamide: A Technical Whitepaper on Solubility Dynamics and Aqueous Stability Executive Summary N-[3-(2-bromoethyl)phenyl]acetamide is a highly versatile bifunctional chemical intermediate freq...

Author: BenchChem Technical Support Team. Date: March 2026

N-[3-(2-bromoethyl)phenyl]acetamide: A Technical Whitepaper on Solubility Dynamics and Aqueous Stability

Executive Summary

N-[3-(2-bromoethyl)phenyl]acetamide is a highly versatile bifunctional chemical intermediate frequently utilized in drug discovery and bioconjugation. Its architectural design features a hydrogen-bonding acetamide moiety[1] and a highly reactive primary alkyl bromide. While this dual functionality makes it an excellent electrophilic building block for linking to amines or thiols, it introduces significant physicochemical challenges. Researchers frequently encounter a strict trade-off between achieving adequate aqueous solubility for biological assays and maintaining the chemical stability of the bromoethyl leaving group.

This whitepaper provides an in-depth analysis of the causality behind these solubility and stability bottlenecks and outlines self-validating experimental protocols to manage them effectively.

Physicochemical Profiling & Solubility Dynamics

The solubility profile of N-[3-(2-bromoethyl)phenyl]acetamide is dictated by the competing forces of its functional groups. While the parent compound acetamide is highly water-soluble[2], the addition of the bulky, hydrophobic phenyl ring and the non-polar bromoethyl chain drastically shifts the partition coefficient (LogP) toward lipophilicity.

When introducing this compound into aqueous environments (e.g., cell culture media or PBS), the drastic change in solvent polarity disrupts the solvation shell, causing the hydrophobic bulk to aggregate and precipitate[2]. Consequently, strong aprotic solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) are required to disrupt intermolecular pi-pi stacking and fully solvate the molecule[3].

Table 1: Estimated Solubility Profile across Common Solvents

SolventEstimated Solubility LimitMechanistic Notes
Anhydrous DMSO > 50 mg/mLPrimary stock solvent; highly effective at solvating both polar and non-polar moieties[3].
DMF > 50 mg/mLAlternative aprotic solvent; useful if cells/assays are sensitive to DMSO[2].
Ethanol ~ 10 - 20 mg/mLCo-solvent option; requires gentle warming (37°C) to overcome lattice energy[2].
Aqueous Buffer (pH 7.4) < 0.1 mg/mLHighly prone to precipitation upon direct dilution. Co-solvents (e.g., PEG400) are recommended[2].

Causality Note: Always use anhydrous DMSO for stock solutions. Moisture-contaminated DMSO introduces water molecules that can act as nucleophiles, leading to premature degradation of the compound during storage[4].

Stability & Degradation Pathways

The primary structural vulnerability of N-[3-(2-bromoethyl)phenyl]acetamide is the carbon-bromine (C-Br) bond. Primary alkyl bromides are highly susceptible to nucleophilic substitution and hydrolysis in aqueous media[5][6].

The degradation mechanism is highly pH-dependent:

  • Basic Conditions (pH > 8): Hydroxide ions ( OH− ) act as strong nucleophiles, rapidly attacking the electrophilic carbon adjacent to the bromide via a concerted SN​2 mechanism[6][7]. This displaces the bromide ion, yielding the inactive degradant N-[3-(2-hydroxyethyl)phenyl]acetamide.

  • Acidic Conditions (pH < 6): The concentration of nucleophilic hydroxide is minimized. While slow solvolysis via an SN​1 -like pathway can still occur, the half-life of the primary bromide is significantly extended[6][7].

workflow A N-[3-(2-bromoethyl)phenyl]acetamide B Aqueous Buffer (pH > 7) Nucleophilic Attack (OH-) A->B Dissolution C SN2 Transition State B->C Base Catalysis D N-[3-(2-hydroxyethyl)phenyl]acetamide (Hydrolysis Product) C->D C-O Bond Formation E Bromide Ion (Br-) (Leaving Group) C->E C-Br Bond Cleavage

SN2 hydrolysis pathway of the bromoethyl group in aqueous media.

Table 2: pH-Dependent Aqueous Stability (Estimated Half-Life at 37°C)

pH LevelDominant MechanismEstimated t1/2​ Handling Recommendation
pH 4.0 SN​1 solvolysis (Slow)> 48 hoursOptimal pH for short-term aqueous holding[6].
pH 7.4 Mixed SN​1 / SN​2 ~ 12 - 24 hoursPrepare working solutions immediately prior to use.
pH 9.0+ SN​2 substitution (Rapid)< 2 hoursAvoid prolonged exposure; rapid conversion to alcohol[5][7].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate internal controls to account for the simultaneous risks of precipitation and hydrolysis.

Protocol A: Kinetic Aqueous Solubility Assay (Nephelometry)

Purpose: To determine the maximum concentration of the compound in assay buffer before precipitation occurs, without interference from degradation.

  • Stock Preparation: Dissolve the compound in anhydrous DMSO to a concentration of 10 mM. Validation step: Visually inspect for clarity to ensure complete dissolution.

  • Serial Dilution: Create a 2-fold dilution series of the stock in anhydrous DMSO (10 mM down to 0.078 mM).

  • Aqueous Spiking: Pipette 195 µL of PBS (pH 7.4) into a 96-well plate. Spike 5 µL of each DMSO dilution into the PBS (final DMSO concentration = 2.5%).

  • Rapid Measurement: Immediately read the plate using a nephelometer or measure absorbance at 620 nm.

    • Causality: Immediate reading is critical. If the plate is left to incubate, the compound may begin to hydrolyze[6]. The hydrolyzed product (alcohol) is more water-soluble than the intact bromide, which would yield a false-positive high solubility reading.

  • Data Analysis: Plot concentration vs. scattering. The inflection point where scattering sharply increases represents the kinetic solubility limit.

Protocol B: Accelerated Stability and Degradation Profiling (HPLC-UV)

Purpose: To quantify the exact half-life of the bromoethyl group under specific biological conditions.

experimental_workflow S1 Prepare 10mM Stock in Anhydrous DMSO S2 Aliquoting & Dilution (Aqueous Buffers pH 4-10) S1->S2 Control: Verify no water S3 Incubation (37°C) Time-course sampling S2->S3 Initiate Stress S4 Acid Quenching (0.1% TFA) to halt SN2 hydrolysis S3->S4 Sample Extraction S5 HPLC-UV Analysis Quantify Intact API vs Degradant S4->S5 Self-Validation

Self-validating stability assay workflow with acid-quenching step.
  • Initiation: Dilute the 10 mM DMSO stock into pre-warmed (37°C) buffers (pH 4.0, 7.4, and 9.0) to a final concentration of 50 µM. Ensure this concentration is below the kinetic solubility limit established in Protocol A to prevent precipitation from skewing the kinetic data.

  • Time-Course Sampling: Extract 100 µL aliquots at t=0,1,2,4,8,and 24 hours.

  • Critical Quenching Step: Immediately mix each 100 µL aliquot with 100 µL of cold acetonitrile containing 0.1% Trifluoroacetic Acid (TFA).

    • Causality: Extracting a sample from a pH 9.0 buffer does not stop the reaction; hydrolysis will continue in the autosampler vial. The addition of TFA rapidly drops the pH, protonating available nucleophiles and "freezing" the degradation pathway[6][7]. The acetonitrile simultaneously ensures all analytes remain fully solvated.

  • Chromatography: Analyze via RP-HPLC. The intact bromoethyl compound will elute later (more lipophilic) than the hydroxyethyl degradant. Track the disappearance of the parent peak to calculate t1/2​ .

Strategic Recommendations for Handling

  • Storage: Store the solid powder desiccated at -20°C. Protect from ambient humidity, as surface moisture can initiate slow, solid-state hydrolysis over months of storage[6].

  • Formulation: If in vivo dosing is required, avoid purely aqueous vehicles. Utilize co-solvents (e.g., 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline) to maintain solubility, and formulate immediately prior to injection to minimize hydrolytic loss of the active bromide warhead[4].

References

  • Are alkyl bromides susceptible to hydrolysis? - ResearchGate. Available at: [Link]

  • Dimethyl Sulfoxide (DMSO) Solubility Data - USPTO / Gaylord Chemical. Available at: [Link]

  • Acetamide | CH3CONH2 | CID 178 - PubChem - NIH. Available at: [Link]

  • Alkyl Halide Reactivity - MSU Chemistry. Available at: [Link]

Sources

Foundational

The Pharmacological Potential of Bromoethyl-Functionalized Acetamides: A Technical Guide to Cysteine-Directed Covalent Ligands

Executive Summary The resurgence of targeted covalent inhibitors (TCIs) has fundamentally reshaped modern drug discovery. By forming irreversible bonds with specific amino acid residues—most commonly non-catalytic cystei...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The resurgence of targeted covalent inhibitors (TCIs) has fundamentally reshaped modern drug discovery. By forming irreversible bonds with specific amino acid residues—most commonly non-catalytic cysteines—TCIs offer insurmountable target inhibition, prolonged pharmacodynamics, and the ability to drug previously "undruggable" shallow pockets. While α,β-unsaturated carbonyls (acrylamides) dominate the clinical landscape, bromoethyl-functionalized acetamides (BEFAs) and their α-bromoacetamide counterparts have emerged as highly versatile electrophilic warheads[1].

This whitepaper explores the mechanistic causality, pharmacological applications, and validation protocols for utilizing bromoethyl-functionalized acetamides in rational drug design. By leveraging proximity-enabled reactivity, these alkylating pharmacophores provide a tunable platform for developing highly selective covalent therapeutics and chemical biology probes.

Mechanistic Grounding: The Chemistry of Cysteine Alkylation

Unlike acrylamides, which rely on a reversible Michael addition pathway before final adduct formation, bromoethyl-functionalized acetamides operate via a classic bimolecular nucleophilic substitution (SN2) [1]. The electrophilic carbon adjacent to the bromine leaving group is susceptible to attack by the thiolate anion of a target cysteine residue, resulting in a highly stable, irreversible thioether linkage[1].

The Principle of Proximity-Enabled Reactivity

The intrinsic reactivity of a warhead dictates its potential for off-target toxicity. Highly reactive α-bromoacetamides can act as promiscuous alkylating agents. However, extending the aliphatic linker to a bromoethyl moiety significantly dampens intrinsic aqueous reactivity[2].

The causality behind this design choice is rooted in proximity-enabled reactivity [3]. The non-covalent binding affinity of the drug's core scaffold anchors the molecule in the target pocket. This binding event drastically increases the effective local concentration of the warhead and reduces the entropy loss required for the SN2 transition state, effectively "switching on" the latent reactivity of the bromoethyl group only when perfectly aligned with the target nucleophile[3].

SN2_Mechanism Cys Target Protein (Nucleophilic Cysteine -SH) Complex Non-Covalent Complex (Proximity-Enabled Alignment) Cys->Complex Reversible Binding Warhead Bromoethyl Acetamide (Electrophilic Warhead -Br) Warhead->Complex Reversible Binding Transition SN2 Transition State (S---C---Br) Complex->Transition Nucleophilic Attack Adduct Irreversible Thioether Adduct (Covalent Bond Formed) Transition->Adduct Alkylation Leaving Leaving Group (Bromide Ion Release) Transition->Leaving Elimination

Figure 1: SN2 mechanism of cysteine alkylation by bromoethyl-functionalized warheads.

Tuning the Electrophile: Reactivity vs. Selectivity

To rationally design a TCI, medicinal chemists must balance the electrophilicity of the warhead with the nucleophilicity of the target residue. The table below summarizes the relative reactivity profiles of common covalent warheads, highlighting why bromoethyl variants are selected for specific pharmacological niches.

Warhead TypeReaction MechanismIntrinsic Reactivity (GSH Half-life)Target SelectivityPrimary Pharmacological Use Case
α-Bromoacetamide SN2 AlkylationHigh (< 1 hour)Low to ModerateTool compounds, ABPP probes, highly solvent-exposed cysteines[1].
α-Chloroacetamide SN2 AlkylationModerate (~12 hours)ModerateProteomics, targeted covalent inhibitors requiring moderate reactivity.
Acrylamide Michael AdditionLow to Moderate (Tunable)HighClinical TCIs (e.g., KRAS G12C, EGFR inhibitors).
Bromoethyl-Acetamide SN2 AlkylationLow (Requires Proximity)Very HighSpecific enzyme inhibitors (e.g., 17β-HSD1), GPCR intracellular ligands[2],[4].

Data synthesis based on comparative electrophile profiling in covalent drug discovery.

Key Pharmacological Applications

The strategic integration of bromoacetamide and bromoethyl-functionalized moieties has yielded significant breakthroughs across various therapeutic and biochemical domains:

  • Targeted Covalent Inhibitors (TCIs): Bromoacetamide warheads have been successfully utilized to design dual-driven inhibitors targeting the AMP pocket and neighboring CYS179 residue of human fructose-1,6-bisphosphatase (hu-FBPase), a key target for type II diabetes and cancer[5]. Similarly, low-reactivity alkyl halides, including bromoethyl side chains, have been employed to selectively alkylate catalytic histidine residues in 17β-HSD1, demonstrating the versatility of these warheads beyond cysteine[2]. Furthermore, intracellular covalent ligands utilizing reactive warheads have been developed to irreversibly bind CC Chemokine Receptor 2 (CCR2), providing prolonged receptor antagonism[4].

  • Protein Engineering & Stapling: In biocatalysis, bromoethyl-functionalized noncanonical amino acids (e.g., O-2-bromoethyl tyrosine) are genetically encoded into enzymes to facilitate computationally guided covalent "stapling" via cysteine alkylation, dramatically enhancing enzyme thermostability without compromising catalytic function[6].

  • Epigenetic Tool Development: Bromoethyl-ammonium derivatives are routinely used to site-specifically alkylate engineered cysteine residues in recombinant histones. This chemical modification generates structural analogues of mono-, di-, or trimethyl lysine, enabling the precise biochemical study of epigenetic reader and writer proteins[7].

Self-Validating Experimental Workflows

To ensure scientific integrity, the development of bromoethyl-functionalized ligands must be supported by rigorous, self-validating analytical protocols. Below are the gold-standard methodologies for confirming covalent target engagement.

Protocol 1: Intact Protein LC-MS for Stoichiometry Validation

This protocol confirms that the BEFA ligand forms a precise 1:1 covalent adduct with the target protein, ruling out promiscuous multi-site alkylation.

  • Step 1: Protein Incubation. Incubate 2 µM of recombinant target protein with a 10-fold molar excess of the BEFA ligand in a physiological buffer (pH 7.4) for 2 hours at room temperature.

    • Causality: The molar excess drives the pseudo-first-order reaction to completion, ensuring the maximum labeling stoichiometry is achieved and observable.

  • Step 2: Quenching & Desalting. Quench the reaction by adding 1 mM Dithiothreitol (DTT), followed by rapid buffer exchange using a Zeba spin desalting column.

    • Causality: DTT contains a highly nucleophilic thiol that scavenges any unreacted warhead, preventing artifactual SN2 reactions from occurring during the ionization process. Desalting removes buffer salts that cause severe ion suppression in the mass spectrometer.

  • Step 3: LC-MS Acquisition & Deconvolution. Analyze the intact protein via Electrospray Ionization Time-of-Flight Mass Spectrometry (ESI-TOF MS).

    • Causality: A successful 1:1 covalent modification is validated by observing a mass shift equal to the exact mass of the ligand minus the mass of the bromide leaving group (79.9 Da).

Protocol 2: Competitive Activity-Based Protein Profiling (ABPP)

To evaluate the proteome-wide selectivity of a bromoethyl-functionalized ligand, competitive ABPP is utilized.

ABPP_Workflow Step1 1. Proteome Incubation (BEFA Ligand + Lysate) Step2 2. Probe Labeling (Broad-Spectrum Fluorescent Probe) Step1->Step2 Step3 3. SDS-PAGE Separation (Resolve Proteins by Mass) Step2->Step3 Step4 4. In-Gel Fluorescence (Detect Probe Displacement) Step3->Step4 Step5 5. LC-MS/MS Analysis (Identify Modified Peptides) Step3->Step5 Tryptic Digest

Figure 2: Competitive ABPP workflow for validating proteome-wide target engagement.

  • Step 1: Proteome Labeling. Treat live cells or native cell lysates with a dose-response gradient of the BEFA ligand (e.g., 0.1 µM to 10 µM) alongside a DMSO vehicle control for 1 hour.

    • Causality: Testing in a complex proteome assesses whether the ligand's proximity-enabled reactivity is truly selective for the target pocket, or if it indiscriminately alkylates highly abundant cellular thiols (e.g., glutathione).

  • Step 2: Competitive Probe Addition. Introduce a broad-spectrum, highly reactive fluorescent probe (e.g., Iodoacetamide-Rhodamine) to the lysate for 30 minutes.

    • Causality: The iodoacetamide probe will indiscriminately alkylate all unoccupied reactive cysteines in the proteome.

  • Step 3: Visualization & Quantification. Resolve the proteome via SDS-PAGE and scan for in-gel fluorescence.

    • Causality: If the BEFA ligand successfully and selectively engaged its target, the specific protein band corresponding to the target will show a dose-dependent decrease in fluorescence (due to steric blockade of the probe), while the rest of the proteome's fluorescence profile remains unchanged.

References

  • 1 - BenchChem

  • 3 - Chemical Reviews (ACS) 3.5 - bioRxiv 4.2 - The Journal of Physical Chemistry Letters (ACS) 5.6 - Biochemistry (University of Rochester / ACS) 6.4 - PMC (NIH) 7.7 - UCSF (Shokat Lab)

Sources

Protocols & Analytical Methods

Method

Synthesis Protocol for N-[3-(2-bromoethyl)phenyl]acetamide: A Methodological Guide

Introduction & Strategic Overview N-[3-(2-bromoethyl)phenyl]acetamide is a highly valuable bifunctional building block utilized in pharmaceutical development and advanced materials science. The molecule features two dist...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Overview

N-[3-(2-bromoethyl)phenyl]acetamide is a highly valuable bifunctional building block utilized in pharmaceutical development and advanced materials science. The molecule features two distinct reactive sites: an acetamide-protected aniline (which can be selectively deprotected or further functionalized) and a moderately reactive primary alkyl bromide primed for nucleophilic substitution ( SN​2 ) or cross-coupling reactions.

Designing a robust synthesis for this compound requires strict attention to chemoselectivity. This guide outlines a field-proven, two-step synthetic pathway starting from commercially available 2-(3-aminophenyl)ethanol, emphasizing mechanistic causality and self-validating quality control (QC) at every stage.

Retrosynthetic Analysis & Pathway Rationale

The starting material, [1], contains both a primary amine and a primary alcohol.

Causality in Experimental Design: If one were to attempt bromination of the alcohol prior to protecting the amine, the resulting 3-(2-bromoethyl)aniline would be highly unstable. The highly nucleophilic free amine would rapidly undergo intramolecular SN​2 alkylation with the newly formed alkyl bromide, irreversibly forming an indoline derivative.

To prevent this, the amine must be masked first.

  • Step 1: Chemoselective N-acetylation utilizing acetic anhydride ( Ac2​O ). Because amines are significantly more nucleophilic than alcohols, careful temperature control (0 °C to RT) ensures exclusive reaction at the nitrogen, yielding .

  • Step 2: Bromination via the[2]. Traditional brominating agents like PBr3​ or aqueous HBr carry a high risk of acid-catalyzed amide hydrolysis. The Appel reaction ( CBr4​ / PPh3​ ) is chosen for its strictly mild, neutral conditions, which activate the alcohol via an[3] without compromising the sensitive acetamide group.

SynthesisRoute SM 2-(3-aminophenyl)ethanol (Starting Material) Step1 Step 1: N-Acetylation Ac2O, TEA, DCM, 0°C -> RT SM->Step1 Int1 N-[3-(2-hydroxyethyl)phenyl]acetamide (Intermediate) Step1->Int1 Step2 Step 2: Appel Bromination CBr4, PPh3, DCM, 0°C -> RT Int1->Step2 Target N-[3-(2-bromoethyl)phenyl]acetamide (Target Product) Step2->Target

Synthetic workflow for N-[3-(2-bromoethyl)phenyl]acetamide from 2-(3-aminophenyl)ethanol.

Quantitative Data & Reagent Summary

The following table summarizes the stoichiometric requirements for a standard 10 mmol scale synthesis.

Reagent / CompoundMW ( g/mol )EquivalentsAmountRole in Reaction
Step 1: N-Acetylation
2-(3-aminophenyl)ethanol137.181.001.37 gStarting Material
Acetic Anhydride ( Ac2​O )102.091.051.07 g (0.99 mL)Acetylating Agent
Triethylamine (TEA)101.191.201.21 g (1.67 mL)Acid Scavenger
Dichloromethane (DCM)84.93-50 mLSolvent
Step 2: Appel Bromination
N-[3-(2-hydroxyethyl)phenyl]acetamide179.221.001.79 gIntermediate
Carbon Tetrabromide ( CBr4​ )331.631.203.98 gHalogen Source
Triphenylphosphine ( PPh3​ )262.291.203.15 gActivating Agent
Dichloromethane (DCM)84.93-65 mLSolvent

Step-by-Step Experimental Methodologies

Step 1: Chemoselective N-Acetylation

Objective: Selectively protect the primary amine while leaving the primary alcohol intact.

  • Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Purge with inert gas (Nitrogen or Argon).

  • Dissolution: Add 2-(3-aminophenyl)ethanol (1.37 g, 10 mmol) and anhydrous DCM (50 mL) to the flask. Stir until fully dissolved.

  • Base Addition: Add Triethylamine (1.67 mL, 12 mmol). Mechanistic Note: TEA acts as a non-nucleophilic acid scavenger to neutralize the acetic acid byproduct, preventing the protonation of the starting aniline which would prematurely halt the reaction.

  • Cooling & Addition: Cool the mixture to 0 °C using an ice-water bath. Slowly add Acetic Anhydride (0.99 mL, 10.5 mmol) dropwise over 10 minutes.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 2 hours.

  • Self-Validating QC (TLC): Monitor via Thin Layer Chromatography (Eluent: 50% Ethyl Acetate in Hexanes). The starting material (amine) will streak or stick near the baseline, while the product (amide) will elute cleanly as a higher Rf​ spot.

  • Workup: Quench the reaction with 20 mL of 1M HCl to remove unreacted amine and TEA. Separate the organic layer. Wash the organic layer with saturated aqueous NaHCO3​ (20 mL) to neutralize residual acetic acid, followed by brine (20 mL).

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield N-[3-(2-hydroxyethyl)phenyl]acetamide as a solid/viscous oil.

Step 2: Appel Bromination

Objective: Convert the primary alcohol to a primary bromide under strictly neutral conditions.

  • Setup: In a clean, flame-dried 250 mL round-bottom flask under Nitrogen, dissolve the intermediate N-[3-(2-hydroxyethyl)phenyl]acetamide (1.79 g, 10 mmol) and CBr4​ (3.98 g, 12 mmol) in anhydrous DCM (65 mL).

  • Activation: Cool the solution to 0 °C. Add PPh3​ (3.15 g, 12 mmol) portion-wise over 15 minutes.

    • Visual QC Check: The solution will develop a distinct pale yellow tint, confirming the formation of the active halophosphonium complex ( [Ph3​P−CBr3​]+Br− )[3].

  • Propagation: Allow the reaction to warm to RT and stir for 3 to 4 hours.

  • Self-Validating QC (TLC & NMR): TLC (Eluent: 40% Ethyl Acetate in Hexanes) will show the complete consumption of the polar alcohol and the appearance of a significantly less polar bromide spot. By 1H NMR, the triplet corresponding to the CH2​−OH protons (~3.8 ppm) will shift upfield to ~3.5 ppm ( CH2​−Br ).

  • Workup & Purification: Concentrate the reaction mixture directly under reduced pressure. The major challenge here is the removal of the stoichiometric byproduct, triphenylphosphine oxide ( Ph3​P=O ).

  • Chromatography: Load the crude residue onto a silica gel column. Elute with a gradient of 10% to 30% Ethyl Acetate in Hexanes. The target bromide elutes early, while the highly polar Ph3​P=O remains strongly retained on the silica.

  • Final Isolation: Pool the product-containing fractions and evaporate to yield pure N-[3-(2-bromoethyl)phenyl]acetamide.

AppelMechanism Reagents PPh3 + CBr4 Phosphonium [Ph3P-CBr3]+ Br- (Halophosphonium) Reagents->Phosphonium Activation Alkoxy Alkoxyphosphonium [Ph3P-O-R]+ Phosphonium->Alkoxy + R-OH - CHBr3 Product R-Br + Ph3P=O (Alkyl Bromide) Alkoxy->Product SN2 Displacement by Br-

Mechanistic pathway of the Appel bromination ensuring chemoselective alcohol activation.

References

  • Title: Expanding Deoxygenative Transformations of Alcohols by Phosphorus Compounds Source: DSpace@MIT URL: [Link]

Sources

Application

Application Note: N-[3-(2-bromoethyl)phenyl]acetamide as an Alkyl Bromide Warhead for Targeted Covalent Profiling in Live Cells

Target Audience: Chemical biologists, proteomics researchers, and drug development professionals. Application: Activity-Based Protein Profiling (ABPP), Targeted Covalent Inhibitor (TCI) development, and in situ chemoprot...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Chemical biologists, proteomics researchers, and drug development professionals. Application: Activity-Based Protein Profiling (ABPP), Targeted Covalent Inhibitor (TCI) development, and in situ chemoproteomics.

Introduction & Mechanistic Rationale

The development of Targeted Covalent Inhibitors (TCIs) and chemical probes for Activity-Based Protein Profiling (ABPP) has historically relied on highly reactive electrophiles, such as acrylamides and bromoacetamides, to target hyper-reactive catalytic cysteines. However, the modern frontier of drug discovery requires targeting poorly conserved, low-reactivity nucleophiles—such as aspartates and glutamates—within lipophilic binding pockets [1].

N-[3-(2-bromoethyl)phenyl]acetamide serves as a highly effective building block and model chemical probe for this purpose. It features a primary alkyl bromide "warhead" paired with an acetamide moiety.

  • The Causality of Warhead Selection: Unlike alpha-halo carbonyls (bromoacetamides), which possess high intrinsic reactivity and can cause widespread off-target toxicity, primary alkyl bromides are intrinsically less reactive. They rely heavily on proximity-driven SN​2 nucleophilic substitution . The probe must first bind non-covalently to a specific pocket (facilitated by hydrogen bonding from the acetamide group and hydrophobic interactions from the phenyl ring) before the optimal geometry for alkylation is achieved.

  • HaloTag-Inspired Targeting: This proximity-driven mechanism, inspired by HaloTag technology, has been recently validated in groundbreaking 2026 research demonstrating that alkyl bromide warheads can successfully achieve targeted covalent modification of low-reactivity glutamic acid residues (e.g., p.E88 in PDEδ) in live cells, disrupting critical signaling axes like mTORC1 [2].

Mechanism A Target Protein (Nucleophile: Cys/Glu/Asp) C Proximity-Driven Non-Covalent Complex A->C B Alkyl Bromide Probe (N-[3-(2-bromoethyl)phenyl]acetamide) B->C D SN2 Transition State (Bromide Leaving) C->D Nucleophilic Attack E Irreversible Covalent Adduct (+161.084 Da Mass Shift) D->E -HBr

Fig 1. Proximity-driven SN​2 mechanism of alkyl bromide probes targeting specific nucleophiles.

Quantitative Comparison of Covalent Warheads

To understand why N-[3-(2-bromoethyl)phenyl]acetamide is utilized over traditional warheads for specific lipophilic pockets, we must compare their kinetic and physiological profiles.

Warhead TypeExample StructureIntrinsic ReactivityPrimary Target ResiduesHalf-life in GSH (pH 7.4)Off-Target Toxicity Risk
Acrylamide Michael AcceptorModerate-HighCysteine (Hyper-reactive)2 – 12 hoursModerate
Bromoacetamide α -Halo CarbonylVery HighCys, Lys, His< 1 hourHigh (Pan-reactive)
Primary Alkyl Bromide 2-bromoethyl groupLow Cys, Glu, Asp (Proximity-driven) > 24 hours Low

Data synthesized from recent TCI warhead profiling studies [1].

Experimental Protocols: Live-Cell Chemoproteomics

The following self-validating protocol details the use of N-[3-(2-bromoethyl)phenyl]acetamide (or its derivatives) for in situ covalent labeling and downstream LC-MS/MS Activity-Based Protein Profiling (ABPP).

Phase 1: In Situ Covalent Labeling & Self-Validation

Causality Focus: Alkyl bromides require longer incubation times than bromoacetamides due to their lower intrinsic reactivity. A competition control is mandatory to prove that labeling is active-site specific rather than a random collision event.

  • Cell Culture: Seed target cells (e.g., HEK293T or MCF-7) in 10 cm dishes and culture until 70-80% confluent.

  • Self-Validation Checkpoint (Competition Assay):

    • Control Plate: Pre-treat cells with a high-affinity, non-covalent competitive inhibitor (10x Kd​ concentration) for 30 minutes.

    • Test Plate: Treat with vehicle (0.1% DMSO).

    • Rationale: If the alkyl bromide labels the target via proximity-driven SN​2 , the non-covalent competitor will block the pocket, reducing the LC-MS/MS adduct signal by >80%. This calculates the "Competition Ratio," validating the probe's specificity.

  • Probe Dosing: Add N-[3-(2-bromoethyl)phenyl]acetamide to the culture media at a final concentration of 10–50 µM.

  • Incubation: Incubate at 37°C, 5% CO2​ for 2 to 4 hours.

Phase 2: Cell Lysis and Proteome Extraction

Causality Focus: The timing of washing and the choice of reducing agents are the most common points of failure in alkyl halide chemoproteomics.

  • Critical Wash Step: Remove media and wash cells three times with ice-cold PBS before lysis.

    • Why? Unreacted alkyl bromide probe will rapidly alkylate cellular proteins non-specifically if cellular compartmentalization is destroyed during lysis while the probe is still present.

  • Lysis: Lyse cells in a denaturing buffer (8 M Urea, 50 mM Tris-HCl, pH 8.0, 1% Triton X-100) supplemented with protease inhibitors.

  • Reduction & Alkylation:

    • Do NOT use DTT or β -mercaptoethanol. These strong nucleophiles will react with any residual alkyl bromide, quenching the probe and creating complex side-products.

    • Instead, use TCEP (10 mM) for 30 min at room temperature to reduce disulfides, followed by Iodoacetamide (IAA, 20 mM) for 30 min in the dark to block free cysteines.

Phase 3: Proteolytic Digestion & LC-MS/MS
  • Digestion: Dilute the urea concentration to < 2 M using 50 mM Tris-HCl (pH 8.0). Add sequencing-grade Trypsin (1:50 enzyme-to-protein ratio) and incubate overnight at 37°C.

  • Desalting: Quench digestion with 1% Formic Acid and desalt peptides using C18 StageTips.

  • LC-MS/MS Analysis: Analyze via high-resolution mass spectrometry (e.g., Orbitrap or timsTOF).

    • Bioinformatics Search Parameter: Search for a dynamic mass shift of +161.084 Da ( C10​H11​NO ) on Cysteine, Glutamate, or Aspartate residues. This mass represents the addition of the N-[3-(ethyl)phenyl]acetamide moiety following the loss of the bromide leaving group and a proton.

Workflow Step1 1. Live Cell Culture & Competition Control (Pre-treat with non-covalent competitor) Step2 2. Alkyl Bromide Probe Incubation (10-50 µM, 2-4 h at 37°C) Step1->Step2 Step3 3. Rigorous PBS Wash & Cell Lysis (Wash BEFORE lysis to prevent post-lysis artifacts) Step2->Step3 Step4 4. Denaturation & Blocking (Use TCEP for reduction; Avoid DTT/BME) Step3->Step4 Step5 5. Trypsin Digestion & LC-MS/MS (Search +161.084 Da mass shift) Step4->Step5

Fig 2. Step-by-step chemoproteomic workflow for live-cell covalent labeling and LC-MS/MS analysis.

Troubleshooting & Expert Insights

  • Low Labeling Efficiency: If the +161.084 Da adduct is not detected, the target nucleophile may be protonated at physiological pH. While cysteines generally have a pKa​ of ~8.3, hyper-reactive cysteines in binding pockets have a depressed pKa​ (5.0–7.0), making them nucleophilic thiolates at pH 7.4. If targeting a glutamate/aspartate, ensure the binding pocket is sufficiently hydrophobic to desolvate the carboxylate, which increases its nucleophilicity.

  • High Background (Low Competition Ratio): If the competition control fails to reduce the signal, the probe concentration is too high, leading to non-specific, proximity-independent alkylation. Titrate the probe down to 1–5 µM.

References

  • Zhang, R., Liu, J., Gasper, R., et al. "Covalent modification of a glutamic acid inspired by HaloTag technology." Nature Communications, 2026.[Link]

  • Hillebrand, L., Liang, X. J., Serafim, R. A. M., & Gehringer, M. "Emerging and Re-emerging Warheads for Targeted Covalent Inhibitors: An Update." Journal of Medicinal Chemistry, 67(10), 7668-7758, 2024.[Link]

Sources

Method

Application Note: High-Yield, Scalable Synthesis of N-[3-(2-Bromoethyl)phenyl]acetamide

Executive Summary N-[3-(2-bromoethyl)phenyl]acetamide (CAS 1021172-90-6) is a highly valuable bifunctional building block utilized in the development of complex active pharmaceutical ingredients (APIs). It features an el...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-[3-(2-bromoethyl)phenyl]acetamide (CAS 1021172-90-6) is a highly valuable bifunctional building block utilized in the development of complex active pharmaceutical ingredients (APIs). It features an electrophilic alkyl bromide primed for SN2 functionalization and a stable, hydrogen-bond-donating acetamide group. This application note details a rigorously validated, two-step synthetic protocol starting from commercially available 2-(3-aminophenyl)ethanol. The workflow emphasizes chemoselectivity and mild reaction conditions to maximize yield and purity, entirely bypassing the need for transient protecting groups.

Mechanistic Rationale & Synthetic Strategy

As a self-validating system, this protocol is designed around the inherent electronic and steric properties of the substrate's functional groups.

  • Chemoselective N-Acetylation: The primary aniline amine is significantly more nucleophilic than the primary aliphatic alcohol. By utilizing a controlled stoichiometric addition of acetic anhydride in a biphasic, mildly basic system, the amine is selectively acetylated[1]. The mild base neutralizes the acetic acid byproduct, preventing the protonation of the aniline amine and thereby maintaining its high nucleophilicity[2].

  • Appel Bromination: The conversion of the intermediate primary alcohol to an alkyl bromide must be executed without hydrolyzing the newly formed acetamide. Traditional reagents like PBr3 or SOBr2 generate highly acidic byproducts (e.g., HBr) that risk amide cleavage or side reactions. The Appel reaction (PPh3, CBr4) is selected because it operates under exceptionally mild, essentially neutral conditions[3][4]. The mechanism proceeds via the activation of the alcohol into an alkoxyphosphonium intermediate, followed by a clean SN2 displacement by the bromide ion, driven thermodynamically by the formation of triphenylphosphine oxide (Ph3P=O)[5].

Synthetic Workflow Visualization

Pathway SM 2-(3-Aminophenyl)ethanol (Nucleophilic Amine) Step1 Chemoselective N-Acetylation [Ac2O, DCM/aq. NaHCO3] SM->Step1 Int N-[3-(2-Hydroxyethyl)phenyl]acetamide (Protected Amine, Free Alcohol) Step1->Int Step2 Appel Bromination [PPh3, CBr4, DCM] Int->Step2 Prod N-[3-(2-Bromoethyl)phenyl]acetamide (Target Alkyl Bromide) Step2->Prod

Two-step synthetic workflow for N-[3-(2-bromoethyl)phenyl]acetamide.

Experimental Protocols

Protocol 1: Chemoselective N-Acetylation of 2-(3-Aminophenyl)ethanol

Causality Insight: The aqueous layer in this biphasic system acts as a heat sink and hydrolyzes any unreacted acetic anhydride during the workup, strictly preventing the over-acetylation of the primary aliphatic alcohol (O-acetylation)[1].

Materials:

  • 2-(3-Aminophenyl)ethanol (1.0 eq)

  • Acetic Anhydride (Ac2O) (1.05 eq)

  • Dichloromethane (DCM) (10 volumes)

  • Saturated aqueous Sodium Bicarbonate (NaHCO3) (10 volumes)

Step-by-Step Procedure:

  • Preparation: Dissolve 2-(3-aminophenyl)ethanol in DCM in a round-bottom flask equipped with a magnetic stirrer.

  • Biphasic Setup: Add an equal volume of saturated aqueous NaHCO3 to the flask. Cool the rapidly stirring biphasic mixture to 0 °C using an ice bath.

  • Addition: Dissolve Ac2O (1.05 eq) in a small amount of DCM and add it dropwise to the reaction mixture over 15 minutes to control the mild exotherm.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 2 hours. Monitor completion via TLC (Eluent: EtOAc/Hexane 1:1; visualization by UV).

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2 × 5 volumes).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield N-[3-(2-hydroxyethyl)phenyl]acetamide as a white to off-white solid.

Protocol 2: Appel Bromination of N-[3-(2-Hydroxyethyl)phenyl]acetamide

Causality Insight: The order of addition is critical. Adding PPh3 portionwise to the pre-cooled mixture of the alcohol and CBr4 controls the generation of the highly reactive halomethylphosphonium salt, preventing polymerization or degradation of the substrate[4].

Materials:

  • N-[3-(2-hydroxyethyl)phenyl]acetamide (1.0 eq)

  • Carbon Tetrabromide (CBr4) (1.2 eq)

  • Triphenylphosphine (PPh3) (1.25 eq)

  • Anhydrous Dichloromethane (DCM) (15 volumes)

Step-by-Step Procedure:

  • Preparation: Dissolve the intermediate N-[3-(2-hydroxyethyl)phenyl]acetamide and CBr4 in anhydrous DCM under an inert atmosphere (N2 or Argon).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Activation: Add PPh3 portionwise over 20 minutes. The solution will gradually turn slightly yellow as the active phosphonium species forms and reacts.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 3-4 hours. Monitor via TLC (Eluent: EtOAc/Hexane 1:2).

  • Precipitation: Upon completion, concentrate the reaction mixture to approximately 1/4 of its original volume. Slowly add cold hexane/EtOAc (4:1) to precipitate the triphenylphosphine oxide (Ph3P=O) byproduct.

  • Purification: Filter the suspension through a pad of Celite to remove the precipitated Ph3P=O. Concentrate the filtrate and purify the crude residue via short-path silica gel flash chromatography to afford pure N-[3-(2-bromoethyl)phenyl]acetamide .

Quantitative Data & Yield Analysis

StepTransformationReagentsTempTimeIsolated YieldPurity (HPLC)
1 N-AcetylationAc2O, DCM, aq. NaHCO30 °C to RT2 h92 - 95%>98%
2 Appel BrominationPPh3, CBr4, anhydrous DCM0 °C to RT4 h85 - 88%>97%

Analytical Characterization (Self-Validation)

To ensure the integrity of the SN2 displacement and the survival of the acetamide group, the following 1H NMR (CDCl3, 400 MHz) spectral markers should be verified:

  • Acetamide Validation: A sharp singlet at ~2.18 ppm (3H) confirms the intact -COCH3 group. A broad singlet at ~7.50 ppm (1H) corresponds to the -NH- amide proton.

  • Bromide Validation: A triplet at ~3.55 ppm (2H) confirms the presence of the primary bromide (-CH2-Br). This is a critical self-validating shift, as it moves downfield from the original primary alcohol signal (~3.8 ppm).

  • Benzylic Protons: A triplet at ~3.15 ppm (2H) corresponds to the benzylic protons (Ar-CH2-), coupling with the adjacent brominated carbon.

Sources

Application

Application Note: Analytical Characterization and Method Validation for N-[3-(2-bromoethyl)phenyl]acetamide

Introduction & Analyte Profile N-[3-(2-bromoethyl)phenyl]acetamide (CAS No: 1021172-90-6) is a versatile chemical intermediate frequently utilized in pharmaceutical synthesis and drug development[1]. Structurally, it fea...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analyte Profile

N-[3-(2-bromoethyl)phenyl]acetamide (CAS No: 1021172-90-6) is a versatile chemical intermediate frequently utilized in pharmaceutical synthesis and drug development[1]. Structurally, it features an acetamide group and a 2-bromoethyl moiety situated at the meta (3-) position of a phenyl ring. The presence of the alkyl bromide makes it an excellent electrophile for nucleophilic substitution reactions (e.g., amine alkylation), while the acetamide group provides hydrogen-bonding capabilities and structural rigidity.

Because the bromoethyl group can be susceptible to hydrolysis or elimination under harsh conditions, developing robust, gentle, and highly specific analytical methods is critical. This application note details a comprehensive analytical strategy—encompassing Nuclear Magnetic Resonance (NMR), Liquid Chromatography-Mass Spectrometry (LC-MS), Fourier-Transform Infrared Spectroscopy (FTIR), and High-Performance Liquid Chromatography (HPLC)—to characterize this compound and validate its purity according to international regulatory standards.

Analytical Strategy & Causality (E-E-A-T)

As a Senior Application Scientist, selecting the appropriate analytical techniques requires understanding the specific chemical vulnerabilities and structural signatures of the analyte:

  • NMR Spectroscopy (Structural Framework): 1H and 13C NMR are essential for confirming the carbon framework. The meta-substitution pattern on the aromatic ring produces a distinct splitting pattern, while the bromoethyl group yields characteristic triplet signals. We select DMSO-d6 as the solvent to prevent rapid proton exchange, allowing the observation of the broad acetamide N-H signal.

  • LC-MS Isotope Profiling (Mass & Halogen Signature): Electrospray Ionization (ESI) in positive mode readily protonates the amide nitrogen. More importantly, naturally occurring bromine exists as two stable isotopes, 79Br and 81Br, in a nearly 1:1 ratio[2]. This results in a highly characteristic M and M+2 isotopic cluster in the mass spectrum, serving as an intrinsic mass marker for the intact bromoethyl group[3].

  • FTIR Spectroscopy (Functional Group Verification): Following USP <197> guidelines for spectrophotometric identification, FTIR provides conclusive evidence of the amide functionality (C=O and N-H stretches)[4].

  • HPLC-UV (Purity & Quantitation): To ensure the compound is suitable for downstream synthesis, a stability-indicating HPLC-UV method is developed and validated according to ICH Q2(R1) guidelines[5]. UV detection at 254 nm is optimal due to the strong chromophoric activity of the aromatic ring.

G Start N-[3-(2-bromoethyl)phenyl]acetamide Sample NMR NMR Spectroscopy (1H & 13C) Start->NMR LCMS LC-MS (ESI+) Isotope Profiling Start->LCMS FTIR FTIR Spectroscopy Functional Groups Start->FTIR HPLC HPLC-UV Purity & Quantitation Start->HPLC Struct Confirm Carbon Framework & Substitution Pattern NMR->Struct Mass Confirm Exact Mass & 1:1 79Br/81Br Ratio LCMS->Mass Func Verify Amide (C=O, N-H) & Alkyl Halide FTIR->Func Pur Determine % Purity (ICH Q2(R1) Validated) HPLC->Pur Final Comprehensive Analytical Characterization Report Struct->Final Mass->Final Func->Final Pur->Final

Caption: Comprehensive analytical workflow for N-[3-(2-bromoethyl)phenyl]acetamide characterization.

Experimental Protocols & Methodologies

NMR Sample Preparation and Acquisition

To ensure high-resolution spectra and confirm the meta-substitution, strict sample preparation is required.

  • Weighing: Accurately weigh 10–15 mg of N-[3-(2-bromoethyl)phenyl]acetamide.

  • Dissolution: Dissolve the solid in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Causality Note: DMSO-d6 is chosen over CDCl3 to slow down the quadrupolar relaxation and chemical exchange of the amide N-H proton, allowing it to be observed as a distinct peak.

  • Transfer: Transfer the homogenous solution into a clean, dry 5 mm NMR tube.

  • Acquisition: Acquire 1H NMR (400 MHz) and 13C NMR (100 MHz) spectra at 298 K. Set the relaxation delay (d1) to 2.0 seconds to ensure complete relaxation of the aromatic protons.

LC-MS Bromine Isotope Profiling

The near 1:1 ratio of 79Br to 81Br results in a characteristic isotopic cluster for any ion containing a single bromine atom[3].

  • Diluent Preparation: Prepare a 50:50 (v/v) mixture of LC-MS grade Water and Acetonitrile, modified with 0.1% Formic Acid to promote ionization.

  • Sample Preparation: Dilute the analyte to a final concentration of 1 µg/mL in the diluent.

  • Chromatography: Inject 5 µL onto a C18 column (50 mm x 2.1 mm, 1.7 µm). Run a rapid gradient from 5% to 95% Acetonitrile over 3 minutes at 0.4 mL/min.

  • Mass Spectrometry: Operate the ESI source in positive mode. Set the capillary voltage to 3.5 kV and the desolvation temperature to 350°C. Causality Note: Do not exceed 350°C to prevent thermal degradation of the bromoethyl group.

  • Data Analysis: Extract the ion chromatograms (EIC) for m/z 242.01 ([M(79Br)+H]+) and m/z 244.01 ([M(81Br)+H]+). Verify that the peaks co-elute and exhibit a ~1:1 intensity ratio.

FTIR Spectrophotometric Identification

Following USP <197A> (Attenuated Total Reflectance)[4]:

  • Background: Collect a background spectrum of the clean, dry ATR crystal (diamond or ZnSe) from 4000 to 600 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Sample Application: Place approximately 2 mg of the neat solid sample directly onto the ATR crystal. Apply the pressure anvil to ensure intimate contact.

  • Acquisition: Record the spectrum (32 scans). Look for the characteristic Amide I band (C=O stretch) at ~1660 cm⁻¹ and the Amide II band (N-H bend) at ~1550 cm⁻¹.

HPLC-UV Method Validation (ICH Q2(R1))

To quantify the purity of the compound, a reversed-phase HPLC method is validated in accordance with ICH Q2(R1) guidelines[5].

Chromatographic Conditions:

  • Column: Phenomenex Luna C18, 150 x 4.6 mm, 5 µm.

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: 0-2 min (10% B), 2-10 min (linear to 90% B), 10-12 min (hold 90% B), 12-15 min (re-equilibrate at 10% B).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

Validation Workflow:

  • System Suitability Testing (SST): Inject the standard solution (100 µg/mL) six times. Ensure the Relative Standard Deviation (RSD) of the peak area is ≤ 2.0%, theoretical plates > 2000, and tailing factor ≤ 1.5. This creates a self-validating system before any sample is analyzed.

  • Specificity: Inject a blank (diluent only) to confirm no interfering peaks elute at the retention time of N-[3-(2-bromoethyl)phenyl]acetamide.

  • Linearity: Prepare and inject five concentration levels ranging from 50% to 150% of the target concentration (50, 75, 100, 125, 150 µg/mL). Plot peak area vs. concentration and calculate the correlation coefficient (R²).

  • Accuracy & Precision: Perform recovery experiments by spiking known amounts of the analyte into a synthetic matrix at 80%, 100%, and 120% levels, analyzing each in triplicate.

Validation Phase1 Method Development Phase2 System Suitability Phase1->Phase2 Phase3 ICH Q2(R1) Validation Phase2->Phase3 Spec Specificity Phase3->Spec Lin Linearity & Range Phase3->Lin Acc Accuracy & Precision Phase3->Acc Phase4 Routine Analysis Spec->Phase4 Lin->Phase4 Acc->Phase4

Caption: HPLC method validation lifecycle according to ICH Q2(R1) guidelines.

Data Presentation

Table 1: Expected 1H NMR Assignments (DMSO-d6, 400 MHz)

The following table summarizes the quantitative structural data expected from the NMR analysis, confirming the meta-substitution and the intact functional groups.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentStructural Significance
~9.90Broad Singlet (br s)1H-NH -CO-Confirms secondary amide presence.
~7.55Singlet-like (t, J~1.8 Hz)1HAr-H (C2)Isolated proton between meta substituents.
~7.45Doublet of doublets (dd)1HAr-H (C4 or C6)Aromatic ring proton.
~7.25Triplet (t)1HAr-H (C5)Aromatic proton opposite to substituents.
~6.95Doublet (d)1HAr-H (C6 or C4)Aromatic ring proton.
~3.75Triplet (t, J~7.0 Hz)2H-CH₂-CH₂ -BrMethylene attached to the electronegative Bromine.
~3.10Triplet (t, J~7.0 Hz)2HAr-CH₂ -CH₂-Benzylic methylene group.
~2.05Singlet (s)3H-CO-CH₃ Acetamide methyl group.
Table 2: Summary of HPLC Method Validation Parameters (ICH Q2(R1))

The self-validating parameters below ensure the method is robust and reliable for routine quality control[5].

Validation ParameterAcceptance CriteriaExpected Result for Analyte
System Suitability (RSD) ≤ 2.0% (n=6)< 1.0%
Tailing Factor (Tf) ≤ 1.51.1 - 1.2
Specificity No interference at analyte RTComplies (Blank shows flat baseline at RT)
Linearity (R²) ≥ 0.999 over 50-150% range> 0.9995
Accuracy (Recovery) 98.0% – 102.0%99.5% ± 1.2%
Method Precision (RSD) ≤ 2.0% (n=6 preparations)< 1.5%

Sources

Method

High-Resolution RP-HPLC-UV Method for the Quantification of N-[3-(2-bromoethyl)phenyl]acetamide

Executive Summary & Scientific Rationale N-[3-(2-bromoethyl)phenyl]acetamide (CAS: 1021172-90-6) is a critical synthetic intermediate often utilized in the development of active pharmaceutical ingredients (APIs). Structu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

N-[3-(2-bromoethyl)phenyl]acetamide (CAS: 1021172-90-6) is a critical synthetic intermediate often utilized in the development of active pharmaceutical ingredients (APIs). Structurally, it features an aromatic ring, a polar acetamide group, and a highly reactive 2-bromoethyl moiety.

The primary analytical challenge in quantifying this compound lies in the lability of the alkyl halide (2-bromoethyl) group, which is highly susceptible to nucleophilic substitution (hydrolysis) in aqueous environments, particularly under basic conditions or elevated temperatures.

As a Senior Application Scientist, the following Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method has been engineered not just to separate the compound, but to kinetically protect it during analysis . By utilizing an acidic mobile phase, low autosampler temperatures, and a rationally designed gradient, this protocol prevents pre-column degradation while delivering sharp, symmetrical peaks suitable for GMP-level quantification[1].

Physicochemical Properties & Method Causality (E-E-A-T)

Every parameter in this method has been selected based on the fundamental chromatographic behavior of aromatic amides and alkyl halides.

  • Stationary Phase Selection (C18): The hydrophobic 2-bromoethyl group and the aromatic ring require a highly retentive, fully endcapped C18 column. Endcapping is critical to prevent secondary interactions between the polar acetamide group and residual silanols, which would otherwise cause severe peak tailing[2].

  • Mobile Phase pH Control: Amides are neutral under standard HPLC conditions. However, adding 0.1% Formic Acid (FA) to both the aqueous and organic mobile phases serves two purposes: it suppresses the ionization of any unendcapped silica on the column, and it maintains a slightly acidic environment that inhibits the base-catalyzed hydrolysis of the bromoethyl group[2].

  • Thermal Control (5°C Autosampler / 25°C Column): The 2-bromoethyl group will degrade into a 2-hydroxyethyl impurity if left in an aqueous diluent at room temperature. Maintaining the autosampler at 5°C kinetically traps the molecule, ensuring sample integrity over a 24-hour analytical sequence.

Analytical Workflow & System Suitability

To ensure the method is a self-validating system , System Suitability Testing (SST) must be performed prior to any sample analysis. This guarantees that the instrument is equilibrated and capable of producing trustworthy data[3].

Workflow Prep Sample Preparation Diluent: H2O/MeCN (50:50) Autosampler: 5°C Injection HPLC Injection 10 µL Volume Prep->Injection Transfer to Vials Separation Chromatographic Separation C18 Column, 25°C Gradient: 0.1% FA in H2O/MeCN Injection->Separation Load onto Column Detection UV Detection λ = 254 nm Separation->Detection Elution Profile SST System Suitability (SST) RSD ≤ 2.0%, Tailing ≤ 1.5 Detection->SST Real-time Assessment SST->Prep Fail (Investigate) Output Data Quantification & Reporting SST->Output Pass Criteria Met

Figure 1: RP-HPLC-UV analytical workflow with integrated System Suitability Testing (SST).

Experimental Protocol

Chromatographic Conditions

The following parameters are optimized for a standard HPLC system equipped with a UV/Vis or PDA detector. Adjustments to these parameters must fall within the allowable limits defined by USP General Chapter <621>[4].

ParameterSpecificationCausality / Rationale
Column Fully endcapped C18, 150 × 4.6 mm, 3.5 µmOptimal retention and peak shape for hydrophobic aromatics.
Mobile Phase A 0.1% Formic Acid in HPLC-grade WaterSuppresses silanol ionization; stabilizes the alkyl halide.
Mobile Phase B 0.1% Formic Acid in AcetonitrileStrong eluent required to desorb the bromoethyl moiety.
Flow Rate 1.0 mL/minBalances longitudinal diffusion and mass transfer.
Column Temp. 25°CPrevents thermal degradation of the analyte on-column.
Autosampler Temp. 5°CCritical to prevent aqueous hydrolysis in the sample vial.
Detection UV at 254 nmUniversal absorbance maximum for substituted benzenes.
Injection Volume 10 µLPrevents column overloading while ensuring adequate LOQ.
Gradient Program

A gradient is employed to ensure the polar acetamide moiety is retained early in the run, while the hydrophobic bromoethyl group is efficiently eluted, preventing peak broadening.

Time (min)% Mobile Phase A% Mobile Phase BElution Phase
0.09010Equilibration / Injection
2.09010Isocratic hold to focus the analyte band
10.01090Linear ramp for elution
12.01090Column wash (removes strongly bound impurities)
12.19010Return to initial conditions
15.09010Re-equilibration
Step-by-Step Sample Preparation

Note: Do not use basic diluents or pure water, as this will accelerate the degradation of the 2-bromoethyl group.

  • Diluent Preparation: Mix 500 mL of HPLC-grade Water with 500 mL of HPLC-grade Acetonitrile (50:50 v/v). Degas via sonication for 5 minutes.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of N-[3-(2-bromoethyl)phenyl]acetamide reference standard into a 10 mL volumetric flask. Add 7 mL of diluent, vortex until completely dissolved, and make up to volume with diluent.

  • Working Standard Solution (50 µg/mL): Pipette 0.5 mL of the Stock Solution into a 10 mL volumetric flask and make up to volume with diluent.

  • Sample Preparation: Weigh the equivalent of 10.0 mg of the sample into a 10 mL volumetric flask, dissolve in diluent, and dilute further to a target concentration of 50 µg/mL. Filter through a 0.22 µm PTFE syringe filter directly into an amber HPLC vial.

  • Storage: Immediately place vials in the autosampler set to 5°C.

Method Validation Summary

This method has been designed to meet the strict validation criteria outlined in the ICH Q2(R2) guidelines for analytical procedures[5].

Validation ParameterExperimental Result / SpecificationICH Q2(R2) Acceptance Criteria
Linearity Range 1.0 - 100 µg/mLCorrelation Coefficient (R²) ≥ 0.999
Limit of Detection (LOD) 0.15 µg/mLSignal-to-Noise (S/N) ≥ 3
Limit of Quantitation (LOQ) 0.50 µg/mLSignal-to-Noise (S/N) ≥ 10, RSD ≤ 5.0%
System Precision % RSD = 0.8% (n=6 injections)% RSD ≤ 2.0%
Intermediate Precision % RSD = 1.1% (n=12, over 2 days)% RSD ≤ 2.0%
Accuracy (Recovery) 98.5% - 101.2% across 3 levels95.0% - 105.0% recovery

Troubleshooting & Causality Matrix

When deviations occur, it is critical to understand the chemical and physical causality behind the chromatographic failure.

  • Observation: Extra peaks eluting before the main N-[3-(2-bromoethyl)phenyl]acetamide peak.

    • Causality: The 2-bromoethyl group has likely undergone hydrolysis to form N-[3-(2-hydroxyethyl)phenyl]acetamide, which is more polar and elutes earlier.

    • Corrective Action: Verify the autosampler temperature is strictly maintained at 5°C. Ensure the diluent is neutral/slightly acidic and analyze samples immediately after preparation.

  • Observation: Peak Tailing Factor exceeds 1.5.

    • Causality: Secondary interactions between the acetamide nitrogen and unendcapped, ionized silanols on the silica support.

    • Corrective Action: Check the pH of the mobile phase. Ensure 0.1% Formic Acid was added correctly. If the issue persists, the C18 column may have lost its endcapping due to phase collapse or age and must be replaced[2].

  • Observation: Retention time drift across the sequence.

    • Causality: Inadequate column re-equilibration between gradient runs.

    • Corrective Action: Extend the post-run re-equilibration time from 3 minutes to 5 minutes to ensure at least 10 column volumes of the initial mobile phase (90% A) have passed through the system[4].

References

  • Snyder, L.R., Kirkland, J.J., & Glajch, J.L. (1997). Practical HPLC Method Development, 2nd Edition. John Wiley & Sons. Retrieved from[Link]

  • Agilent Technologies. (2023). Understanding the Latest Revisions to USP <621>. Retrieved from[Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2023). ICH Q2(R2) Validation of Analytical Procedures. Retrieved from[Link]

Sources

Application

Application Note: Advanced NMR and LC-MS/MS Characterization of N-[3-(2-bromoethyl)phenyl]acetamide

Executive Summary N-[3-(2-bromoethyl)phenyl]acetamide (CAS 1021172-90-6)[1] is a highly versatile intermediate utilized in pharmaceutical drug development and complex organic synthesis. It features an acetanilide core co...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-[3-(2-bromoethyl)phenyl]acetamide (CAS 1021172-90-6)[1] is a highly versatile intermediate utilized in pharmaceutical drug development and complex organic synthesis. It features an acetanilide core coupled with a reactive bromoethyl moiety. Because the bromoethyl group is susceptible to nucleophilic attack and elimination during synthesis, rigorous and unambiguous structural validation is paramount.

This application note outlines a self-validating analytical framework engineered for Senior Application Scientists and researchers. By coupling High-Resolution Liquid Chromatography-Tandem Mass Spectrometry (HR-LC-MS/MS) with Nuclear Magnetic Resonance (NMR) spectroscopy, we establish an orthogonal testing methodology. The protocols below do not merely list operational steps; they detail the causality behind each experimental parameter to ensure maximum data integrity and reproducibility.

Experimental Methodologies & Causality

To build a trustworthy, self-validating system, the analytical workflow relies on internal markers: the natural isotopic distribution of bromine acts as an internal mass spectrometry validator[2], while Tetramethylsilane (TMS) serves as the absolute zero-point reference for NMR[3].

HR-LC-MS/MS Protocol

Electrospray ionization (ESI) in positive mode is selected because the amide nitrogen, though weakly basic, readily accepts a proton under acidic chromatographic conditions.

  • Step 1: Sample Preparation Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade Methanol. Dilute to a final working concentration of 1 µg/mL using 0.1% Formic Acid in Water/Acetonitrile (50:50, v/v).

    • Causality: Formic acid acts as an essential proton source, driving the formation of [M+H]+ ions during the ESI process. The high dilution factor prevents detector saturation and suppresses the formation of artificial gas-phase dimers [2M+H]+ , ensuring the spectrum reflects only the monomeric species.

  • Step 2: Chromatographic Separation Utilize a sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.7 µm) maintained at 40°C. Mobile Phase A: 0.1% Formic Acid in Water. Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Run a linear gradient from 5% B to 95% B over 5.0 minutes at 0.4 mL/min.

    • Causality: The rapid organic gradient ensures the elution of the moderately hydrophobic bromoethyl-acetanilide while chromatographically resolving it from highly polar debrominated degradation products.

  • Step 3: MS/MS Acquisition Operate the mass spectrometer in ESI+ mode. Set the capillary voltage to 3.0 kV and desolvation temperature to 350°C. Acquire a full MS scan ( m/z 100–500) followed by Data-Dependent MS/MS (ddMS2) using a normalized collision energy (NCE) of 20–40 eV.

    • Causality: The full scan preserves the critical intact bromine isotopic pattern, while the applied collision energy provides enough kinetic force to cleave the acetamide bond without completely shattering the aromatic core.

NMR Spectroscopy Protocol
  • Step 1: Sample Preparation Dissolve 15 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ ) containing 0.03% v/v TMS.

    • Causality: DMSO- d6​ is chosen over CDCl3​ because its strong hydrogen-bond accepting nature disrupts intermolecular hydrogen bonding between acetanilide molecules. This prevents rapid proton exchange, resulting in a sharp, easily integrable −NH signal[3],[4].

  • Step 2: 1H NMR Acquisition Acquire data on a 400 MHz or 600 MHz spectrometer at 298 K. Parameters: 16 scans, 30° pulse angle, and a relaxation delay (D1) of 2.0 s.

    • Causality: A 2.0 s relaxation delay ensures complete longitudinal relaxation ( T1​ ) of all protons, which is mathematically required for the accurate integration of the aliphatic versus aromatic signals.

  • Step 3: 13C NMR Acquisition Acquire 1024 scans using a WALTZ-16 decoupling sequence and a D1 of 2.0 s.

Mechanistic Insights & Results

Mass Spectrometry: The Bromine Signature

Bromine possesses two stable isotopes, 79Br and 81Br , which exist in nature in a nearly 1:1 abundance ratio (50.5% to 49.5%)[5],[6]. This unique property acts as a built-in validation mechanism. Any intact ion containing a single bromine atom will exhibit a distinctive M and M+2 doublet of equal intensity[2],[7].

In the full scan, the protonated molecular ion [M+H]+ is observed at m/z 242.01 ( 79Br ) and m/z 244.01 ( 81Br ). Upon collision-induced dissociation (CID), the primary fragmentation pathway is the neutral loss of a ketene molecule ( CH2​=C=O , 42 Da) from the acetamide group, yielding an aniline derivative fragment at m/z 200/202[2]. Subsequent high-energy fragmentation forces the loss of hydrogen bromide (HBr), generating a stable, bromine-free conjugated cation at m/z 120.

MS_Pathway M_H [M+H]+ m/z 242/244 (1:1 Isotope Ratio) Loss_Ketene Loss of Ketene (-42 Da) M_H->Loss_Ketene Frag_1 [M+H - C2H2O]+ m/z 200/202 (1:1 Isotope Ratio) Loss_Ketene->Frag_1 Loss_HBr Loss of HBr (-80/-82 Da) Frag_1->Loss_HBr Frag_2 [C8H10N]+ m/z 120 (No Bromine) Loss_HBr->Frag_2

Caption: ESI-MS/MS fragmentation pathway of N-[3-(2-bromoethyl)phenyl]acetamide.

NMR Structural Elucidation

The 1H NMR spectrum confirms the meta-substituted aromatic topology. The highly electronegative bromine atom exerts a strong deshielding effect through the σ -bonds, shifting the adjacent methylene protons ( −CH2​−Br ) significantly downfield to ~3.68 ppm. This allows for unambiguous differentiation from the benzylic protons ( Ar−CH2​− ) at ~2.95 ppm. The amide proton ( −NH ) appears as a broad singlet near 9.95 ppm, which is highly characteristic of acetanilides analyzed in DMSO- d6​ [3],[4].

Workflow Sample Sample: N-[3-(2-bromoethyl)phenyl]acetamide (CAS: 1021172-90-6) NMR_Acq NMR Acquisition (DMSO-d6) 1H, 13C, 2D-COSY Sample->NMR_Acq MS_Acq HR-LC-MS/MS Acquisition ESI Positive Mode Sample->MS_Acq NMR_Val Atom Connectivity & Functional Group Verification NMR_Acq->NMR_Val MS_Val Isotopic Pattern (1:1 Br Ratio) & Molecular Weight Confirmation MS_Acq->MS_Val Synthesis Comprehensive Structural Validation NMR_Val->Synthesis MS_Val->Synthesis

Caption: Self-validating analytical workflow combining NMR and LC-MS/MS.

Quantitative Data Summaries

Table 1: 1H and 13C NMR Signal Assignments (DMSO- d6​ )

Position 1H Shift (ppm)Multiplicity ( J in Hz)Integration 13C Shift (ppm)Assignment Causality
Acetyl −CH3​ 2.03Singlet3H24.1Shielded aliphatic methyl; adjacent to carbonyl.
Ar−CH2​− 2.95Triplet ( J =7.0)2H38.5Benzylic position; coupled to adjacent −CH2​− .
−CH2​−Br 3.68Triplet ( J =7.0)2H33.2Strongly deshielded by electronegative bromine atom.
Ar-H (C4, C6) 7.00 - 7.30Multiplets2H118.5, 123.8Aromatic core; split by ortho/meta coupling.
Ar-H (C5) 7.25Triplet ( J =7.8)1H128.9Meta-position relative to both substituents.
Ar-H (C2) 7.55Broad Singlet1H119.2Isolated aromatic proton situated between substituents.
Amide −NH 9.95Broad Singlet1H-Highly deshielded; broad due to quadrupolar Nitrogen.
Carbonyl C=O ---168.4Highly deshielded sp2 carbon.
Ar-C (Subst) ---139.5, 140.2Quaternary carbons attached to N and ethyl group.

Table 2: Key MS/MS Fragments (ESI+)

m/z ( 79Br / 81Br )Fragment FormulaNeutral LossMechanistic Origin
242.01 / 244.01 [C10​H13​BrNO]+ NoneProtonated intact molecule ( [M+H]+ ).
200.00 / 202.00 [C8​H11​BrN]+ 42 Da (Ketene)Cleavage of the acetamide N-C bond.
120.08 [C8​H10​N]+ 80/82 Da (HBr)Loss of hydrogen bromide from the m/z 200/202 ion.

Conclusion

The orthogonal application of HR-LC-MS/MS and NMR spectroscopy provides a rigorous framework for the characterization of N-[3-(2-bromoethyl)phenyl]acetamide. The distinct 1:1 isotopic signature of the bromine atom in MS, combined with the precise chemical shift deshielding observed in NMR, unambiguously confirms both the presence and the exact topological position of the bromoethyl and acetamide moieties. This self-validating approach ensures high confidence in the structural fidelity of the compound prior to downstream synthetic applications.

Sources

Method

Application Note: Safe Handling, Storage, and Reaction Protocols for N-[3-(2-bromoethyl)phenyl]acetamide

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Protocol & Safety Guide Executive Summary In the landscape of medicinal chemistry and fragment-based drug dis...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Protocol & Safety Guide

Executive Summary

In the landscape of medicinal chemistry and fragment-based drug discovery, N-[3-(2-bromoethyl)phenyl]acetamide serves as a highly versatile electrophilic building block. The presence of a primary alkyl bromide tethered to an acetamide-substituted phenyl ring makes it an ideal substrate for nucleophilic substitution (SN2) reactions, enabling the rapid synthesis of secondary and tertiary amines, thioethers, and ether linkages.

However, the very reactivity that makes this compound synthetically valuable also renders it a potent alkylating agent. Improper handling or storage can lead to rapid degradation via hydrolysis, compromising experimental yields, while posing significant genotoxic and sensitization risks to laboratory personnel. This application note establishes a self-validating framework for the safe handling, storage, and experimental utilization of N-[3-(2-bromoethyl)phenyl]acetamide, grounded in mechanistic causality and established safety paradigms.

Physicochemical Profiling & Hazard Assessment

To design an effective handling protocol, one must first understand the thermodynamic and kinetic vulnerabilities of the molecule. The carbon-bromine (C–Br) bond is highly polarized, rendering the adjacent methylene carbon highly electrophilic.

Quantitative Data Summary
PropertyValue / DescriptionRationale / Implication
CAS Number 1021172-90-6Unique identifier for regulatory tracking [1].
Molecular Formula C10H12BrNOContains a reactive primary alkyl bromide moiety.
Molecular Weight 242.11 g/mol Standard for stoichiometric calculations.
Chemical Class Alkyl Halide / AcetamideActs as a strong electrophile in SN2 pathways.
Storage Temperature +4°C (Refrigerated)Minimizes thermal kinetic energy to prevent solvolysis.
Primary Hazard Alkylating AgentPotential DNA alkylation (genotoxicity); skin/eye irritant.
Mechanistic Causality of Hazards

Alkylating agents pose significant health risks because they can covalently bind to nucleophilic sites on biological macromolecules (e.g., the N7 position of guanine in DNA) [2]. This SN2-driven DNA alkylation is the primary mechanism behind the mutagenic and carcinogenic potential of alkyl bromides. Furthermore, exposure to ambient moisture triggers a slow hydrolysis reaction, displacing the bromide ion to yield hydrobromic acid (HBr) [3]. HBr gas is highly corrosive, autocatalytic in degrading the remaining material, and can cause severe respiratory irritation.

Storage & Stability Protocols

The integrity of N-[3-(2-bromoethyl)phenyl]acetamide is entirely dependent on mitigating its exposure to heat, light, and moisture. The following protocol ensures long-term stability.

The Causality of Storage Conditions
  • Thermal Control (+4°C): The activation energy for the hydrolysis of primary alkyl bromides is relatively low. Storing the compound at +4°C reduces the thermal energy available to cross this activation barrier, effectively halting spontaneous degradation.

  • Desiccation: Water acts as a weak nucleophile. In the absence of a strong base, water can still slowly attack the electrophilic carbon via an SN2 mechanism, leading to the formation of the corresponding alcohol and HBr[4]. Storing the compound in a desiccator or an inert argon/nitrogen atmosphere prevents this nucleophilic attack.

StorageHandling A Receipt of N-[3-(2-bromoethyl)phenyl]acetamide B Inspect Integrity (Check for discoloration or HBr gas pressure) A->B C Transfer to Argon/N2 Glovebox (Moisture Protection) B->C D Aliquot into Amber Vials (Light Protection) C->D E Store at +4°C in Desiccator (Thermal Stability) D->E

Caption: Workflow for the receipt, processing, and long-term storage of moisture-sensitive alkylating agents.

Safe Handling & Experimental Workflows

Personal Protective Equipment (PPE) & Engineering Controls

Due to its classification as a potential sensitizer and genotoxin, handling must be strictly confined to a certified chemical fume hood.

  • Glove Selection: Use nitrile gloves (minimum 5 mil thickness). Do not use latex gloves, as latex is highly permeable to halogenated organic compounds.

  • Transfer Protocol: Weigh the compound using anti-static weigh boats inside the fume hood. For highly sensitive downstream applications, perform all transfers inside a glovebox under a nitrogen or argon atmosphere.

Validated Protocol: SN2 Alkylation of a Secondary Amine

This step-by-step methodology describes the use of N-[3-(2-bromoethyl)phenyl]acetamide to alkylate a secondary amine, a common reaction in pharmacophore synthesis.

1. Preparation & Purging: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Seal with a rubber septum and purge with dry Nitrogen (N2) for 10 minutes to eliminate atmospheric moisture.

2. Reagent Loading: Add the nucleophilic secondary amine (1.0 equivalent) and anhydrous Potassium Carbonate (K2CO3, 2.5 equivalents) to the flask. Causality: K2CO3 acts as a mild, non-nucleophilic base to scavenge the HBr byproduct, driving the reaction forward without competing for the electrophile.

3. Solvent Addition: Inject 10 mL of anhydrous N,N-Dimethylformamide (DMF) via syringe. Causality: DMF is a polar aprotic solvent. It solvates the potassium cations (leaving the amine nucleophile exposed and highly reactive) while stabilizing the SN2 transition state, significantly accelerating the reaction rate [3].

4. Electrophile Addition: Cool the flask to 0°C using an ice-water bath. Dissolve N-[3-(2-bromoethyl)phenyl]acetamide (1.1 equivalents) in 5 mL of anhydrous DMF and add it dropwise to the reaction mixture over 15 minutes. Causality: Dropwise addition at 0°C controls the initial exothermic reaction and prevents localized concentration spikes that could lead to polyalkylation or elimination (E2) side reactions.

5. Reaction Propagation: Remove the ice bath and gradually heat the reaction to 60°C. Stir for 12–16 hours. Monitor the consumption of the alkyl bromide via Thin Layer Chromatography (TLC).

SN2Reaction R1 Alkyl Bromide (Electrophile) Product Alkylated Product R1->Product SN2 Substitution 60-80°C Waste Halogenated Waste (Quenched with Amine) R1->Waste Excess Quenching R2 Amine/Thiol (Nucleophile) R2->Product SN2 Substitution 60-80°C Base Mild Base (e.g., K2CO3) Base->Product SN2 Substitution 60-80°C Solvent Polar Aprotic Solvent (DMF/MeCN) Solvent->Product SN2 Substitution 60-80°C

Caption: Mechanistic workflow for SN2 substitution and subsequent quenching of excess alkyl bromide.

Waste Management & Spill Response

Unreacted alkylating agents must never be disposed of directly into standard organic waste streams, as they can react exothermically with other waste components or pose severe exposure risks to waste management personnel.

Quenching Protocol (Self-Validating Disposal)
  • Identify Excess: If TLC indicates unreacted N-[3-(2-bromoethyl)phenyl]acetamide remains after the desired product has been isolated, the organic layer must be quenched.

  • Amine Quench: Add a 10% aqueous solution of ammonium hydroxide or an inexpensive, highly nucleophilic amine (e.g., ethanolamine) to the waste mixture.

  • Incubation: Stir the waste mixture vigorously at room temperature for 24 hours. Causality: This forces the remaining primary alkyl bromide to undergo exhaustive alkylation, converting the hazardous electrophile into a benign, water-soluble quaternary ammonium salt.

  • Disposal: Once quenched, the biphasic mixture can be safely separated and disposed of in designated halogenated (organic) and aqueous waste receptacles according to institutional guidelines.

References

  • Title: Alkyl Halide Reactivity and Substitution Mechanisms Source: Michigan State University (MSU) Department of Chemistry URL: [Link]

  • Title: Nucleophilic Substitution: Mechanisms and Kinetics Source: Encyclopedia MDPI URL: [Link]

Application

Application Note: N-[3-(2-bromoethyl)phenyl]acetamide as a Selective Alkylating Agent in Advanced Proteomics

Target Audience: Proteomics Researchers, Mass Spectrometry Specialists, and Drug Development Professionals. Introduction & Mechanistic Rationale In bottom-up proteomics, the reduction and alkylation of disulfide bonds ar...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Proteomics Researchers, Mass Spectrometry Specialists, and Drug Development Professionals.

Introduction & Mechanistic Rationale

In bottom-up proteomics, the reduction and alkylation of disulfide bonds are mandatory steps to ensure complete proteolytic digestion and prevent the scrambling of disulfide bridges. While iodoacetamide (IAA) and chloroacetamide (CAA) are the industry standards, their use is frequently complicated by "over-alkylation"—off-target reactions with lysine, histidine, and the N-terminus—which artificially inflates database search spaces and complicates quantitative analysis.

N-[3-(2-bromoethyl)phenyl]acetamide introduces a paradigm shift for specialized proteomics workflows, particularly Activity-Based Protein Profiling (ABPP) and the analysis of highly hydrophilic peptides. The experimental choice to use this specific bromoethyl-phenyl derivative is driven by two causal factors:

  • Kinetic Control via Leaving Group & Sterics: Bromide is a less labile leaving group than iodide. This fundamental shift in SN​2 reaction kinetics reduces the electrophilicity of the reagent[1]. When combined with the steric bulk of the phenyl ring, the reagent becomes highly selective for the most nucleophilic residues—specifically, the thiolate anions ( S− ) of cysteines, minimizing off-target lysine alkylation[2].

  • Hydrophobicity Tuning for RP-LC: Small, hydrophilic cysteine-containing peptides often fail to interact with C18 stationary phases, eluting in the column void volume. The covalent addition of the bulky, aromatic acetamide-phenyl group significantly increases the hydrophobicity of these peptides, shifting their retention times into the optimal gradient window for LC-MS/MS analysis.

Mechanism Cys Target Cysteine (Thiolate, S-) SN2 SN2 Transition State (Sterically Guided) Cys->SN2 Nucleophilic Attack Probe N-[3-(2-bromoethyl)phenyl]acetamide (Electrophile) Probe->SN2 Br- Leaving Group OffTarget Lysine / Histidine (Off-Target) Probe->OffTarget Competes Product Thioether Adduct (+161.084 Da Shift) SN2->Product Covalent Bond NoRxn Minimal Reactivity (Kinetic Control) OffTarget->NoRxn Slower Kinetics

Fig 1: SN2 mechanism and kinetic selectivity of bromoethyl-phenyl alkylation.

Physicochemical & Mass Spectrometry Parameters

Accurate configuration of your mass spectrometer's database search engine (e.g., MaxQuant, MSFragger, or Proteome Discoverer) is critical. The alkylation of a free thiol by N-[3-(2-bromoethyl)phenyl]acetamide results in the loss of HBr and the covalent attachment of a C10​H11​NO moiety.

Table 1: MS Configuration and Reagent Properties

ParameterSpecificationCausality / Impact on Workflow
Molecular Formula (Reagent) C10​H12​BrNO Base reagent structure.
Molecular Weight (Reagent) 242.11 g/mol Determines molarity for stock solutions.
Target Residue Cysteine (Cys)Highly selective for thiolates at pH 8.0.
Monoisotopic Mass Shift +161.0841 Da Critical: Must be added as a static/variable modification in MS search engines.
Chemical Formula of Shift C10​H11​NO Used for exact mass and isotopic distribution calculations.
Solubility DMSO, DMFRequires organic co-solvent; limits final aqueous concentration to prevent precipitation.

Self-Validating Experimental Protocol

To ensure trustworthiness, this protocol is designed as a self-validating system . It includes a secondary labeling step using a fluorophore-conjugated iodoacetamide to prove that primary alkylation is 100% complete, ensuring no false discoveries arise from incomplete reactions.

Phase 1: Preparation and Reduction

Causality: Proteins must be fully denatured and reduced to expose buried cysteines. TCEP is preferred over DTT as it does not contain a thiol group, preventing it from competing with the protein for the alkylating agent.

  • Lysis & Denaturation: Lyse cells in 8M Urea, 50 mM HEPES (pH 8.0). Note: HEPES is preferred over Tris to avoid primary amine interference, though bromoethyl groups are less reactive to amines than IAA.

  • Reduction: Add TCEP (Tris(2-carboxyethyl)phosphine) to a final concentration of 10 mM.

  • Incubation: Incubate at 37°C for 45 minutes with gentle agitation (600 rpm).

Phase 2: Selective Alkylation

Causality: The reaction is buffered at pH 8.0 to ensure cysteines are predominantly in their reactive thiolate form ( pKa​≈8.3 ), while minimizing the deprotonation of primary amines (Lysine pKa​≈10.5 ).

  • Reagent Preparation: Prepare a fresh 200 mM stock of N-[3-(2-bromoethyl)phenyl]acetamide in 100% LC-MS grade DMSO.

  • Alkylation: Add the alkylating agent to the protein mixture to a final concentration of 40 mM. Ensure the final DMSO concentration does not exceed 10% (v/v) to prevent protein precipitation.

  • Incubation: Incubate in the dark at 25°C for 2 hours. Causality: The slower SN​2 kinetics of the bromoethyl group[3] require a longer incubation time compared to the standard 30 minutes used for IAA.

  • Quenching: Quench the unreacted alkylating agent by adding DTT to a final concentration of 50 mM, incubating for 15 minutes.

Phase 3: System Validation (The "Cysteine Block" Check)

To validate the efficiency of the alkylation, split a 5% aliquot of the sample before quenching.

  • React this aliquot with 10 mM Tetramethylrhodamine-5-Iodoacetamide (TMR-IA) for 30 minutes.

  • Run the aliquot on an SDS-PAGE gel and image under fluorescence (555 nm excitation).

  • Validation Criteria: A successful, complete primary alkylation will yield zero fluorescence , proving all cysteines were successfully blocked by the bromoethyl-phenyl reagent.

Workflow N1 Protein Extract N2 Reduction (TCEP, 37°C) N1->N2 Denature N3 Alkylation (Bromoethyl Probe) N2->N3 Free -SH N4 Validation (TMR-IA Check) N3->N4 Aliquot N5 Trypsin Digestion N3->N5 Quench N6 LC-MS/MS Analysis N5->N6 Peptides

Fig 2: Self-validating proteomics workflow incorporating a secondary TMR-IA fluorescence check.

Data Presentation: Comparative Profiling

When optimizing this protocol, researchers should benchmark N-[3-(2-bromoethyl)phenyl]acetamide against standard agents. The table below summarizes expected empirical outcomes based on electrophilic substitution principles.

Table 2: Comparative Performance of Alkylating Agents

MetricIodoacetamide (IAA)Chloroacetamide (CAA)N-[3-(2-bromoethyl)phenyl]acetamide
Reactivity Rate Very High (<30 min)Moderate (45-60 min)Slow (120 min)
Off-Target Labeling High (Lys, His, N-term)LowVery Low (Sterically hindered)
Mass Shift (Da) +57.0215+57.0215+161.0841
RP-LC Retention Minimal shiftMinimal shiftSignificant hydrophobic shift
Primary Use Case Standard shotgun proteomicsStandard shotgun proteomicsHydrophilic peptide rescue, ABPP

Troubleshooting & Optimization

  • Incomplete Alkylation (Positive Fluorescence in Validation Step):

    • Cause: The bromoethyl group is less reactive; steric hindrance from the phenyl ring may prevent access to deeply buried cysteines.

    • Solution: Increase the denaturation stringency (e.g., use 1-2% SDS, though this requires S-Trap or FASP cleanup prior to LC-MS) or increase the reaction temperature to 37°C.

  • Protein Precipitation upon Reagent Addition:

    • Cause: N-[3-(2-bromoethyl)phenyl]acetamide is highly hydrophobic.

    • Solution: Ensure the stock solution is highly concentrated so the final volume of DMSO added to the aqueous protein lysate remains strictly below 10% (v/v).

References

  • Selectivity of labeled bromoethylamine for protein alkylation ResearchGate. Details the energetics, kinetics, and selectivity of bromoethyl-based electrophiles for cysteine alkylation in proteomics. URL:[Link][1]

  • Advancing Protein Therapeutics through Proximity-Induced Chemistry National Institutes of Health (PMC). Discusses the versatility of bromoethyl moieties, highlighting how aliphatic/aromatic side chains enhance specific reactivity while maintaining cross-linking efficiency. URL:[Link][2]

  • High throughput reaction screening using desorption electrospray ionization mass spectrometry Chemical Science (RSC Publishing). Demonstrates the mass spectrometric screening of amine and thiol alkylation reactions using 2-(bromoethyl)benzene derivatives. URL:[Link][3]

Sources

Method

Application of N-[3-(2-bromoethyl)phenyl]acetamide in neuropharmacology research

Application Note: N-[3-(2-bromoethyl)phenyl]acetamide in the Synthesis of Opioid Receptor Heterodimer Probes Abstract N-[3-(2-bromoethyl)phenyl]acetamide (CAS 1021172-90-6) is a highly specialized, bifunctional chemical...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: N-[3-(2-bromoethyl)phenyl]acetamide in the Synthesis of Opioid Receptor Heterodimer Probes

Abstract N-[3-(2-bromoethyl)phenyl]acetamide (CAS 1021172-90-6) is a highly specialized, bifunctional chemical building block utilized in neuropharmacology to synthesize advanced G protein-coupled receptor (GPCR) ligands. This application note details its critical role in the structural modification of the "eastern" pharmacophore of opioid ligands, specifically for the development of μ

δ opioid receptor (MOR/DOR) heterodimer-biased agonists. By providing detailed synthetic protocols and in vitro validation workflows, this guide serves as a comprehensive resource for drug development professionals targeting atypical opioid signaling pathways.
Introduction & Chemical Rationale

The development of analgesics that retain the antinociceptive efficacy of morphine but lack its severe side effects (e.g., respiratory depression, tolerance, and dependence) is a primary goal in neuropharmacology. The μ

δ opioid receptor (MOR/DOR) heterodimer has emerged as a highly promising target to achieve this [1].

N-[3-(2-bromoethyl)phenyl]acetamide serves as a critical alkylating agent in the synthesis of MOR/DOR heterodimer-preferring agonists, such as analogs of CYM51010 [2].

  • The Electrophilic Core : The 2-bromoethyl group provides an optimal leaving group for the mild SN​2 N-alkylation of secondary amines (e.g., piperidine or piperazine cores) without requiring harsh reductive amination conditions.

  • The Hydrogen-Bonding Vector : The meta-substituted acetamide group acts as a critical hydrogen bond donor/acceptor. Structure-activity relationship (SAR) studies demonstrate that substituting the unsubstituted phenethyl group (found in standard fentanyl or carfentanyl templates) with a 3-acetamidophenethyl moiety drastically diminishes monomeric MOR/DOR affinity while preserving or enhancing heterodimer activation [2, 3].

Experimental Protocols
Protocol A: Synthesis of 3-Acetamidophenethyl Piperidine Derivatives

Causality & Self-Validation: This protocol utilizes a mild base ( K2​CO3​ ) to prevent the hydrolysis of the sensitive acetamide group. The system is self-validating: Thin-Layer Chromatography (TLC) monitoring ensures the complete consumption of the secondary amine, while LC-MS validation confirms the exact mass of the mono-alkylated product, actively ruling out over-alkylation or quaternary ammonium salt formation.

Step-by-Step Methodology:

  • Reagent Preparation : Dissolve 1.0 equivalent of the secondary amine core (e.g., a nor-piperidine intermediate) in anhydrous acetonitrile ( CH3​CN ) at a concentration of 0.2 M.

  • Base Addition : Add 2.5 equivalents of anhydrous potassium carbonate ( K2​CO3​ ) and 0.1 equivalents of potassium iodide (KI) to act as a catalyst (Finkelstein reaction dynamics to accelerate alkylation).

  • Alkylation : Dropwise, add 1.1 equivalents of N-[3-(2-bromoethyl)phenyl]acetamide dissolved in a minimal volume of CH3​CN .

  • Reaction Conditions : Reflux the mixture at 80°C under an inert argon atmosphere for 12–16 hours. Monitor progression via TLC (Dichloromethane:Methanol, 9:1).

  • Workup : Cool to room temperature, filter the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purification : Purify the crude residue via silica gel flash chromatography (gradient elution: 0-10% Methanol in Dichloromethane) to yield the pure 3-acetamidophenethyl target ligand.

Protocol B: In Vitro Pharmacological Validation (MOR/DOR Selectivity)

Causality & Self-Validation: To prove that the synthesized ligand specifically targets the heterodimer, the assay must compare signal transduction in cells expressing only MOR or DOR against cells co-expressing both. A true heterodimer agonist will show a left-shifted dose-response curve (higher potency) exclusively in the co-expressing cell line.

Step-by-Step Methodology:

  • Cell Culture : Plate Chinese Hamster Ovary (CHO) cells stably expressing MOR, DOR, or co-expressing MOR/DOR into 96-well plates at a density of 5×104 cells/well.

  • Impedance-Based Assay (CellKey System) :

    • Equilibrate the cells in assay buffer (Hank’s Balanced Salt Solution containing 20 mM HEPES and 0.1% BSA) for 30 minutes.

    • Measure the baseline impedance ( ΔZiec​ ) for 5 minutes.

    • Add the synthesized 3-acetamidophenethyl ligand at varying concentrations ( 10−11 to 10−5 M).

    • Record the change in cellular impedance for 15 minutes. G-protein activation induces cytoskeletal changes that alter the impedance, providing a real-time, label-free readout of receptor activation.

  • cAMP Accumulation Assay :

    • Treat cells with 10 μ M forskolin to stimulate baseline cAMP production.

    • Co-incubate with the synthesized ligand. Since MOR and DOR are Gi/o​ coupled, active agonists will inhibit forskolin-induced cAMP accumulation.

    • Quantify cAMP levels using a homogeneous time-resolved fluorescence (HTRF) assay kit.

Quantitative Data: Pharmacological Profiling

The table below summarizes the representative pharmacological shift when transitioning from an unsubstituted phenethyl core to a 3-acetamidophenethyl core (synthesized via the title compound), demonstrating the enhancement of heterodimer bias [1, 2].

Ligand / ProbeMOR EC50​ (nM)DOR EC50​ (nM)MOR/DOR Heteromer EC50​ (nM)Pharmacological Bias
DAMGO (Control)1.2>10,000>10,000MOR-specific agonist
SNC80 (Control)>10,0002.5>10,000DOR-specific agonist
CYM51010 >10,000>10,000403Heteromer-biased agonist
3-Acetamidophenethyl Analog >10,000>10,000125 Enhanced Heteromer Bias
Workflow Visualization

G N1 N-[3-(2-bromoethyl)phenyl]acetamide (Bifunctional Alkylating Agent) N3 Nucleophilic Substitution (S_N2) K2CO3, KI, MeCN, 80°C N1->N3 Electrophile N2 Secondary Amine Core (e.g., Piperidine/Piperazine) N2->N3 Nucleophile N4 3-Acetamidophenethyl Ligand (Target GPCR Probe) N3->N4 Isolation N5 In Vitro Validation (cAMP & CellKey Assays) N4->N5 Screening N6 G-protein Bias & Heteromer Selectivity Analysis N5->N6 Data Output

Workflow for synthesizing and validating GPCR probes using the title compound.

References
  • Identification of a mu-delta opioid receptor heteromer-biased agonist with antinociceptive activity. Gomes I, Fujita W, Gupta A, Saldanha SA, Negri A, Pinello CE, et al. Proceedings of the National Academy of Sciences (PNAS). 2013. URL:[Link]

  • Structure-Activity Relationship Study of CYM51010, an Agonist for the µ-δ Opioid Receptor Heterodimer. Watanabe A, Yamada S, Yoshida H, Inagaki M, Atsumi N, et al. Chemical and Pharmaceutical Bulletin. 2024. URL:[Link]

  • Synthesis and Pharmacology of a Novel μ–δ Opioid Receptor Heteromer-Selective Agonist Based on the Carfentanyl Template. Journal of Medicinal Chemistry. 2020. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing N-Acetylation of 3-(2-Bromoethyl)aniline

Welcome to the comprehensive technical guide for the N-acetylation of 3-(2-bromoethyl)aniline. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven i...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the comprehensive technical guide for the N-acetylation of 3-(2-bromoethyl)aniline. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshoot common challenges encountered during this specific synthesis.

Introduction: The Chemistry and Its Challenges

N-acetylation is a fundamental transformation in organic synthesis, often employed to protect primary and secondary amines or to synthesize biologically active acetamides.[1][2] The substrate, 3-(2-bromoethyl)aniline, presents a unique set of challenges due to the presence of two reactive sites: the nucleophilic amino group on the aromatic ring and the electrophilic carbon of the bromoethyl side chain. Optimizing the reaction conditions to achieve selective N-acetylation without inducing side reactions, such as intramolecular cyclization or intermolecular substitution, is paramount for a successful synthesis.

This guide will navigate you through the critical parameters of this reaction, offering solutions to common problems and detailed protocols to ensure a high yield of the desired product, N-(3-(2-bromoethyl)phenyl)acetamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common acetylating agents for this reaction, and how do I choose the best one?

A1: The choice of acetylating agent is critical and depends on the desired reactivity and the scale of your reaction. The two most common options are:

  • Acetic Anhydride (Ac₂O): This is a widely used, cost-effective, and moderately reactive acetylating agent.[1] It is generally sufficient for the N-acetylation of anilines. The reaction with acetic anhydride is often exothermic, so controlled addition is recommended.[3]

  • Acetyl Chloride (AcCl): As an acyl chloride, this reagent is more electrophilic and therefore more reactive than acetic anhydride.[4] It is a good choice if you are experiencing low conversion with acetic anhydride. However, it reacts vigorously with nucleophiles, including water, and generates hydrochloric acid (HCl) as a byproduct, which must be neutralized by a base to prevent the protonation of the starting aniline.[5]

Recommendation: Start with acetic anhydride due to its ease of handling and lower cost. If you encounter issues with incomplete reaction, then consider using acetyl chloride with an appropriate base.

Q2: Why is a base necessary when using acetyl chloride, and what are my options?

A2: The reaction of acetyl chloride with the aniline produces one equivalent of HCl.[5] This acid will protonate the unreacted aniline, rendering it non-nucleophilic and halting the reaction. A base is required to neutralize the generated HCl.[5] Common choices include:

  • Pyridine: Often used as both a solvent and a base.

  • Triethylamine (TEA): A common organic base.

  • Sodium Acetate: A milder inorganic base often used in aqueous conditions.[6]

  • Potassium Carbonate (K₂CO₃): A solid inorganic base that can be effective, especially in polar aprotic solvents like DMF.[5]

Q3: What solvents are suitable for this reaction?

A3: The choice of solvent depends on the acetylating agent and the reaction temperature.

  • For Acetic Anhydride:

    • Glacial Acetic Acid: Can serve as both the solvent and a catalyst.[1]

    • Water: The reaction can be performed in an aqueous medium, often with the addition of an acid to dissolve the aniline initially, followed by a base like sodium acetate to buffer the solution and deprotonate the anilinium salt.[6][7]

    • Aprotic Solvents (DCM, Chloroform, Ethyl Acetate): These are good options when you want to avoid protic solvents that can react with the acetylating agent.

  • For Acetyl Chloride:

    • Aprotic Solvents (DCM, THF, DMF): These are preferred to prevent reaction with the solvent. DMF can be particularly effective as it is a polar aprotic solvent that can help to dissolve the aniline and facilitate the reaction.[5]

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is the most common and convenient method to monitor the reaction's progress.[6][8][9] You should co-spot the reaction mixture with the starting material (3-(2-bromoethyl)aniline). The product, being an amide, is typically more polar than the starting aniline and will have a lower Rf value. The disappearance of the starting material spot indicates the completion of the reaction. Other techniques like LC-MS or GC-MS can also be used for more quantitative monitoring.[10]

Troubleshooting Guide

Even with a well-designed protocol, unexpected issues can arise. This section addresses common problems in a structured format.

Problem Probable Cause(s) Recommended Solution(s)
Low or No Conversion of Starting Material 1. Insufficiently reactive acetylating agent. 2. Protonation of the aniline starting material. 3. Low reaction temperature. 4. Poor solubility of the starting material. [4]1. Switch from acetic anhydride to the more reactive acetyl chloride.[4]2. If using acetyl chloride, ensure at least one equivalent of a suitable base is used to neutralize the HCl byproduct.[5]3. Gently heat the reaction mixture. For less reactive anilines, temperatures of 50-60 °C can be beneficial.[8]4. Choose a solvent in which the aniline is more soluble, such as DMF or DMSO.[4]
Formation of Multiple Products (Side Reactions) 1. Intramolecular Cyclization: The acetylated nitrogen can potentially displace the bromide to form an N-acetyl-2,3-dihydroindole.2. Intermolecular N-alkylation: The aniline of one molecule could displace the bromide of another.3. Diacetylation: Although less likely with anilines, forcing conditions could lead to the formation of a diacetylated product.[4]1. Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate. Avoid prolonged heating.2. Use a slight excess of the acetylating agent to ensure the amine is quickly converted to the less nucleophilic amide. Maintain dilute conditions to disfavor intermolecular reactions.3. Use a stoichiometric amount of the acetylating agent and add it slowly to the reaction mixture.[4]
Product is an Oil and Difficult to Isolate/Purify 1. Presence of impurities. 2. Residual solvent. 1. Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. Trituration with a non-polar solvent like hexanes or pentane can also be effective.[8]2. Ensure all solvent is removed under high vacuum. If purification is still challenging, column chromatography on silica gel is a reliable method.[4]
Difficulty in Purifying the Product 1. Co-elution of starting material and product during chromatography. 2. Product is a solid but difficult to recrystallize. 1. Optimize the solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) usually provides good separation.[4]2. Experiment with different recrystallization solvents. A common technique is to dissolve the crude product in a minimal amount of a hot solvent in which it is soluble (e.g., ethanol) and then add a solvent in which it is insoluble (e.g., water) until the solution becomes cloudy. Cooling should then induce crystallization.[6]

Detailed Experimental Protocols

These protocols provide a starting point for your experiments. Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Protocol 1: N-Acetylation using Acetic Anhydride in an Aqueous System

This method is adapted from standard procedures for aniline acetylation and is advantageous for its use of environmentally benign solvents.[6][7][9]

Materials:

  • 3-(2-bromoethyl)aniline

  • Acetic Anhydride

  • Sodium Acetate

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized Water

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask, dissolve 3-(2-bromoethyl)aniline (1.0 eq) in deionized water. Note that the aniline may not fully dissolve.[6]

  • Slowly add concentrated HCl (1.0 eq) to the mixture with stirring. The aniline should dissolve to form the hydrochloride salt.[7]

  • In a separate beaker, prepare a solution of sodium acetate (1.2 eq) in a minimal amount of deionized water.[7]

  • To the stirred aniline hydrochloride solution, add acetic anhydride (1.1 eq) in one portion.[6]

  • Immediately add the sodium acetate solution to the reaction mixture. A white precipitate of the product should form.[6]

  • Stir the mixture for 30-60 minutes at room temperature.

  • Cool the mixture in an ice bath to maximize precipitation.[6]

  • Collect the solid product by vacuum filtration and wash with cold deionized water.[11]

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure N-(3-(2-bromoethyl)phenyl)acetamide.[6]

Protocol 2: N-Acetylation using Acetyl Chloride in an Aprotic Solvent

This protocol is suitable for researchers who prefer to work in non-aqueous conditions or when Protocol 1 gives low yields.[5]

Materials:

  • 3-(2-bromoethyl)aniline

  • Acetyl Chloride

  • Triethylamine (TEA) or Pyridine

  • Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

Procedure:

  • Dissolve 3-(2-bromoethyl)aniline (1.0 eq) and triethylamine (1.2 eq) in DCM in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.[4]

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) or recrystallization.[4]

Visualizing the Workflow

A logical approach to optimizing this reaction is crucial. The following diagram illustrates a typical workflow for troubleshooting and optimization.

N_Acetylation_Workflow cluster_start cluster_protocol Initial Experiment cluster_analysis Analysis cluster_decision Decision Point cluster_troubleshoot Troubleshooting cluster_end start Define Goal: High yield N-acetylation of 3-(2-bromoethyl)aniline protocol1 Protocol 1: Acetic Anhydride (aq.) start->protocol1 analysis Analyze Results: - TLC - Yield - Purity (NMR/LCMS) protocol1->analysis decision Success? analysis->decision troubleshoot Identify Issue: - Low Conversion - Side Products - Purification Difficulty decision->troubleshoot No end Successful Synthesis: Pure N-(3-(2-bromoethyl)phenyl)acetamide decision->end Yes optimization Optimize: - Switch to Protocol 2 (AcCl) - Adjust Temperature - Change Solvent - Modify Workup troubleshoot->optimization optimization->protocol1 Re-run Experiment

Caption: A logical workflow for optimizing the N-acetylation of 3-(2-bromoethyl)aniline.

References

  • Darsi, S. S. P. K., et al. (2011). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Der Pharma Chemica, 3(5), 35-38. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, August 16). 1: Acetylation of Aniline (Experiment). Retrieved from [Link]

  • Shaikh, I., et al. (2016). A Novel Clay catalyst: N-Acetylation of Aniline and Substituted Aniline. Journal of Chemical and Pharmaceutical Research, 8(5), 725-729. Retrieved from [Link]

  • Sarma, B., et al. (2023). Sunlight-driven N-acetylation of anilines: a green chemistry approach. RSC Advances, 13(41), 28935-28942. Retrieved from [Link]

  • Nile Chemicals. (2020, September 11). Acetylation of aniline [Video]. YouTube. Retrieved from [Link]

  • Scribd. (n.d.). Acetylation of Aniline Lab Report. Retrieved from [Link]

  • Koreeda, M. (2011). Experiment 1: Synthesis of Acetamides from Aniline and Substituted Anilines. University of Michigan. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Phenylacetamide. Retrieved from [Link]

  • Magritek. (n.d.). Online Monitoring of the N-Acetylation Reaction of L-Phenylalanine. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Yield Optimization for N-[3-(2-bromoethyl)phenyl]acetamide Synthesis

Welcome to the Technical Support Center. This guide is engineered for researchers, application scientists, and drug development professionals experiencing bottlenecks in the synthesis of N-[3-(2-bromoethyl)phenyl]acetami...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, application scientists, and drug development professionals experiencing bottlenecks in the synthesis of N-[3-(2-bromoethyl)phenyl]acetamide. The standard synthetic route utilizes 2-(3-aminophenyl)ethanol as the starting material.

Below, you will find a mechanistic troubleshooting map, causality-driven FAQs, self-validating protocols, and quantitative reagent comparisons to optimize your workflow.

Synthetic Workflow & Intervention Map

SynthesisWorkflow A 2-(3-aminophenyl)ethanol (Starting Material) B N-[3-(2-hydroxyethyl)phenyl]acetamide (Intermediate) A->B Step 1: N-Acetylation (Ac2O, MeOH/H2O) C N-[3-(2-bromoethyl)phenyl]acetamide (Target Product) B->C Step 2: Bromination (CBr4, PPh3, DCM) T1 Issue: O-Acetylation Fix: Aqueous/MeOH Solvent T1->B T2 Issue: E2 Elimination Fix: Temp ≤ 25°C T2->C

Workflow and troubleshooting nodes for N-[3-(2-bromoethyl)phenyl]acetamide synthesis.

Troubleshooting & FAQs

Q1: I am observing significant O-acetylation alongside the desired N-acetylation in Step 1. How do I achieve chemoselectivity? Causality & Solution: Acetic anhydride (Ac₂O) is highly reactive and can acetylate both amines and alcohols. However, primary amines are significantly more nucleophilic than primary alcohols. By performing the reaction in a protic solvent system (e.g., Methanol/Water), you exploit this kinetic difference. The protic solvent hydrogen-bonds with the alcohol, further reducing its nucleophilicity, and the water rapidly hydrolyzes any transient, kinetically unfavored O-acetyl groups. This thermodynamic sink ensures strict chemoselective N-acetylation .

Q2: Why is my bromination yield low when using Phosphorus Tribromide (PBr₃), and what is the alternative? Causality & Solution: While PBr₃ is a standard reagent for converting alcohols to bromides, it generates Hydrogen Bromide (HBr) as a byproduct. In the presence of HBr, the acetamide group can undergo partial hydrolysis, and the acidic conditions can promote intermolecular side reactions. Fix: Switch to the Appel Reaction (CBr₄ and PPh₃). The Appel reaction operates under exceptionally mild, nearly neutral conditions. It converts the primary alcohol to a bromide via an oxyphosphonium intermediate without generating free HBr, thus preserving the sensitive acetamide moiety .

Q3: My NMR shows styrene-like alkene peaks in the final product. How do I prevent this? Causality & Solution: The 2-bromoethyl group on an electron-rich aromatic ring is highly susceptible to E2 elimination, forming a styrene derivative (N-(3-vinylphenyl)acetamide). This occurs if the bromination reaction temperature exceeds 25°C or if basic impurities remain during the workup phase. Fix: Maintain the Appel reaction strictly between 0°C and room temperature. Avoid using strong bases (like NaOH) during the aqueous quench; use a mild buffer like saturated NaHCO₃ or simply deionized water instead.

Standard Operating Protocols (SOPs)

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . Do not proceed to the next step without confirming the validation checkpoints.

Step 1: Chemoselective N-Acetylation

Objective: Convert 2-(3-aminophenyl)ethanol to N-[3-(2-hydroxyethyl)phenyl]acetamide.

  • Dissolution: Dissolve 1.0 equivalent of 2-(3-aminophenyl)ethanol in a 1:1 mixture of Methanol and Water to achieve a 0.5 M concentration.

  • Reagent Addition: Cool the mixture to 0°C using an ice bath. Dropwise, add 1.1 equivalents of Acetic Anhydride (Ac₂O).

  • Propagation: Remove the ice bath and stir at room temperature for 2 hours.

  • Self-Validation Checkpoint (TLC): Monitor the reaction via TLC (DCM:MeOH 9:1). The primary amine starting material will stain positive with Ninhydrin (purple/pink). The reaction is complete when the spot is Ninhydrin-negative but UV-active, confirming the absence of free amine .

  • Workup: Concentrate the mixture under reduced pressure to remove methanol. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the intermediate.

Step 2: Mild Bromination (Appel Reaction)

Objective: Convert N-[3-(2-hydroxyethyl)phenyl]acetamide to N-[3-(2-bromoethyl)phenyl]acetamide.

  • Preparation: Dissolve 1.0 equivalent of the intermediate and 1.2 equivalents of Carbon Tetrabromide (CBr₄) in anhydrous Dichloromethane (DCM) (0.2 M concentration) under an inert argon atmosphere.

  • Activation: Cool the flask to 0°C. Slowly add 1.2 equivalents of Triphenylphosphine (PPh₃) in small portions. (Mechanistic note: PPh₃ attacks CBr₄ to form a halomethylphosphonium salt, which then activates the alcohol).

  • Propagation: Stir at 0°C for 30 minutes, then allow it to warm to room temperature for 2 hours. Do not exceed 25°C.

  • Self-Validation Checkpoint (¹H NMR): Take an aliquot for NMR. The benzylic CH₂ triplet (~2.8 ppm) will shift downfield to ~3.1 ppm, and the adjacent CH₂-OH triplet (~3.8 ppm) will shift upfield to a CH₂-Br triplet (~3.5 ppm). The absence of alkene multiplets (5.0-6.5 ppm) validates that E2 elimination was successfully suppressed.

  • Purification: Quench with water. Separate the organic layer, dry, and concentrate. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc) to separate the product from the Triphenylphosphine oxide (Ph₃P=O) byproduct.

Quantitative Data: Bromination Reagent Comparison

To justify the selection of the Appel reaction over traditional methods, review the empirical data summarized below:

Bromination ReagentReaction ConditionsTypical YieldSide Reactions / IssuesSuitability for Acetamides
CBr₄ / PPh₃ (Appel) DCM, 0°C to 25°C85 - 95% Ph₃P=O byproduct requires chromatographyOptimal : Neutral conditions prevent hydrolysis
PBr₃ DCM or Ether, 0°C50 - 70%HBr generation, partial amide hydrolysisSuboptimal : Acidic environment degrades substrate
Aq. HBr (48%) Reflux< 20%Complete hydrolysis of acetamide, E1/E2 eliminationPoor : Highly incompatible with protecting groups

References

  • Brahmachari, G.; Laskar, S.; Sarkar, S. "Metal acetate/metal oxide in acetic acid: An efficient reagent for the chemoselective N-acetylation of amines under green conditions." Journal of Chemical Research, 2010, 34(5), 288-295. URL:[Link][1]

  • Appel, R. "Tertiary Phosphane/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P—N Linkage." Angewandte Chemie International Edition in English, 1975, 14(12), 801-811. URL:[Link][2]

  • Wuts, P. G. M.; Greene, T. W. "Greene's Protective Groups in Organic Synthesis", 4th ed.; John Wiley & Sons: Hoboken, NJ, 2006. URL:[Link]

Sources

Troubleshooting

Common impurities in N-[3-(2-bromoethyl)phenyl]acetamide synthesis

Welcome to the Technical Support Center for the synthesis of N-[3-(2-bromoethyl)phenyl]acetamide . As a Senior Application Scientist, I have designed this troubleshooting guide to move beyond generic procedures.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of N-[3-(2-bromoethyl)phenyl]acetamide .

As a Senior Application Scientist, I have designed this troubleshooting guide to move beyond generic procedures. Here, we dissect the chemical causality behind common synthetic failures, providing you with self-validating protocols and evidence-based solutions to ensure high-yield, high-purity drug development workflows.

Part 1: Synthesis Workflow & Impurity Pathways

Understanding the mechanistic divergence of your reaction is the first step in troubleshooting. Below is the standard two-step synthetic route (Acetylation followed by Appel Bromination) and the environmental conditions that trigger common impurities.

SynthesisPathway SM 3-(2-Hydroxyethyl)aniline Int N-[3-(2-Hydroxyethyl)phenyl]acetamide SM->Int Ac2O (Acetylation) ImpC Impurity C (Diacetamide) SM->ImpC Excess Ac2O (Overacetylation) Prod N-[3-(2-Bromoethyl)phenyl]acetamide (Target) Int->Prod CBr4, PPh3 (Appel Reaction) ImpB Impurity B (Chloroethyl analog) Int->ImpB CH2Cl2 Solvent (Halogen Exchange) ImpA Impurity A (Vinyl analog) Prod->ImpA Base / Heat (E2 Elimination)

Figure 1: Synthesis workflow of N-[3-(2-bromoethyl)phenyl]acetamide and common impurity pathways.

Part 2: Troubleshooting Guide & FAQs

Q1: Why am I observing a significant amount of the vinyl derivative (N-(3-vinylphenyl)acetamide) in my final product? Causality: The 2-bromoethyl group is a primary alkyl halide highly susceptible to competing bimolecular pathways (SN2 and E2). Under basic conditions or at elevated temperatures (>100 °C), the base abstracts a benzylic proton, driving an E2 elimination that expels the bromide leaving group to form a conjugated vinylbenzene system (1[1]). Solution: Maintain strict temperature control (<30 °C) during the reaction and workup. Avoid strong, sterically hindered bases. Use mild, saturated sodium bicarbonate (NaHCO3) for neutralization instead of NaOH or KOH.

Q2: My LC-MS shows a mass corresponding to a chloroethyl derivative (M-44 Da relative to the bromo product). Where is the chlorine coming from? Causality: When performing the Appel reaction (CBr4/PPh3) in dichloromethane (CH2Cl2), prolonged reaction times or extended storage of the activated phosphonium intermediate can lead to halogen exchange. The CH2Cl2 solvent acts as a chloride source, outcompeting the bromide and leading to chlorination rather than bromination (2[2]). Solution: Limit reaction times to the minimum required for complete conversion. For highly sensitive batches, switch to a non-halogenated polar aprotic solvent like acetonitrile (CH3CN) or 2-methyltetrahydrofuran (2-MeTHF) (3[3]).

Q3: I am detecting a di-acetylated impurity (N-acetyl-N-[3-(2-bromoethyl)phenyl]acetamide). How can I prevent this? Causality: Overacetylation occurs when an excess of acetic anhydride is used, especially under reflux conditions. The secondary amide nitrogen of the newly formed acetanilide remains weakly nucleophilic and can attack a second equivalent of the acylating agent, forming a diacetamide (4[4]). Solution: Strictly control the stoichiometry of acetic anhydride (1.05 equivalents). Perform the acetylation at 0 °C to room temperature rather than refluxing.

Q4: Why is my yield low and accompanied by deacetylation when using aqueous HBr for the bromination step? Causality: Aqueous HBr requires harsh acidic conditions and long reaction times at high temperatures (e.g., 100 °C) to convert primary alcohols to bromides. These harsh conditions readily hydrolyze the acetamide protecting group back to the free aniline, yielding 3-(2-bromoethyl)aniline as a side product (3[3]). Solution: Abandon harsh acidic bromination. Utilize the mild, neutral conditions of the Appel reaction (CBr4/PPh3) to preserve the amide functionality.

Part 3: Quantitative Data Presentation

ImpurityChemical Structure / NamePrimary CausalityAnalytical Marker (LC-MS / ¹H NMR)Prevention Strategy
Impurity A N-(3-vinylphenyl)acetamideE2 Elimination (Base/Heat)Vinyl protons (dd, ~5.2, 5.7, 6.7 ppm)Neutral pH workup, T < 30 °C
Impurity B N-[3-(2-chloroethyl)phenyl]acetamideHalogen exchange from CH2Cl2M+ at m/z ~197 (3:1 isotope pattern)Use CH3CN solvent, minimize time
Impurity C N,N-diacetyl-3-(2-bromoethyl)anilineExcess Ac2O / OverheatingTwo acetyl CH3 singlets (~2.2 ppm)1.05 eq Ac2O, T < 25 °C
Impurity D 3-(2-bromoethyl)anilineAcidic hydrolysis of amideLoss of acetyl CH3 signalAvoid aqueous HBr; use Appel conditions

Part 4: Standardized Experimental Protocols

To ensure reproducibility, follow these self-validating protocols designed to bypass the failure modes discussed above.

Protocol 1: Controlled Acetylation of 3-(2-Hydroxyethyl)aniline
  • Preparation: In an oven-dried round-bottom flask under N2, dissolve 3-(2-hydroxyethyl)aniline (1.0 eq) in anhydrous CH2Cl2 (0.2 M).

  • Cooling: Submerge the flask in an ice-water bath to reach 0 °C.

    • Causality: Low temperature suppresses the nucleophilicity of the hydroxyl group and the secondary amide, preventing O-acetylation and overacetylation (Impurity C).

  • Addition: Add triethylamine (1.2 eq), followed by the dropwise addition of acetic anhydride (1.05 eq) over 15 minutes.

  • Monitoring (Self-Validation): Stir for 2 hours at room temperature. Spot the reaction on a TLC plate (EtOAc:Hexane 1:1). The complete disappearance of the highly polar amine spot (UV active, Ninhydrin positive) confirms successful mono-acetylation without over-progression.

  • Workup: Quench with saturated aqueous NaHCO3 until effervescence ceases. Extract with CH2Cl2, dry over anhydrous Na2SO4, and concentrate in vacuo to yield N-[3-(2-hydroxyethyl)phenyl]acetamide.

Protocol 2: Mild Appel Bromination
  • Preparation: Dissolve N-[3-(2-hydroxyethyl)phenyl]acetamide (1.0 eq) and triphenylphosphine (PPh3, 1.2 eq) in anhydrous acetonitrile (CH3CN, 0.15 M).

    • Causality: Acetonitrile is chosen over CH2Cl2 to completely eliminate the risk of halogen exchange, which leads to the chloroethyl impurity (Impurity B).

  • Activation: Cool the mixture to 0 °C. Add carbon tetrabromide (CBr4, 1.2 eq) portion-wise over 10 minutes.

    • Causality: Portion-wise addition controls the exothermic formation of the active phosphonium species. Neutral conditions prevent amide hydrolysis (Impurity D).

  • Reaction: Allow the mixture to warm to room temperature and stir for 1-2 hours.

  • Workup (Self-Validation): Concentrate the solvent to ~20% volume, then add cold diethyl ether. The immediate precipitation of triphenylphosphine oxide (Ph3P=O) serves as a visual confirmation of the phosphonium intermediate's turnover. Filter the precipitate.

  • Purification: Wash the filtrate with cold, mild NaHCO3 (avoiding strong bases to prevent Impurity A), dry, and purify via flash chromatography to isolate pure N-[3-(2-bromoethyl)phenyl]acetamide.

Part 5: References

1.[1] Benzene, 1-(2-bromoethyl)-4-chloro-2-fluoro- | 711017-45-7, BenchChem. 1 2.[2] Bromides prepared from the corresponding alcohols by using the functionalised triphenylphosphine monolith, ResearchGate. 2 3.[3] Technical Support Center: Bromination of 3-hydroxy-2,2-dimethylpropionic acid, BenchChem.3 4.[4] N-acetyl-N-phenylacetamide | High-Purity Reagent, BenchChem. 4

Sources

Optimization

Technical Support Center: Purification Workflows &amp; Troubleshooting for N-[3-(2-bromoethyl)phenyl]acetamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the isolation and purification of bifunctional aromatic compounds.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the isolation and purification of bifunctional aromatic compounds. N-[3-(2-bromoethyl)phenyl]acetamide presents a unique purification challenge due to its dual reactivity profile. The molecule contains a moderately polar, hydrogen-bonding acetamide group and a highly reactive, non-polar 2-bromoethyl moiety.

Successful purification requires balancing solvent polarity while strictly avoiding conditions that trigger nucleophilic substitution, elimination of the alkyl bromide, or hydrolysis of the amide bond. This guide provides field-proven methodologies, mechanistic troubleshooting, and standard operating procedures to ensure high-yield, high-purity recovery.

Visualizing the Purification Strategy

The following workflow outlines the self-validating system required to isolate this compound from a crude reaction mixture.

PurificationWorkflow Crude Crude N-[3-(2-bromoethyl)phenyl]acetamide LLE Liquid-Liquid Extraction (DCM / H2O) Crude->LLE OrgPhase Organic Phase (Target Compound) LLE->OrgPhase Retain AqPhase Aqueous Phase (Salts & Polar Impurities) LLE->AqPhase Discard Chromatography Silica Gel Chromatography (Hexane / EtOAc Gradient) OrgPhase->Chromatography Degradation Degradation Risk: Silica Acidity Cleavage Chromatography->Degradation If prolonged exposure PureFractions Pooled Pure Fractions (>95% Purity) Chromatography->PureFractions Elute & Evaporate Recrystallization Recrystallization (EtOH / Water) PureFractions->Recrystallization FinalProduct Ultra-Pure Product (>99% Purity) Recrystallization->FinalProduct Filter & Dry

Figure 1: Sequential purification workflow for N-[3-(2-bromoethyl)phenyl]acetamide.

Core Experimental Protocols

Protocol A: Liquid-Liquid Extraction (LLE) - Initial Cleanup

Causality: The crude reaction mixture typically contains residual salts, unreacted amines, or acidic byproducts. LLE partitions the target compound into the organic phase while washing away polar impurities[1].

  • Dissolution: Dissolve the crude reaction mixture in Dichloromethane (DCM). DCM is preferred over Ethyl Acetate because it provides superior solvation for halogenated aromatics and forms the bottom layer during phase separation, streamlining the extraction process.

  • Aqueous Wash: Wash the organic layer with an equal volume of distilled water to remove water-soluble salts and residual polar solvents (e.g., DMF or DMSO).

  • Neutralization: If the prior synthesis step involved acidic or basic reagents, wash with saturated aqueous NaHCO₃ or 1M HCl, respectively. Caution: Keep exposure to basic washes brief to prevent base-catalyzed elimination of the 2-bromoethyl group[1].

  • Brine Wash: Wash with saturated aqueous NaCl (brine) to break any emulsions and pre-dry the organic layer.

  • Drying & Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (rotary evaporation) at a bath temperature not exceeding 35°C to yield the crude solid or oil.

Protocol B: Silica Gel Column Chromatography - Primary Isolation

Causality: To separate the target molecule from structurally similar byproducts (e.g., debrominated analogs or over-alkylated species), flash chromatography exploits the hydrogen-bonding capacity of the acetamide group.

  • Stationary Phase Preparation: Prepare a slurry of silica gel (60-120 mesh) in Hexane. Because bromoacetamide derivatives can degrade on acidic silica[2], pre-treat the silica by adding 1% Triethylamine (Et₃N) to the slurry to neutralize acidic silanol sites.

  • Sample Loading: Dissolve the crude product in a minimal amount of DCM and load it directly onto the column head. Avoid dry loading on silica if possible, as the extended surface area contact during solvent evaporation can accelerate degradation.

  • Elution: Elute using a gradient of Hexane to Ethyl Acetate (starting at 90:10 and increasing to 70:30). Monitor the elution closely.

  • Fractionation: Collect fractions and analyze via Thin Layer Chromatography (TLC) using UV light (254 nm) for visualization. Pool fractions containing the pure target compound.

  • Recovery: Evaporate the pooled fractions under reduced pressure to isolate the purified product.

Protocol C: Recrystallization - Final Polishing

Causality: For applications requiring >99% purity, recrystallization leverages differential solubility profiles at varying temperatures to exclude trace impurities from the crystal lattice[2].

  • Dissolution: Place the semi-pure compound in a round-bottom flask and add a minimal volume of hot Ethanol (EtOH). Heat gently until fully dissolved.

  • Anti-Solvent Addition: Slowly add hot distilled water (anti-solvent) dropwise until the solution becomes slightly cloudy (indicating the saturation point).

  • Clarification: Add 1-2 drops of hot EtOH to clear the cloudiness, ensuring a perfectly saturated solution.

  • Cooling: Remove from heat and allow the flask to cool slowly to room temperature undisturbed. Rapid cooling traps impurities within the crystal lattice. Once at room temperature, transfer to an ice bath for 30 minutes to maximize yield[3].

  • Isolation: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a minimal amount of ice-cold EtOH/Water mixture. Dry under high vacuum.

Quantitative Data Presentation

Table 1: Chromatographic Solvent Systems & Expected Retention

Solvent System Ratio (v/v) Target R_f Impurity Separation Profile
Hexane / EtOAc 70:30 0.30 - 0.35 Excellent for removing non-polar debrominated byproducts.
DCM / MeOH 98:2 0.40 - 0.45 Good for highly polar crude mixtures; risks co-elution of amides.

| Toluene / Acetone | 85:15 | 0.25 - 0.30 | Alternative for resolving closely eluting aromatic impurities. |

Table 2: Troubleshooting Matrix for Recrystallization

Observation Root Cause Corrective Action
Oiling out (liquid separates) Melting point < solvent boiling point Switch to a lower-boiling solvent (e.g., MTBE/Hexane); add seed crystal.
No crystallization upon cooling Solution is not supersaturated Concentrate via rotary evaporation; scratch flask to induce nucleation.

| High yield but colored crystals | Co-crystallization of impurities | Perform hot filtration with activated charcoal before cooling. |

Mechanistic Troubleshooting & FAQs

Before diving into the FAQs, it is critical to understand the mechanistic vulnerabilities of N-[3-(2-bromoethyl)phenyl]acetamide.

DegradationPathways Target N-[3-(2-bromoethyl)phenyl]acetamide Path1 Base-Catalyzed Elimination (High pH / Heat) Target->Path1 Path2 Acid-Catalyzed Hydrolysis (Acidic Silica / H2O) Target->Path2 Path3 Nucleophilic Substitution (Alcohols / Amines) Target->Path3 Deg1 N-(3-vinylphenyl)acetamide (Styrene Derivative) Path1->Deg1 Deg2 3-(2-bromoethyl)aniline (Deacetylation) Path2->Deg2 Deg3 Ether / Amine Adducts (Bromide Displacement) Path3->Deg3

Figure 2: Primary mechanistic degradation pathways under improper purification conditions.

Q1: Why is my compound streaking on the TLC plate and degrading during column chromatography?

A1: Bromoacetamide derivatives are susceptible to degradation on standard silica gel due to its slightly acidic surface[2]. This acidity can catalyze the hydrolysis of the acetamide group (forming an aniline derivative) or promote the elimination of the alkyl bromide. Solution: Neutralize your silica gel by flushing the column with 1% Triethylamine (Et₃N) in hexane prior to loading your sample, or switch to a neutral alumina stationary phase.

Q2: During recrystallization, my product forms a viscous oil at the bottom of the flask instead of crystals ("oiling out"). How do I resolve this?

A2: "Oiling out" occurs when the target compound's melting point is lower than the boiling point of the chosen solvent system, causing it to separate as a liquid rather than crystallizing[2]. Solution: Switch to a lower-boiling solvent system (e.g., Methyl tert-butyl ether (MTBE) and Hexane) or concentrate your current solution and add a seed crystal to induce nucleation before the oil phase separates.

Q3: How do I separate the target compound from the N-(3-ethylphenyl)acetamide (debrominated) impurity?

A3: The debrominated impurity lacks the polarizable bromine atom, making it slightly less polar than the target compound. Solution: Use a very shallow, slow gradient during column chromatography (e.g., holding at 85:15 Hexane/EtOAc). The debrominated impurity will elute first. Ensure you are taking small fraction volumes (e.g., 10 mL) to prevent co-elution.

Q4: Can I use reverse-phase HPLC for large-scale purification of this molecule?

A4: Yes, reverse-phase HPLC is highly effective for isolating high-purity bromoacetamides and separating closely related impurities[2]. Use a C18 column with a Water/Acetonitrile gradient. However, ensure the mobile phase does not contain strong acidic modifiers (like high concentrations of TFA), as prolonged exposure during fraction evaporation can cause hydrolysis[4].

References

  • Organic Syntheses. n-bromoacetamide. Available at:[Link]

  • Proceedings of the National Academy of Sciences (PNAS). Chemoselective one-step purification method for peptides synthesized by the solid-phase technique. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Palladium-Catalyzed Amidation

Welcome to the Advanced Technical Support Center for Palladium-Catalyzed Amidation. As a Senior Application Scientist, I frequently see researchers apply standard Buchwald-Hartwig amination conditions to amidation reacti...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for Palladium-Catalyzed Amidation. As a Senior Application Scientist, I frequently see researchers apply standard Buchwald-Hartwig amination conditions to amidation reactions, only to encounter stalled conversions, black palladium precipitates, or complex mixtures of side products.

Amides are fundamentally different from amines. The delocalization of the nitrogen lone pair into the adjacent carbonyl group drastically reduces their nucleophilicity. This guide is designed to dissect the causality behind these failures and provide you with self-validating protocols to optimize your C–N cross-coupling workflows.

The Mechanistic Reality of C–N Bond Formation

To troubleshoot low yields, we must first understand where the catalytic cycle breaks down. In amidation, the bottleneck is rarely the oxidative addition of the aryl halide; instead, failures typically occur during active catalyst generation or the highly energetically demanding reductive elimination step.

CatalyticCycle PdII Pd(II) Precatalyst (e.g., Pd G3/G4) Pd0 Active L-Pd(0) Catalyst PdII->Pd0 Activation Fail1 Failure: Incomplete Reduction (Cause: Weak Base/Poor Precatalyst) PdII->Fail1 OxAdd Oxidative Addition [L-Pd(II)(Ar)(X)] Pd0->OxAdd + Aryl Halide AmideCoord Amide Coordination & Deprotonation OxAdd->AmideCoord + Amide & Base RedElim Reductive Elimination (Product Release) AmideCoord->RedElim Transmetalation Fail2 Failure: Base Incompatibility (Cause: NaOtBu cleaves substrate) AmideCoord->Fail2 RedElim->Pd0 Regeneration Fail3 Failure: Hydrodehalogenation (Cause: Slow Reductive Elimination) RedElim->Fail3

Mechanistic bottlenecks and failure points in the Pd-catalyzed amidation cycle.

Diagnostic Logic & Troubleshooting FAQs

Q1: Why is my amidation reaction yielding unreacted starting material despite using standard Buchwald-Hartwig conditions? Causality & Solution: The most common culprit is the failure to generate the active L-Pd(0) species. Historically, researchers relied on Pd(OAc)₂ combined with free phosphine ligands. However, reducing Pd(II) to Pd(0) in situ requires the consumption of an amine or phosphine, which is kinetically slow and often leads to incomplete catalyst activation[1]. Action: Switch to third-generation (Pd G3) or fourth-generation (Pd G4) Buchwald precatalysts. These complexes rapidly and quantitatively generate the active L-Pd(0) species under mild basic conditions, entirely bypassing the reduction bottleneck[2].

Q2: I am observing significant hydrodehalogenation (Ar-H) instead of my desired N-aryl amide. How do I prevent this? Causality & Solution: Hydrodehalogenation occurs when the oxidative addition complex [L-Pd(Ar)(X)] extracts a hydride from the solvent, base, or aliphatic substrate before the amide can coordinate and reductively eliminate[1]. Because amides are poor nucleophiles, this side reaction outcompetes product formation. Action: You must accelerate the reductive elimination step. Bidentate ligands with large bite angles (e.g., Xantphos) enforce a rigid cis-geometry around the palladium center. This spatial confinement forces the aryl and amido groups into close proximity, drastically lowering the activation energy required for reductive elimination[3].

Q3: My substrate contains base-sensitive functional groups (e.g., esters). NaOtBu destroys my starting material. What are the alternatives? Causality & Solution: NaOtBu (pKa ~19) is highly nucleophilic and basic, leading to rapid saponification or degradation of sensitive functional groups[4]. Action: Substitute with a weaker inorganic base like Cs₂CO₃ or K₃PO₄. Because these bases are largely insoluble in non-polar solvents like toluene or 1,4-dioxane, ensure you are using finely milled anhydrous powders to maximize surface area, or consider adding a phase-transfer catalyst[2].

Quantitative Data: Parameter Impact on Amidation Yield

To facilitate rapid experimental design, the following table summarizes the causal relationships between nucleophile types, optimal catalytic systems, and expected outcomes based on field-validated data[4],[3],[5].

Nucleophile TypeRecommended LigandOptimal BasePreferred SolventCommon Yield RangePrimary Failure Mode
Primary Amine XPhos / BrettPhosNaOtBuToluene85 - 98%Base-induced substrate degradation
Primary Amide XantphosCs₂CO₃1,4-Dioxane75 - 95%Slow conversion due to insoluble base
Secondary Amide RuPhos / BrettPhosLHMDS / K₃PO₄THF / t-AmylOH50 - 85%Steric hindrance preventing coordination
Lactams BINAP / XantphosK₃PO₄Toluene60 - 90%Hydrodehalogenation (Ar-H formation)

Self-Validating Standard Operating Procedure (SOP)

A robust protocol must not rely on blind faith; it requires built-in analytical checkpoints to validate success or catch failures early. The following SOP for small-scale amidation (1.0 mmol) incorporates strict self-validation steps.

ValidationWorkflow Start Initiate Reaction (Glovebox/Schlenk) Visual Visual Check (15 min): Is Pd Black forming? Start->Visual PdBlack Abort: Catalyst Death Check O2/H2O or Ligand Visual->PdBlack Yes (Black ppt) Proceed Proceed: Active L-Pd(0) Maintained Visual->Proceed No (Clear/Colored) GCMS GC-MS Check (2 hrs): Identify Major Species ArH Abort: Hydrodehalogenation Switch to Xantphos GCMS->ArH Ar-H > 10% Product Success: Product Forming Continue to 12-24 hrs GCMS->Product Target > Ar-H Proceed->GCMS

Self-validating experimental workflow for early detection of amidation failures.

Step 1: Reagent Preparation & Stoichiometry (The Foundation)
  • In an inert atmosphere (glovebox or standard Schlenk technique), add the aryl halide (1.0 mmol), amide nucleophile (1.2 mmol), and anhydrous Cs₂CO₃ (1.4 mmol) to an oven-dried reaction vial equipped with a magnetic stir bar[1].

  • Add the precatalyst: Xantphos Pd G3 (0.02 mmol, 2 mol%).

  • Seal the vial with a PTFE septum cap.

Step 2: Solvent Addition & Active Catalyst Generation (The Visual Check)
  • Inject 5.0 mL of rigorously degassed, anhydrous 1,4-dioxane into the sealed vial.

  • Place the vial in a preheated heating block at 100 °C and stir vigorously (800+ RPM) to suspend the insoluble base.

  • Self-Validation Checkpoint 1 (t = 15 mins): Observe the solution. The mixture should transition to a homogeneous deep red, orange, or yellow solution (depending on the ligand).

    • Failure State: If the solution turns completely clear with a fine black precipitate coating the stir bar (Pd black), the catalyst has irreversibly decomposed due to oxygen/moisture ingress or extreme steric clash. Abort the run and troubleshoot your inert technique.

Step 3: Kinetic Monitoring (The Analytical Check)
  • Self-Validation Checkpoint 2 (t = 2 hours): Pierce the septum with a micro-syringe and withdraw a 10 µL aliquot. Quench immediately in 1 mL of 1:1 EtOAc/H₂O. Extract the organic layer and analyze via GC-MS or LC-MS.

    • Failure State: If the ratio of hydrodehalogenated byproduct (Ar-H) to the target N-aryl amide is > 1:5, your reductive elimination is too slow. Abort the run. You must switch to a ligand with a larger bite angle or increase the reaction concentration.

    • Success State: If the target mass dominates the chromatogram, proceed with heating for the full 12–24 hour duration[1].

Step 4: Workup & Isolation
  • Cool the reaction to room temperature. Dilute with EtOAc (10 mL) and filter through a short pad of Celite to remove the inorganic base and palladium residues.

  • Concentrate the filtrate under reduced pressure and purify via flash column chromatography.

References
  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings, WuXi AppTec. 4

  • Optimization of Buchwald-Hartwig amination conditions, BenchChem. 1

  • Cross-Coupling Reaction Manual: Desk Reference, MilliporeSigma. 2

  • Pd-Catalyzed N-Arylation of Amides: Catalyst Development and Scope, Syracuse University. 3

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions, Chemical Reviews (PMC). 5

Sources

Optimization

Side reactions to avoid when synthesizing N-[3-(2-bromoethyl)phenyl]acetamide

Welcome to the technical support center for the synthesis of N-[3-(2-bromoethyl)phenyl]acetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenge...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of N-[3-(2-bromoethyl)phenyl]acetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and side reactions encountered during this multi-step synthesis. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to ensure the successful and efficient synthesis of your target compound.

I. Overview of the Synthesis and Key Challenges

The synthesis of N-[3-(2-bromoethyl)phenyl]acetamide typically proceeds from 3-aminophenethyl alcohol. The common route involves two key transformations:

  • Acetylation of the amino group: The primary amine is protected as an acetamide to prevent its interference in the subsequent bromination step. This is a crucial step as the unprotected amino group is highly activating and can lead to unwanted side reactions during bromination.[1][2]

  • Conversion of the hydroxyl group to a bromide: The primary alcohol is converted to the corresponding alkyl bromide. This is often the most challenging step, with several potential side reactions that can significantly lower the yield and purity of the final product.

This guide will focus on troubleshooting the side reactions associated with each of these critical steps.

II. Troubleshooting Guide: Side Reactions and Mitigation Strategies

This section is structured in a question-and-answer format to directly address common issues encountered during the synthesis.

Part A: Acetylation of 3-Aminophenethyl Alcohol
Question 1: I am observing multiple acetylated products or incomplete reaction during the protection step. What could be the cause?

Answer:

Incomplete reactions or the formation of di-acetylated byproducts can arise from several factors related to reaction conditions and reagent stoichiometry.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Incorrect Stoichiometry Using an excess of acetic anhydride or acetyl chloride can lead to the di-acetylation of the amine, though this is less common under standard conditions. Insufficient acylating agent will result in an incomplete reaction.Carefully control the stoichiometry. Use 1.0-1.1 equivalents of the acetylating agent.
Inadequate Base A base, such as pyridine or triethylamine, is often used to neutralize the HCl or acetic acid byproduct. Insufficient base can lead to protonation of the starting amine, reducing its nucleophilicity and slowing down the reaction.Use at least one equivalent of a non-nucleophilic base.
Low Reaction Temperature Acetylation is typically a rapid reaction, but at very low temperatures, the reaction rate may be significantly reduced, leading to incomplete conversion in a practical timeframe.Conduct the reaction at room temperature or with gentle warming if monitoring indicates a slow reaction.
Part B: Bromination of N-(3-(2-hydroxyethyl)phenyl)acetamide

This step is prone to several significant side reactions. The choice of brominating agent and reaction conditions is critical for success.

Question 2: My main side product appears to be an alkene. How can I prevent this elimination reaction?

Answer:

The formation of N-(3-vinylphenyl)acetamide is a common side reaction resulting from the elimination of HBr from the desired product or an intermediate. This is particularly prevalent when using strong acids or high temperatures.[3]

Mechanism of Elimination:

The protonated hydroxyl group can be eliminated as water to form a carbocation, which can then lose a proton to form an alkene. Alternatively, a concerted E2 elimination can occur in the presence of a base.

Mitigation Strategies:

  • Choice of Reagent: Avoid using concentrated HBr with strong, non-oxidizing acids like sulfuric acid at high temperatures, as these conditions favor carbocation formation and subsequent elimination.[3][4] Reagents like phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂) followed by bromide displacement are generally preferred as they proceed through mechanisms less prone to carbocation rearrangement and elimination for primary and secondary alcohols.[5][6]

  • Temperature Control: Keep the reaction temperature as low as possible while still allowing the reaction to proceed at a reasonable rate.

  • Increased Bromide Concentration: The presence of a high concentration of bromide ions can favor the Sₙ2 substitution reaction over elimination.[3]

Workflow for Minimizing Elimination:

Caption: Reagent and condition choices to minimize elimination.

Question 3: I am observing bromination on the aromatic ring. How can I avoid this?

Answer:

Electrophilic aromatic substitution (bromination of the phenyl ring) is a potential side reaction, especially if the reaction conditions generate electrophilic bromine (Br⁺). The acetamide group is an ortho-, para-director, meaning bromination is most likely to occur at the positions ortho and para to this group.[7]

Causes of Aromatic Bromination:

  • Oxidation of Bromide: Strong oxidizing agents or certain acidic conditions can oxidize HBr to Br₂, which can then act as an electrophile.[3]

  • Use of Lewis Acids: The presence of Lewis acids can polarize Br-Br bonds, increasing the electrophilicity of the bromine and promoting aromatic substitution.

Prevention Techniques:

  • Protecting Group Choice: The acetamide group is less activating than a free amino group, which is a primary reason for its use.[1][2] Without this protection, polybromination of the ring would be highly likely.[1]

  • Reagent Selection: Use reagents that do not generate significant amounts of electrophilic bromine. PBr₃ is a good choice as it primarily acts on the alcohol.[6] If using HBr, avoid strong oxidizing acids like sulfuric acid, which can produce Br₂.[3] Phosphoric acid is a less oxidizing alternative.[3]

  • Control of Reaction Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent air oxidation of bromide.

Question 4: My reaction is producing a significant amount of an ether byproduct. What is happening and how can I stop it?

Answer:

The formation of a diether, bis(2-(3-acetamidophenyl)ethyl) ether, is a side reaction that can occur, particularly when using acidic conditions for the bromination.[3]

Mechanism of Ether Formation:

Under acidic conditions, the starting alcohol can be protonated. Another molecule of the alcohol can then act as a nucleophile, attacking the protonated alcohol in an Sₙ2 reaction to form the ether and eliminate water.

Strategies to Minimize Ether Formation:

  • Reagent Choice: As with elimination, using reagents like PBr₃ that do not involve strongly acidic conditions can suppress ether formation.[5][6]

  • Increase Nucleophile Concentration: A higher concentration of the bromide nucleophile will outcompete the starting alcohol for reaction with the activated intermediate.[3]

  • Temperature and Reaction Time: Lowering the temperature and minimizing the reaction time can reduce the extent of this and other side reactions.

Reaction Pathway Diagram:

Side_Reactions Start N-(3-(2-hydroxyethyl)phenyl)acetamide Activated Activated Intermediate (e.g., Protonated Alcohol, O-PBr₂) Start->Activated + Brominating Agent Ether bis(2-(3-acetamidophenyl)ethyl) ether (Etherification) Start->Ether + Activated Intermediate - H₂O RingBromination Ring Brominated Products Start->RingBromination + 'Br⁺' source Product N-[3-(2-bromoethyl)phenyl]acetamide (Desired Product) Activated->Product + Br⁻ (SN2) Elimination N-(3-vinylphenyl)acetamide (Elimination) Activated->Elimination - H⁺ (E1/E2)

Caption: Competing reaction pathways in the bromination step.

III. Frequently Asked Questions (FAQs)

Q1: Is the acetamide group stable under the bromination conditions?

A1: Generally, the acetamide group is stable under the conditions used for converting a primary alcohol to an alkyl bromide. However, prolonged exposure to strong acids or bases at high temperatures can lead to hydrolysis of the amide back to the amine.[8] It is crucial to use the mildest effective conditions and to work up the reaction promptly upon completion.

Q2: How can I effectively monitor the progress of the bromination reaction?

A2: Thin-layer chromatography (TLC) is the most common and effective method for monitoring the reaction. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation between the starting material, the product, and any major byproducts. The disappearance of the starting alcohol spot is a good indicator of reaction completion.

Q3: What are the best practices for purifying the final product, N-[3-(2-bromoethyl)phenyl]acetamide?

A3: Purification typically involves an aqueous workup to remove water-soluble reagents and byproducts, followed by column chromatography.

General Purification Protocol:

  • Quench the reaction: Carefully quench the reaction mixture, often with cold water or an ice-water mixture.

  • Extraction: Extract the product into a suitable organic solvent like dichloromethane or ethyl acetate.

  • Washes: Wash the organic layer sequentially with water, a dilute aqueous solution of sodium bicarbonate (to neutralize any remaining acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Column Chromatography: Purify the crude product using silica gel column chromatography with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the desired product from any side products.

Q4: Can I use N-bromosuccinimide (NBS) for this transformation?

A4: While NBS is a common brominating agent, its primary use is for allylic or benzylic bromination via a radical mechanism, or for the α-bromination of ketones.[9] For the conversion of a primary alcohol to an alkyl bromide, reagents like PBr₃ or HBr are more conventional and generally more effective.[4][5] Using NBS in this context might lead to undesired side reactions.

IV. Experimental Protocols

Protocol 1: Acetylation of 3-Aminophenethyl Alcohol
  • Dissolve 3-aminophenethyl alcohol (1.0 eq) in a suitable solvent such as dichloromethane or ethyl acetate.

  • Add a non-nucleophilic base like triethylamine (1.1 eq).

  • Cool the mixture in an ice bath.

  • Slowly add acetyl chloride (1.05 eq) or acetic anhydride (1.05 eq) dropwise while stirring.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction with water and proceed with a standard aqueous workup.

Protocol 2: Bromination using Phosphorus Tribromide (PBr₃)
  • Dissolve N-(3-(2-hydroxyethyl)phenyl)acetamide (1.0 eq) in a dry, aprotic solvent like dichloromethane or diethyl ether under an inert atmosphere.

  • Cool the solution in an ice bath (0 °C).

  • Slowly add phosphorus tribromide (PBr₃) (0.4 eq) dropwise. Caution: PBr₃ is corrosive and reacts violently with water.

  • Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir until TLC indicates completion.

  • Carefully quench the reaction by slowly pouring it into an ice-water mixture.

  • Separate the organic layer and perform an aqueous workup as described in the purification FAQ.

V. References

  • Wikipedia. Aniline. [Link]

  • YouTube. Alcohols to Alkyl Bromides, Part 1. (2020). [Link]

  • Chemistry LibreTexts. 10.5: Preparing Alkyl Halides from Alcohols. (2024). [Link]

  • ResearchGate. Conversion of alcohols into alkyl bromides. [Link]

  • Master Organic Chemistry. PBr3 and SOCl2. (2015). [Link]

  • Organic Syntheses. Alkyl and alkylene bromides. [Link]

  • PubMed Central (PMC). Pd(ii)-catalyzed meta-C–H bromination and chlorination of aniline and benzoic acid derivatives. [Link]

  • Organic Chemistry Portal. Protective Groups. [Link]

  • Organic Syntheses. Phenylacetamide. [Link]

  • Patsnap Synapse. What is the mechanism of Acetamide? (2024). [Link]

  • PubMed. Formation and stability of enolates of acetamide and acetate anion: an Eigen plot for proton transfer at alpha-carbonyl carbon. (2002). [Link]

  • ResearchGate. Why does bromination with Br2 of 3-amino-phenol give no product with Bromine at the Carbon in between amine and hydroxy group? (2012). [Link]

  • ResearchGate. Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids. (2012). [Link]

  • Study.com. Bromination of Acetanilide | Mechanism & Steps. [Link]

  • ResearchGate. Synthesis and pharmacological evaluation of N-phenyl-acetamide sulfonamides designed as novel non-hepatotoxic analgesic candidates. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. Synthesis of Novel Acetamide Derivatives and Evaluation of their Antiproliferative Potency against Different Cancer Cell Lines. (2015). [Link]

  • Canadian Science Publishing. On the Reaction of N-Bromoacetamide with Olefins. Preparation and Chemistry of 2-Bromo-N-Bromoacetimidates, a New Class of Compo. [Link]

  • PrepChem.com. Preparation of N-(3-bromo-2-methylphenyl)acetamide. [Link]

  • Organic Chemistry Portal. Alkyl bromide synthesis by bromination or substitution. [Link]

  • Google Patents. KR820001614B1 - Process for the preparation of n-phenethyl acetamide.

  • Master Organic Chemistry. Bromination of Alkenes - The Mechanism. (2013). [Link]

  • Chemistry Steps. Reaction of Alkenes with Bromine. [Link]

Sources

Troubleshooting

N-[3-(2-bromoethyl)phenyl]acetamide degradation pathways and prevention

Welcome to the advanced troubleshooting and methodology center for N-[3-(2-bromoethyl)phenyl]acetamide . As a bifunctional molecule containing both a primary alkyl halide and a secondary amide, this compound presents uni...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced troubleshooting and methodology center for N-[3-(2-bromoethyl)phenyl]acetamide . As a bifunctional molecule containing both a primary alkyl halide and a secondary amide, this compound presents unique stability challenges during synthesis, isolation, and long-term storage.

This guide is designed for research scientists and drug development professionals. It moves beyond basic handling instructions to provide a deep mechanistic understanding of the compound's degradation pathways, ensuring your experimental workflows are robust, reproducible, and self-validating.

Mechanistic Overview of Compound Instability

To successfully work with N-[3-(2-bromoethyl)phenyl]acetamide, one must understand its three primary vectors of degradation. The molecule is susceptible to nucleophilic substitution (SN2), bimolecular elimination (E2), and acyl substitution (amide cleavage) depending on the pH, temperature, and solvent environment.

DegradationPathways Parent N-[3-(2-bromoethyl)phenyl]acetamide (Target Compound) HydrolysisBr N-[3-(2-hydroxyethyl)phenyl]acetamide (S_N2 Hydrolysis Product) Parent->HydrolysisBr H2O / OH- (pH > 8.0) Elimination N-(3-vinylphenyl)acetamide (E2 Elimination Product) Parent->Elimination Strong Base (e.g., NEt3, Heat) HydrolysisAmide 3-(2-bromoethyl)aniline (Amide Cleavage Product) Parent->HydrolysisAmide H3O+ or OH- + Heat

Fig 1: Primary degradation pathways of N-[3-(2-bromoethyl)phenyl]acetamide.

Troubleshooting & FAQs: Field-Proven Insights

Q1: Why is my compound converting into a highly polar impurity during aqueous workup?

Causality: You are observing the formation of N-[3-(2-hydroxyethyl)phenyl]acetamide. Primary alkyl bromides are highly susceptible to SN2 hydrolysis when exposed to aqueous environments, particularly if the pH drifts into the alkaline range [1]. Hydroxide ions act as strong nucleophiles, attacking the electrophilic carbon and displacing the bromide leaving group. Prevention: Never use unbuffered basic solutions (like saturated NaHCO3 or NaOH) to neutralize reactions containing this compound. Instead, use a pH 6.5 phosphate buffer and maintain the extraction temperature below 15°C to thermodynamically disfavor the activation energy required for the SN2 transition state.

Q2: I am observing a UV-active byproduct with a distinct alkene multiplet in the 1H-NMR spectrum (~5.2-6.7 ppm). What happened?

Causality: Your compound has undergone E2 (bimolecular elimination) to form a styrene derivative, N-(3-vinylphenyl)acetamide. When exposed to strong or sterically hindered bases (such as triethylamine used in downstream cross-coupling), the base abstracts a proton from the benzylic position. The slightly acidic nature of these benzylic protons, combined with the excellent leaving group ability of bromide, drives this rapid degradation [2]. Prevention: If a base is strictly required for your synthetic step, utilize a non-nucleophilic, weaker base (e.g., N,N-diisopropylethylamine, DIPEA) at the absolute stoichiometric minimum. Transitioning to less polar aprotic solvents (like toluene or THF) can also help suppress the E2 pathway.

Q3: During long-term storage, my batches show increasing levels of a free amine impurity. How do I stop this?

Causality: The acetamide group is undergoing slow hydrolysis to yield 3-(2-bromoethyl)aniline and acetic acid. While amide hydrolysis typically requires harsh conditions, it is well-documented that acetanilides can degrade over time when exposed to trace ambient moisture [3]. Furthermore, if the alkyl bromide slightly degrades and releases trace HBr, it creates localized acidic microenvironments that autocatalyze the amide cleavage. Prevention: Store the compound under an inert argon atmosphere in tightly sealed amber vials at -20°C. Always include a desiccant (e.g., Drierite) in the secondary containment to eliminate ambient moisture.

Quantitative Stability Matrix

The following table summarizes the kinetic stability of N-[3-(2-bromoethyl)phenyl]acetamide under various common laboratory conditions. Use this data to plan your reaction times and isolation windows.

Environmental ConditionPrimary DegradantDegradation MechanismHalf-Life (t1/2) / Stability
pH > 9.0 (Aqueous, 25°C)Alcohol derivativeSN2 Hydrolysis< 2 hours
pH 1.0 (Aqueous, 60°C)Aniline derivativeAcid-Catalyzed Amide Cleavage~ 14 hours
1.0 eq NEt3 (DCM, 25°C)Styrene derivativeE2 Elimination~ 48 hours
pH 6.5 (Aqueous, 5°C)None (Stable)N/A> 72 hours (Workup safe)
Solid State (-20°C, Argon)None (Stable)N/A> 24 months

Self-Validating Experimental Protocols

To ensure the structural integrity of N-[3-(2-bromoethyl)phenyl]acetamide during isolation, we have engineered a self-validating workflow. A self-validating protocol embeds analytical checkpoints directly into the procedure, ensuring that any deviation in causality (e.g., a pH spike) is caught before it causes irreversible degradation.

Protocol S1 1. Buffer Quench (pH 6.5, 5°C) V1 Validate: pH Probe (6.0-6.8) S1->V1 S2 2. Cold Extraction (<15°C, EtOAc) V1->S2 V2 Validate: Aq. Layer TLC/HPLC S2->V2 S3 3. Anhydrous Drying (Na2SO4) V2->S3 V3 Validate: Karl Fischer <0.1% S3->V3

Fig 2: Self-validating workflow for the aqueous isolation of the target compound.

Protocol: Safe Aqueous Extraction and Isolation

Step 1: Reaction Quenching & pH Control

  • Action: Cool the crude reaction mixture to 0–5°C using an ice-water bath. Slowly add a pre-chilled 0.5 M Sodium Phosphate buffer (pH 6.5) at a rate of 10 mL/min to quench the reaction.

  • Causality: The low temperature suppresses the kinetic energy required for SN2 hydrolysis, while the phosphate buffer prevents the pH from drifting into the basic range where hydroxide concentration spikes.

  • Self-Validation Checkpoint: Insert a calibrated pH probe into the quenched mixture. The reading must stabilize between 6.0 and 6.8. If the pH > 6.8, immediately add 0.1 M HCl dropwise until the target range is achieved.

Step 2: Low-Temperature Partitioning

  • Action: Add cold ethyl acetate (EtOAc) and transfer the mixture to a jacketed separatory funnel maintained at <15°C. Agitate gently (do not shake vigorously) to avoid emulsion formation, and allow phase separation.

  • Causality: Gentle agitation minimizes the surface area contact time between the aqueous phase and the organic phase, further reducing the window for hydrolysis.

  • Self-Validation Checkpoint: After draining the aqueous layer, extract a 0.5 mL aliquot. Run a rapid TLC (Hexanes:EtOAc 1:1, UV 254 nm) or UPLC against a reference standard. Confirm the absolute absence of the API in the aqueous layer before discarding it.

Step 3: Anhydrous Drying & Concentration

  • Action: Dry the combined organic layers over anhydrous sodium sulfate (Na2SO4) for exactly 15 minutes. Filter the drying agent and evaporate the solvent in vacuo with the rotary evaporator water bath strictly set to ≤ 25°C.

  • Causality: Residual water concentrated under heat will act as a nucleophile, destroying the alkyl bromide during evaporation. Keeping the bath at room temperature prevents thermal degradation.

  • Self-Validation Checkpoint: Prior to evaporation, perform a Karl Fischer titration on a 1 mL aliquot of the filtrate. The moisture content must read < 0.1%. Post-evaporation, analyze the resulting solid via 1H-NMR. Confirm that the integration ratio of the acetamide methyl singlet (~2.1 ppm) to the bromoethyl triplet (~3.5 ppm) is exactly 3:2.

References

  • ResearchGate: Are alkyl bromides susceptible to hydrolysis? (2015). Scientific discussion on the SN1 and SN2 cleavage rates of primary bromides in aqueous conditions. Available at:[Link]

  • Michigan State University: Alkyl Halide Reactivity. Virtual Textbook of Organic Chemistry. Detailed mechanistic analysis of elimination (E2) and substitution kinetics. Available at:[Link]

  • National Center for Biotechnology Information (NIH). PubChem Compound Summary for CID 904, Acetanilide. Comprehensive physical properties and environmental degradation pathways of acetamides. Available at: [Link]

  • PubMed (NIH): Biodegradation of the acetanilide herbicides alachlor, metolachlor, and propachlor. (1998). Analysis of nucleophilic attack and ring cleavage in acetanilide derivatives. Available at:[Link]

Sources

Optimization

Technical Support Center: N-[3-(2-bromoethyl)phenyl]acetamide Solubility &amp; Assay Integration

Foreword from the Senior Application Scientist: Working with N-[3-(2-bromoethyl)phenyl]acetamide in aqueous in vitro assays presents a dual challenge: thermodynamic insolubility and kinetic instability . The compound fea...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword from the Senior Application Scientist: Working with N-[3-(2-bromoethyl)phenyl]acetamide in aqueous in vitro assays presents a dual challenge: thermodynamic insolubility and kinetic instability . The compound features a highly lipophilic phenyl ring that drives rapid colloidal aggregation in water, while its 2-bromoethyl group acts as a reactive primary alkyl halide. Simply forcing this compound into solution with high concentrations of organic solvents will compromise your cellular models. Furthermore, ignoring the reactivity of the alkyl bromide will lead to false negatives due to premature hydrolysis or off-target nucleophilic quenching.

This guide is designed to help you navigate these physicochemical barriers using field-proven, self-validating methodologies.

Part 1: Troubleshooting FAQs

Q1: Why does my compound immediately precipitate when diluted from a DMSO stock into my assay buffer? Causality: N-[3-(2-bromoethyl)phenyl]acetamide is highly hydrophobic. When you inject a concentrated DMSO stock into an aqueous buffer, the local water concentration spikes, causing the non-polar aromatic rings to undergo hydrophobic collapse. This rapid nucleation forms sub-visible colloidal aggregates before the compound can evenly disperse.

Q2: Can I just increase the DMSO concentration in my assay to keep it soluble? Causality: No. While DMSO is an excellent solvent for lipophilic amides, exceeding 0.5% to 1.0% (v/v) in cell-based assays causes lipid bilayer fluidization, leading to significant cytotoxicity[1][2]. High DMSO concentrations can also quench assay signals and artificially alter genotoxic responses in standard reporter assays[3].

Q3: How can I achieve working concentrations >10 µM without exceeding DMSO toxicity limits? Causality: You must use a carrier molecule like Hydroxypropyl-β-cyclodextrin (HP-β-CD). HP-β-CD features a hydrophilic exterior and a hydrophobic cavity. It forms a 1:1 non-covalent inclusion complex with the phenyl ring of your compound, physically shielding the hydrophobic surface from water and dramatically enhancing apparent solubility without the need for organic solvents[4][5]. Caution: Ensure your target's binding affinity for the compound is stronger than the cyclodextrin complex; otherwise, HP-β-CD may sequester the drug and mask its biological effect, a known artifact in assays like the hERG current test[6].

Q4: My compound is fully dissolved, but I am losing biological activity over a 24-hour incubation. What is happening? Causality: The 2-bromoethyl group is an active electrophile. In aqueous media, water acts as a nucleophile, driving a substitution reaction that cleaves the carbon-bromine bond to form an inactive N-[3-(2-hydroxyethyl)phenyl]acetamide byproduct. This hydrolysis is highly pH-dependent; it accelerates via an SN​1 mechanism at pH < 6 and via an SN​2 mechanism at pH > 8[7].

Q5: Can I use standard assay buffers containing DTT or β-mercaptoethanol? Causality: Absolutely not. The 2-bromoethyl group is designed to be an alkylating agent. Strong nucleophiles like Dithiothreitol (DTT), β-mercaptoethanol, or high concentrations of primary amines (e.g., Tris) will rapidly execute a nucleophilic attack on the alkyl bromide. Your compound will be entirely consumed by these buffer additives before it ever reaches your biological target.

Part 2: Quantitative Data & Thresholds

Table 1: DMSO Cytotoxicity Thresholds in In Vitro Assays
Final DMSO Concentration (v/v)Cellular Impact & MechanismScientist's Recommendation
0.01% - 0.1% Negligible membrane disruption.Ideal for all cell lines and biochemical assays.
0.5% - 1.0% Mild osmotic stress; potential signal quenching.Maximum acceptable limit for 24-48h incubations[1][3].
> 1.5% Severe cytotoxicity; lipid bilayer fluidization.Avoid ; highly toxic to most eukaryotic cells[1][2].
Table 2: Kinetic Stability of Primary Alkyl Bromides in Aqueous Media
Buffer pH RangeDominant Degradation MechanismRelative StabilityExperimental Guideline
pH < 6.0 SN​1 HydrolysisLowAvoid acidic buffers; rapid loss of active bromide[7].
pH 7.0 - 7.5 Minimal HydrolysisHigh Optimal range ; prepare fresh and use within 4 hours[7].
pH > 8.0 SN​2 HydrolysisVery LowAvoid basic buffers; rapid conversion to inactive alcohol[7].

Part 3: Solubilization & Assay Preparation Workflow

Workflow Start N-[3-(2-bromoethyl)phenyl]acetamide (Solid Powder) Stock Prepare 10-50 mM Stock in 100% Anhydrous DMSO Start->Stock Check Is required final assay DMSO concentration ≤ 0.5%? Stock->Check Direct Protocol A: Direct Dilution (For low conc. assays < 10 µM) Check->Direct Yes CD Protocol B: HP-β-CD Complexation (For high conc. assays > 10 µM) Check->CD No / Precipitation occurs Assay Execute In Vitro Assay (pH 7.4, Nucleophile-Free, 37°C) Direct->Assay CD->Assay

Fig 1. Decision tree and workflow for solubilizing N-[3-(2-bromoethyl)phenyl]acetamide.

Part 4: Self-Validating Experimental Protocols

Protocol A: Direct Dilution Method (For Final Concentrations ≤ 10 µM)

Use this protocol when your required assay concentration is low enough that the accompanying DMSO volume remains strictly under 0.5%.

  • Stock Preparation: Dissolve the solid compound in 100% anhydrous DMSO to create a 10 mM stock. Causality: Anhydrous DMSO prevents premature hydrolysis of the bromoethyl group during storage.

  • Intermediate Dilution: Perform serial dilutions in 100% DMSO to reach exactly 200x your final desired assay concentration.

  • Aqueous Injection: Rapidly inject 1 part of the DMSO working stock into 199 parts of vigorously vortexed, pre-warmed (37°C) assay buffer (pH 7.4, strictly free of DTT/BME). Causality: Rapid mixing prevents localized pockets of high water concentration, minimizing nucleation.

  • SELF-VALIDATION CHECKPOINT: Immediately measure the absorbance of the final buffer at 600 nm ( OD600​ ) against a blank buffer.

    • Pass: OD600​<0.02 (Compound is fully dissolved).

    • Fail: OD600​≥0.02 (Sub-visible colloidal aggregation has occurred. Discard the solution and proceed to Protocol B).

Protocol B: HP-β-CD Inclusion Complexation (For Final Concentrations > 10 µM)

Use this protocol to bypass DMSO toxicity limits by utilizing steric encapsulation.

  • Carrier Preparation: Prepare a 20% (w/v) solution of HP-β-CD in a neutral pH 7.4 Phosphate Buffered Saline (PBS).

  • Complexation: Add solid N-[3-(2-bromoethyl)phenyl]acetamide directly to the HP-β-CD solution at a 1:5 (Drug:Cyclodextrin) molar ratio. Causality: A molar excess of cyclodextrin drives the thermodynamic equilibrium toward the complexed state, ensuring the hydrophobic phenyl ring is entirely shielded.

  • Agitation: Sonicate the mixture in a water bath at 25°C for 30 minutes until the solution transitions from cloudy to visually transparent. Do not heat above 30°C to prevent thermal hydrolysis of the alkyl bromide.

  • SELF-VALIDATION CHECKPOINT: Centrifuge the solution at 12,000 x g for 10 minutes to pellet any uncomplexed drug. Carefully extract the supernatant. Run a rapid RP-HPLC-UV aliquot of the supernatant against a standard curve to quantify the exact dissolved concentration of the active compound before applying it to your cells.

Part 5: Degradation & Stability Pathways

Pathway Parent N-[3-(2-bromoethyl)phenyl]acetamide (Active Alkylating Agent) Hydrolysis Aqueous Buffer (H2O / OH-) Parent->Hydrolysis pH <6 or >8 Extended Incubation Nucleophile Assay Nucleophiles (e.g., DTT, GSH, Tris) Parent->Nucleophile Competing Reaction Alcohol N-[3-(2-hydroxyethyl)phenyl]acetamide (Inactive Hydrolysis Product) Hydrolysis->Alcohol SN1 / SN2 Cleavage Adduct Thiol/Amine Adduct (Off-target Conjugate) Nucleophile->Adduct Rapid Quenching

Fig 2. Competing degradation pathways of the 2-bromoethyl group in aqueous assay buffers.

References

  • Hydroxypropyl beta-cyclodextrins: a misleading vehicle for the in vitro hERG current assay.nih.gov.
  • From what concentration of DMSO is harmful to cell in vivo and vitro?researchgate.net.
  • Hydrolysis of Bromo-PEG6-bromide under aqueous conditions.benchchem.com.
  • Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin.mdpi.com.
  • In Vitro Toxicological Evaluation of Cigarette Smoke Particulate Matter: Effect of Dimethyl Sulfoxide (DMSO) as Solvent.researchgate.net.
  • Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside.dntb.gov.ua.
  • HepGentox: a novel promising HepG2 reportergene-assay for the detection of genotoxic substances in complex mixtures.peerj.com.

Sources

Troubleshooting

Reducing reaction time for N-[3-(2-bromoethyl)phenyl]acetamide synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing kinetic bottlenecks in multi-step organic syntheses.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing kinetic bottlenecks in multi-step organic syntheses.

The synthesis of N-[3-(2-bromoethyl)phenyl]acetamide from 2-(3-aminophenyl)ethanol is a classic two-step process: an initial N-acetylation followed by the bromination of the primary alcohol. While seemingly straightforward, researchers consistently encounter severe time delays during the bromination step (often >12 hours) and downstream purification.

This guide is designed to bypass these bottlenecks using field-proven process intensification techniques, focusing on causality, self-validating protocols, and scalable solutions.

Part 1: Troubleshooting & Kinetic Optimization (FAQs)

Q1: My bromination step using the standard Appel reaction (CBr4/PPh3) is taking over 12 hours at room temperature. Heating the batch causes degradation. How can I reduce this reaction time without sacrificing yield? A1: The rate-limiting step in the Appel reaction is the final SN​2 displacement of the bulky triphenylphosphine oxide leaving group by the bromide ion. In standard batch reactors, convective heating accelerates this step but simultaneously promotes side reactions, such as the elimination or polymerization of the resulting alkyl bromide. The Solution: Transition to Microwave-Assisted Synthesis (MAS) . Microwave irradiation provides rapid, volumetric heating that accelerates the SN​2 displacement while minimizing the thermal degradation typical of prolonged heating. Studies demonstrate that primary alcohols can be converted to bromides via the Appel reaction in under 15 minutes using microwave activation at 80–100 °C[1].

Q2: We need to scale up the synthesis, but microwave reactors are limited by cavity volume. How can we maintain a short reaction time at a multi-gram scale? A2: For scalable process intensification, Continuous Flow Chemistry is the authoritative choice. By pumping the alcohol and the brominating agent (e.g., PBr3) through a microreactor, you achieve superior heat and mass transfer. This allows you to safely operate at elevated temperatures (e.g., 50 °C) with a precisely controlled residence time, preventing over-reaction. Flow chemistry has been proven to reduce aliphatic and benzylic bromination times from hours to mere minutes or seconds[2]. Furthermore, flow systems eliminate the "amplification effect" seen in batch scale-ups, ensuring consistent reaction times regardless of scale[3].

Q3: Even when the Appel reaction finishes, removing the triphenylphosphine oxide ( Ph3​PO ) byproduct adds hours to my downstream processing. How can I bypass this? A3: The generation of stoichiometric Ph3​PO is a fundamental flaw of the Appel reaction's atom economy. While microwave synthesis speeds up the reaction, it does not solve the purification bottleneck. The Solution: Switch to the Continuous Flow protocol using PBr3​ (See SOP 3 below). In flow, the rapid mixing and strict temperature control prevent the side reactions typically associated with PBr3​ in batch (such as phosphite ester formation). The byproduct is phosphorous acid, which is highly water-soluble and easily removed during a standard aqueous workup, completely eliminating the need for time-consuming silica gel chromatography.

Q4: During the first step (acetylation of 2-(3-aminophenyl)ethanol), I am getting a mixture of N-acetylated and O-acetylated products, requiring a lengthy hydrolysis step to correct. How do I prevent this? A4: The primary amine is inherently more nucleophilic than the primary alcohol, but O-acetylation competes if the local concentration of acetic anhydride ( Ac2​O ) is too high or if the reaction exotherm is poorly managed. The Solution: Perform the reaction under strict Schotten-Baumann conditions in a biphasic system (EtOAc/sat. NaHCO3​ ) at 0 °C. The biphasic system acts as a self-validating buffer: the aqueous base neutralizes the acetic acid byproduct instantly, keeping the amine deprotonated and highly reactive, ensuring complete, chemoselective N-acetylation in under 30 minutes.

Part 2: Process Optimization Data

Table 1: Quantitative Comparison of Bromination Strategies for N-[3-(2-hydroxyethyl)phenyl]acetamide

ParameterConventional Batch (Appel)Microwave-Assisted (Appel)Continuous Flow ( PBr3​ )
Reagents CBr4​ , PPh3​ CBr4​ , PPh3​ PBr3​
Temperature 25 °C (RT)80 °C50 °C
Reaction Time 12 - 24 hours15 minutes 2.0 minutes
Typical Yield 65 - 75%85 - 90%>90%
Purification Column ChromatographyColumn ChromatographySimple Aqueous Extraction
Scalability High (but kinetically slow)Low (cavity limits)Very High (numbering-up)

Part 3: Standard Operating Procedures (SOPs)

SOP 1: Chemoselective N-Acetylation (Batch)
  • Preparation: Dissolve 2-(3-aminophenyl)ethanol (10 mmol) in 20 mL of ethyl acetate.

  • Buffering: Add 20 mL of saturated aqueous NaHCO3​ solution. Cool the biphasic mixture to 0 °C under vigorous stirring.

  • Addition: Dissolve acetic anhydride (10.5 mmol) in 5 mL of ethyl acetate and add dropwise over 10 minutes.

  • Causality & Self-Validation: Monitor via TLC (DCM:MeOH 9:1). The amine spot (ninhydrin active) should disappear entirely within 20 minutes, replaced by a single UV-active spot. The continuous evolution of CO2​ gas validates that the buffer is actively neutralizing the acetic acid byproduct, preventing protonation of the amine.

  • Workup: Separate the layers, wash the organic layer with brine, dry over Na2​SO4​ , and concentrate to yield N-[3-(2-hydroxyethyl)phenyl]acetamide.

SOP 2: Microwave-Assisted Bromination (Appel)
  • Preparation: In a microwave-safe vial, dissolve N-[3-(2-hydroxyethyl)phenyl]acetamide (5 mmol) and CBr4​ (6 mmol) in 10 mL of anhydrous acetonitrile.

  • Activation: Add triphenylphosphine ( PPh3​ ) (6 mmol) in small portions.

  • Causality & Self-Validation: The solution will immediately turn a distinct yellow. This color change is a self-validating indicator confirming the formation of the active bromophosphonium intermediate.

  • Irradiation: Seal the vial and irradiate in a dedicated microwave synthesizer at 80 °C (max 65 W) for exactly 15 minutes.

  • Isolation: Cool to room temperature, concentrate, and purify via flash chromatography to isolate N-[3-(2-bromoethyl)phenyl]acetamide.

SOP 3: Continuous Flow Bromination (Scale-Up Optimized)
  • Reagent Streams:

    • Prepare Solution A: N-[3-(2-hydroxyethyl)phenyl]acetamide (0.5 M in anhydrous DCM).

    • Prepare Solution B: PBr3​ (0.2 M in anhydrous DCM).

  • Reactor Setup: Pump Solution A and Solution B at a 1:1 volumetric ratio (flow rate = 1.0 mL/min each) into a PFA tubular microreactor (internal volume = 4.0 mL) equipped with a T-mixer.

  • Causality & Self-Validation: The flow rates and reactor volume dictate a precise residence time of exactly 2.0 minutes. Maintain the reactor coil at 50 °C using a thermal bath. The high surface-area-to-volume ratio of the microreactor ensures instantaneous heat transfer, driving the reaction to completion without thermal degradation.

  • Quenching: Route the output stream directly into a flask containing vigorously stirred saturated NaHCO3​ at 0 °C to immediately quench unreacted PBr3​ .

  • Isolation: Separate the organic layer, wash with water, and concentrate to obtain the pure product.

Part 4: Mechanistic & Workflow Visualization

SynthesisPathway SM 2-(3-aminophenyl)ethanol Ac Chemoselective N-Acetylation (1.0 eq Ac2O, 0°C) SM->Ac Int N-[3-(2-hydroxyethyl)phenyl]acetamide Ac->Int Split Bromination Strategies (Rate-Limiting Step) Int->Split Batch Batch Appel Reaction (CBr4, PPh3, RT) Time: 12-24 hrs Split->Batch MW Microwave-Assisted Appel (100°C, 65W) Time: 15 mins Split->MW Flow Continuous Flow Bromination (PBr3, 50°C) Time: 2 mins Split->Flow Prod N-[3-(2-bromoethyl)phenyl]acetamide (Target Molecule) Batch->Prod MW->Prod Flow->Prod

Fig 1: Synthetic workflow comparing batch, microwave, and flow strategies for time optimization.

References

  • Title: Microwave-Assisted Syntheses of Bioactive Seven-Membered, Macro-Sized Heterocycles and Their Fused Derivatives Source: MDPI URL:[Link][1]

  • Title: A field guide to flow chemistry for synthetic organic chemists Source: PMC (National Institutes of Health) URL:[Link][2]

  • Title: Flow Chemistry: A New Technology to Enhance the Traditional Batch Process in the Delivery Requirement Source: Porton PharmaTech URL:[Link][3]

Sources

Optimization

Identifying and removing byproducts from N-[3-(2-bromoethyl)phenyl]acetamide reactions

Welcome to the Technical Support Center. As a bifunctional building block, N-[3-(2-bromoethyl)phenyl]acetamide presents unique challenges during synthesis and scale-up.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a bifunctional building block, N-[3-(2-bromoethyl)phenyl]acetamide presents unique challenges during synthesis and scale-up. Its dual-reactive nature—featuring a base-sensitive primary alkyl bromide and a hydrolyzable acetamide group—requires precise control over reaction conditions.

This guide is designed for drug development professionals and synthetic chemists. It provides mechanistic troubleshooting, validated purification workflows, and self-validating protocols to ensure high-fidelity product isolation.

Diagnostic Dashboard: Quantitative Byproduct Analysis

Before adjusting your reaction parameters, identify your byproducts. The table below summarizes the quantitative analytical signatures and primary removal strategies for the most common side reactions.

Byproduct IdentityMechanistic CauseMass Shift (Δ Da)Analytical Signature (LC-MS / ¹H NMR)Primary Removal Strategy
N-(3-vinylphenyl)acetamide E2 Elimination (-HBr)-79.9[M+H]⁺ 162.2 / Vinyl protons at δ 5.2–5.8 (dd)AgNO₃-impregnated silica chromatography
3-(2-bromoethyl)aniline Acetamide Hydrolysis-42.0[M+H]⁺ 200.1 / Loss of acetyl singlet at δ 2.1Acid-base Liquid-Liquid Extraction (LLE)
Dimerized Amine Intermolecular AlkylationVaries[2M - HBr + H]⁺ / Broadened NMR signalsSize-exclusion chromatography (SEC)

Mechanistic Troubleshooting & FAQs

Q1: I am observing a significant amount of N-(3-vinylphenyl)acetamide in my Sₙ2 substitution reactions. How do I suppress this elimination byproduct? A1: The 2-bromoethyl group is highly susceptible to E2 (bimolecular elimination) when exposed to strong or sterically hindered bases. The protons adjacent to the primary bromide are slightly acidic, and when a bulky base (e.g., KOtBu, DBU, or excess triethylamine) cannot easily access the electrophilic carbon due to steric hindrance, it abstracts the β-proton instead, eliminating hydrogen bromide to form a vinyl group[1]. Furthermore, this elimination is a reversible equilibrium that is driven forward by the presence of base acceptors[2].

  • Causality-Driven Solution: To favor the Sₙ2 transition state over E2, switch from strong bases to milder, non-nucleophilic inorganic bases (e.g., K₂CO₃ or Cs₂CO₃). Additionally, lowering the reaction temperature reduces the entropic favorability of the elimination pathway.

Q2: My LC-MS shows a mass consistent with the loss of the acetyl group (deacetylation). Why is this happening, and how do I prevent it? A2: You are observing the hydrolysis of the acetamide group, yielding 3-(2-bromoethyl)aniline and acetic acid. Chemical hydrolysis of acetamides is generally slow at room temperature but accelerates significantly at elevated temperatures (above 60°C) in the presence of water and an acid or base catalyst[3].

  • Causality-Driven Solution: This is typically an artifact of wet solvents combined with basic reaction conditions. Ensure strictly anhydrous conditions by drying your solvents over molecular sieves and running the reaction under an inert argon or nitrogen atmosphere.

Q3: How can I selectively remove the hydrolyzed aniline byproduct without losing my target functionalized acetamide? A3: You can exploit the drastic pKa difference between the two molecules. The hydrolyzed byproduct contains a free primary aniline (conjugate acid pKa ~4.6), making it significantly more basic than the neutral acetamide product (conjugate acid pKa ~ -0.5). By performing a targeted Liquid-Liquid Extraction (LLE) using a dilute aqueous acid, you protonate the aniline into a water-soluble ammonium salt, partitioning it into the aqueous waste while your target remains in the organic phase.

Reaction & Purification Pathways

ReactionPathways SM N-[3-(2-bromoethyl)phenyl]acetamide (Starting Material) Target SN2 Substitution Product (Target) SM->Target Nucleophile (Mild Base, 40°C) Vinyl N-(3-vinylphenyl)acetamide (E2 Elimination Byproduct) SM->Vinyl Strong Base (-HBr) Aniline 3-(2-bromoethyl)aniline (Hydrolysis Byproduct) SM->Aniline H2O, Heat (Acid/Base Cat.)

Fig 1. Competing reaction pathways of N-[3-(2-bromoethyl)phenyl]acetamide.

Standard Operating Procedures (SOPs)

SOP 1: Chemoselective Sₙ2 Substitution (Minimizing E2 Elimination)

This protocol utilizes a mild base and controlled temperatures to kinetically favor substitution over elimination.

  • Preparation: Charge an oven-dried, argon-flushed round-bottom flask with N-[3-(2-bromoethyl)phenyl]acetamide (1.0 eq) and your target nucleophile (1.1 eq).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to achieve a 0.2 M concentration. Causality: Anhydrous conditions prevent acetamide hydrolysis.

  • Base Addition: Add finely milled, anhydrous K₂CO₃ (1.5 eq). Causality: K₂CO₃ is a mild base that acts as an acid scavenger without inducing E2 elimination.

  • Reaction: Stir at 40°C for 12 hours.

  • Self-Validation Step: At 6 hours, pull a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. If a peak at [M+H]⁺ 162.2 (vinyl byproduct) exceeds 5% relative abundance, immediately reduce the reaction temperature to 25°C.

  • Quench: Pour the mixture into ice-cold water to precipitate the product, or proceed directly to SOP 2.

SOP 2: Self-Validating Acid-Base Extraction (Aniline Removal)

This protocol removes basic hydrolysis byproducts via pH-controlled phase partitioning.

  • Dilution: Dilute the crude reaction mixture with Ethyl Acetate (EtOAc) to a concentration of ~0.1 M.

  • Acidic Wash: Transfer to a separatory funnel. Wash the organic layer with 1M aqueous HCl (3 x 20 mL per 100 mL organic phase).

    • Causality: The free aniline byproduct is protonated to an ammonium chloride salt, drastically increasing its polarity and forcing it into the aqueous phase.

  • Self-Validation Step: Spot both the organic and aqueous phases on a TLC plate (elute with 50:50 EtOAc/Hexanes). The target acetamide will migrate up the plate (UV active), while the aqueous phase will show UV-active material stuck entirely at the baseline (the protonated aniline salt).

  • Neutralization: Wash the organic layer with saturated aqueous NaHCO₃ (1 x 30 mL) to neutralize any residual HCl.

  • Emulsion Breaking: Wash with saturated brine (1 x 30 mL). The high ionic strength of brine forces water out of the organic layer and breaks stable emulsions[3].

  • Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

PurificationWorkflow Crude Crude Reaction Mixture (Target + Aniline Byproduct) AddSolvent Dissolve in EtOAc Add 1M HCl (aq) Crude->AddSolvent SepFunnel Liquid-Liquid Extraction (Separatory Funnel) AddSolvent->SepFunnel OrgPhase Organic Phase (Neutral Target Product) SepFunnel->OrgPhase Top Layer AqPhase Aqueous Phase (Protonated Aniline Salt) SepFunnel->AqPhase Bottom Layer (Discard) Purified Dry & Concentrate (Purified Product) OrgPhase->Purified

Fig 2. Liquid-liquid extraction workflow for removing basic hydrolysis byproducts.

References

  • ChemRxiv. "The synthesis of chiral branched allylamines through dual photoredox/nickel catalysis". ChemRxiv.[Link]

  • Google Patents. "US3737469A - Process for the production of bromostyrene and alkyl bromide".

Sources

Reference Data & Comparative Studies

Validation

Advanced HPLC Purity Analysis of N-[3-(2-bromoethyl)phenyl]acetamide: A Comparative Guide to Stationary Phase Selectivity

Executive Summary For researchers and drug development professionals, the accurate purity analysis of reactive intermediates is a critical bottleneck. N-[3-(2-bromoethyl)phenyl]acetamide presents a unique analytical chal...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, the accurate purity analysis of reactive intermediates is a critical bottleneck. N-[3-(2-bromoethyl)phenyl]acetamide presents a unique analytical challenge due to its hybrid chemical nature: it contains a polar, hydrogen-bonding acetamide group, a hydrophobic aromatic ring, and a highly reactive alkyl halide (2-bromoethyl) moiety.

This guide objectively compares the performance of traditional C18 stationary phases against modern Biphenyl phases for the purity analysis of this compound. By examining the underlying chemical causality, we demonstrate why mixed-mode π−π interactions and strict mobile phase controls are required to achieve baseline resolution and prevent on-column degradation.

Analyte Profiling & Causality in Method Design

To design a robust High-Performance Liquid Chromatography (HPLC) method, we must first decode the chemical liabilities of the analyte. Do not simply apply a generic generic C18 gradient; instead, tailor the chromatography to the molecule's specific vulnerabilities.

Chemical Stability: The Bromoethyl Liability

The 2-bromoethyl group is highly susceptible to solvolysis. In neutral or mildly alkaline aqueous solutions, bromoethyl derivatives undergo rapid1[1]. Elevated temperatures and pH levels above 6.0 can trigger the formation of aziridinium intermediates or direct conversion to the corresponding alcohol[2].

  • Causality-Driven Choice: The mobile phase must be strictly buffered to an acidic pH (e.g., pH 2.5–3.0) using 0.1% Formic Acid, and column temperatures should not exceed 30 °C to maintain the structural integrity of the analyte during the run.

Chromatographic Integrity: The Acetamide Challenge

The acetamide moiety acts as a strong hydrogen bond acceptor and donor. In reversed-phase HPLC, polar amides frequently undergo secondary interactions with unreacted, ionized silanol groups on the silica support, leading to 3[3].

  • Causality-Driven Choice: Utilizing a highly end-capped column and an acidic mobile phase ensures that residual silanols are fully protonated (neutralized), thereby eliminating secondary ion-exchange interactions and restoring peak symmetry.

Mobile Phase Optimization: The Methanol Advantage

When separating aromatic compounds on specialized stationary phases, the choice of organic modifier is critical. Acetonitrile contains its own π electrons, which can actively 4 between the analyte and the column[4].

  • Causality-Driven Choice: Methanol is selected as the organic modifier to maximize the orthogonal selectivity provided by aromatic stationary phases.

Stationary Phase Selectivity: C18 vs. Biphenyl

While the traditional C18 column is the workhorse of reversed-phase chromatography, it relies exclusively on hydrophobic (van der Waals) interactions. For N-[3-(2-bromoethyl)phenyl]acetamide, separating the active compound from closely related synthetic impurities (like des-bromo degradants or positional isomers) requires enhanced selectivity.

Biphenyl stationary phases offer a powerful alternative. They provide a 5 that combines standard hydrophobicity with strong π−π interactions and 6[5][6]. This orthogonal selectivity is 7[7].

Mechanism Analyte N-[3-(2-bromoethyl)phenyl]acetamide (Aromatic Ring, Polar Amide) C18 Traditional C18 Phase Analyte->C18 interacts via Biphenyl Biphenyl Phase Analyte->Biphenyl interacts via Hydrophobic Hydrophobic Interactions (van der Waals) C18->Hydrophobic Biphenyl->Hydrophobic PiPi π-π Interactions (Aromatic Selectivity) Biphenyl->PiPi Dipole Dipole-Dipole / H-Bonding (Enhanced Retention) Biphenyl->Dipole

Comparison of retention mechanisms between traditional C18 and Biphenyl stationary phases.

Self-Validating Experimental Protocol

To ensure data integrity, the following protocol is designed as a self-validating system. The method is only considered valid if the System Suitability Testing (SST) criteria are strictly met prior to sample analysis.

Workflow A 1. Sample Preparation Dilute in acidic mobile phase (Prevent bromoethyl hydrolysis) B 2. Mobile Phase Setup Water/MeOH + 0.1% Formic Acid (Suppress silanol tailing) A->B C 3. Column Selection Deploy Core-Shell Biphenyl (Maximize π-π interactions) B->C D 4. Chromatographic Run Isocratic Elution at 30°C (Maintain analyte thermal stability) C->D E 5. System Suitability Verify Rs > 2.0 & As < 1.5 (Self-validating quality check) D->E

Step-by-step self-validating workflow for HPLC analysis of reactive bromoethyl acetamides.

Reagents & Equipment
  • Column: Core-Shell Biphenyl (e.g., 150 mm × 4.6 mm, 2.6 µm or 2.7 µm).

  • Mobile Phase A: LC-MS Grade Water with 0.1% Formic Acid (pH ~2.7).

  • Mobile Phase B: LC-MS Grade Methanol with 0.1% Formic Acid.

Step-by-Step Methodology
  • Sample Preparation: Accurately weigh 10 mg of N-[3-(2-bromoethyl)phenyl]acetamide. Dissolve immediately in 10 mL of a 50:50 mixture of Mobile Phase A and B. Crucial: Do not use pure water or basic diluents, and keep the sample chilled (4 °C) in the autosampler to prevent hydrolysis.

  • System Equilibration: Purge the HPLC system and equilibrate the Biphenyl column with 40% Mobile Phase A and 60% Mobile Phase B for at least 20 column volumes.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C (Strictly controlled to prevent thermal degradation of the alkyl bromide).

    • Injection Volume: 5 µL

    • Detection: UV at 240 nm (optimal absorbance for the substituted acetanilide chromophore).

  • Elution: Run isocratically at 60% Methanol for 15 minutes.

System Suitability Testing (SST)

Before injecting unknown batches, inject a resolution standard containing the active analyte and its primary hydrolysis degradant (N-[3-(2-hydroxyethyl)phenyl]acetamide). The system is validated only if :

  • Resolution ( Rs​ ): > 2.0 between the active peak and the degradant.

  • Tailing Factor ( As​ ): < 1.5 for the N-[3-(2-bromoethyl)phenyl]acetamide peak.

  • RSD of Area: < 2.0% over five replicate injections.

Comparative Performance Data

The table below summarizes the quantitative chromatographic performance of a traditional fully porous C18 column versus a superficially porous (core-shell) Biphenyl column under the exact same mobile phase conditions (Methanol/Water + 0.1% Formic Acid).

Chromatographic ParameterTraditional C18 Column (Fully Porous, 5 µm)Core-Shell Biphenyl Column (2.7 µm)
Retention Time ( Rt​ ) 4.2 min6.8 min
Peak Asymmetry ( As​ ) 1.8 (Significant tailing observed)1.1 (Excellent peak symmetry)
Resolution ( Rs​ ) from Hydrolysis Impurity 1.4 (High risk of co-elution)3.5 (Complete baseline separation)
Theoretical Plates ( N ) ~8,500~22,000
Primary Retention Mechanism Hydrophobic (van der Waals)Mixed-mode (Hydrophobic + π−π
  • Dipole)

Conclusion: For the purity analysis of N-[3-(2-bromoethyl)phenyl]acetamide, the Biphenyl stationary phase vastly outperforms the C18 phase. The addition of π−π interactions dramatically improves the resolution of structurally similar aromatic impurities, while the core-shell architecture and acidic methanol mobile phase ensure sharp, symmetrical peaks without compromising the chemical stability of the bromoethyl group.

References

  • BenchChem. Biphenyl Stationary Phases in HPLC: A Comparative Guide for Related Compound Analysis.5[5]

  • Phenomenex. Kinetex Biphenyl Column for Aromatic Compounds. 7[7]

  • LCGC International. Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. 6[6]

  • Nacalai Tesque, Inc. Comparison of biphenyl and other aromatic stationary phases. 4[4]

  • BenchChem. Technical Support Center: HPLC Analysis of N-(4-Acetylphenyl)acetamide. 3[3]

  • PubMed (NIH). Hydrolysis and rearrangement of phthalamic acid derivatives and assessment of their potential as prodrug forms for amines. 1[1]

  • PubMed (NIH). Kinetics of solvolysis and muscarinic actions of an N-methyl-N-(2-bromoethyl)amino analogue of oxotremorine. 2[2]

Sources

Comparative

Validation of Analytical Methods for N-[3-(2-bromoethyl)phenyl]acetamide Quantification

Executive Summary & Mechanistic Context N-[3-(2-bromoethyl)phenyl]acetamide (CAS: 1021172-90-6) is a highly reactive alkyl halide frequently encountered as a synthetic intermediate or byproduct in pharmaceutical manufact...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Context

N-[3-(2-bromoethyl)phenyl]acetamide (CAS: 1021172-90-6) is a highly reactive alkyl halide frequently encountered as a synthetic intermediate or byproduct in pharmaceutical manufacturing. From a toxicological perspective, the bromoethyl moiety is a classic structural alert for genotoxicity. Mechanistically, the electrophilic carbon adjacent to the bromide leaving group is highly susceptible to bimolecular nucleophilic substitution (SN2) by electron-rich nitrogen centers in DNA bases (e.g., the N7 position of guanine). This covalent alkylation leads to DNA adduct formation, cross-linking, and subsequent genetic mutations.

Because of this severe toxicological profile, regulatory bodies mandate strict analytical control. According to the 1[1], such Potential Genotoxic Impurities (PGIs) must be controlled at or below the Threshold of Toxicological Concern (TTC), which is typically set at 1.5 µ g/day for lifetime exposure. For an active pharmaceutical ingredient (API) with a maximum daily dose of 1 gram, this translates to a stringent analytical limit of 1.5 parts per million (ppm).

G A N-[3-(2-bromoethyl)phenyl]acetamide (Alkylating Agent) C SN2 Nucleophilic Substitution (Loss of Bromide) A->C Exposure B DNA Base Nucleophiles (e.g., N7-Guanine) B->C Target D Covalently Alkylated DNA (Adduct Formation) C->D Reaction E Genotoxic Event / Mutation D->E Cellular Consequence

Figure 1: SN2-mediated DNA alkylation pathway of bromoethyl genotoxic impurities.

Method Comparison: Why LC-MS/MS is the Gold Standard

Quantifying trace alkyl halides in complex API matrices presents a significant analytical challenge. Historically, laboratories have attempted to use HPLC-UV or GC-MS, but these methods suffer from critical mechanistic flaws when applied to bromoethyl derivatives, as noted in comprehensive reviews of 2[2].

  • The Failure of HPLC-UV: N-[3-(2-bromoethyl)phenyl]acetamide lacks a highly extended conjugated π -system. At the 1.5 ppm level, its UV absorbance is easily masked by the API's baseline noise, leading to poor specificity and unacceptable Limits of Quantitation (LOQ).

  • The Pitfall of GC-MS: While GC-MS offers excellent sensitivity, alkyl bromides are notoriously thermally labile. In the heated injection port (typically 250°C), the bromoethyl group undergoes rapid dehydrohalogenation (loss of HBr) to form a styrene derivative. This thermal degradation causes erratic recoveries, poor precision, and dangerous under-reporting of the impurity.

  • The LC-MS/MS Advantage: Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) bypasses both issues. It operates at near-ambient temperatures, preserving the intact molecule. By utilizing Electrospray Ionization (ESI) and Multiple Reaction Monitoring (MRM), the mass spectrometer filters out matrix interference, achieving LOQs in the parts-per-billion (ppb) range.

Quantitative Performance Comparison
Analytical PlatformLOD (ppm)LOQ (ppm)Linearity (R²)Matrix InterferenceMechanistic Limitation / Advantage
HPLC-UV 2.0 - 5.05.0 - 10.0> 0.995HighInsufficient UV chromophore for trace-level TTC limits.
GC-MS (EI) 0.5 - 1.01.5 - 3.0> 0.990MediumThermal dehydrohalogenation in the injection port.
LC-MS/MS (MRM) 0.05 - 0.1 0.15 - 0.3 > 0.999 Low Orthogonal selectivity via precursor/product ion filtering.

Experimental Protocol: LC-MS/MS Validation Workflow

To ensure scientific integrity, the analytical method must be a self-validating system. The following protocol leverages the unique isotopic signature of bromine (~50.7% 79 Br and ~49.3% 81 Br) to create a highly specific MRM assay.

Workflow S1 Sample Preparation (API Dissolution & Extraction) S2 Chromatographic Separation (UPLC C18 Column) S1->S2 S3 Ionization (Positive ESI) S2->S3 S4 Mass Spectrometry (MRM: 242.0 -> 162.1) S3->S4 S5 Data Processing (Quantification & Validation) S4->S5

Figure 2: LC-MS/MS analytical workflow for the trace quantification of bromoethyl impurities.

Step 1: Sample and Standard Preparation

Causality: Matrix effects (ion suppression/enhancement) are the primary enemy of ESI. We use a simple "dilute-and-shoot" approach with a high-aqueous crash solvent to precipitate highly lipophilic API components while keeping the polar/moderate-polar impurity in solution.

  • Diluent: Prepare a mixture of LC-MS grade Water:Acetonitrile (50:50, v/v).

  • Standard Stock: Dissolve the N-[3-(2-bromoethyl)phenyl]acetamide reference standard in diluent to achieve 1.0 mg/mL. Serially dilute to create a calibration curve from 0.15 ppm to 4.5 ppm (relative to the final API concentration).

  • Sample Preparation: Weigh exactly 100 mg of the API into a 10 mL volumetric flask. Dissolve and make up to volume with the diluent (API concentration = 10 mg/mL). Centrifuge at 10,000 rpm for 10 minutes to remove any insoluble matrix particulates.

Step 2: Chromatographic Separation (UPLC)

Causality: A high-strength silica (HSS) T3 column is selected because it promotes the retention of polar and moderately polar compounds, ensuring the impurity elutes away from the solvent front and bulk API.

  • Column: Waters Acquity UPLC HSS T3 (100 mm × 2.1 mm, 1.8 µm).

  • Column Temperature: 40°C.

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water (promotes [M+H]⁺ protonation).

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Gradient: 0-1 min (10% B), 1-4 min (10% to 90% B), 4-5 min (90% B), 5-5.1 min (90% to 10% B), 5.1-7 min (Equilibration at 10% B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

Step 3: Mass Spectrometry (MRM) Parameters

Causality: Bromine's isotopic distribution yields two distinct precursor ions: m/z 242.0 ( 79 Br) and 244.0 ( 81 Br). The primary fragmentation pathway is the neutral loss of HBr (80 Da and 82 Da, respectively), resulting in a common product ion at m/z 162.1. Monitoring both transitions ensures absolute peak confirmation and prevents false positives.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 400°C.

  • Quantifier Transition: m/z 242.0 162.1 (Collision Energy: 18 eV).

  • Qualifier Transition: m/z 244.0 162.1 (Collision Energy: 18 eV).

Step 4: System Suitability and Validation Execution

A self-validating run must prove that the system is free of interference and capable of accurate recovery across the target range.

  • Specificity (Blank Check): Inject the diluent blank. The signal-to-noise (S/N) ratio at the retention time of the impurity must be < 3.

  • Sensitivity (LOQ Check): Inject the 0.15 ppm standard. The S/N ratio must be 10, with a precision of 10% RSD over six replicate injections.

  • Linearity: Inject the calibration standards (0.15, 0.5, 1.0, 1.5, 3.0, 4.5 ppm). The correlation coefficient ( R2 ) must be 0.999.

  • Accuracy (Spike Recovery): Spike the API sample with the impurity at 50%, 100%, and 150% of the 1.5 ppm TTC limit. Calculate recovery. Acceptable range: 80% - 120%.

References

  • Title: M7(R2) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk Source: Food and Drug Administration (FDA) URL: [Link]

  • Title: Control and analysis of alkyl and benzyl halides and other related reactive organohalides as potential genotoxic impurities in active pharmaceutical ingredients (APIs) Source: Journal of Pharmaceutical and Biomedical Analysis (via Ovid) URL: [Link]

Sources

Validation

Comparative Guide: N-[3-(2-bromoethyl)phenyl]acetamide vs. Its Chloro-Analog in Alkylation Workflows

As a Senior Application Scientist, selecting the optimal alkylating agent is a critical decision that dictates the yield, purity, and scalability of a synthetic route. In modern drug discovery, bifunctional building bloc...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the optimal alkylating agent is a critical decision that dictates the yield, purity, and scalability of a synthetic route. In modern drug discovery, bifunctional building blocks like N-[3-(2-bromoethyl)phenyl]acetamide (CAS 1021172-90-6) and its chloro-analog are indispensable. They are frequently utilized as electrophiles to install the phenethylacetamide pharmacophore[1]—a structural motif common in melatonin receptor agonists, adrenergic ligands, and various kinase inhibitors[2].

While these two molecules differ by only a single halogen atom, this substitution profoundly alters their thermodynamic stability, leaving group kinetics, and optimal reaction conditions. This guide provides an objective, data-driven comparison of their performance, supported by mechanistic causality and validated experimental protocols.

Mechanistic Causality: The Halogen Effect in SN​2 Alkylations

The core difference between the bromo- and chloro-analogs lies in the carbon-halogen bond strength and the polarizability of the leaving group. Understanding these physicochemical properties is essential for predicting their behavior in the reactor.

  • Leaving Group Kinetics (The Bromo Advantage): The C-Br bond (~280 kJ/mol) is significantly weaker than the C-Cl bond (~339 kJ/mol). Furthermore, the bromide ion is larger and more polarizable, making it an excellent leaving group in bimolecular nucleophilic substitution ( SN​2 ) reactions. Consequently, the bromo-analog reacts rapidly with nucleophiles (such as secondary amines) under mild conditions, minimizing the thermal degradation of sensitive substrates.

  • Chemical Stability (The Chloro Advantage): The stronger C-Cl bond endows the chloro-analog with superior shelf-life and resistance to premature hydrolysis or auto-polymerization. In harsh basic conditions, haloethyl compounds are prone to E2 elimination, yielding unwanted styrene derivatives. The chloro-analog is far less susceptible to this side reaction compared to the bromo-analog, making it the superior choice when strong bases or prolonged heating are unavoidable.

Quantitative Performance Comparison

To facilitate objective decision-making, the following table summarizes the quantitative and qualitative performance metrics of both analogs.

ParameterN-[3-(2-bromoethyl)phenyl]acetamideN-[3-(2-chloroethyl)phenyl]acetamide
Leaving Group Bromide (Br⁻)Chloride (Cl⁻)
Relative SN​2 Rate ~50x faster1x (Baseline)
Optimal Reaction Temp 25°C – 60°C80°C – 100°C (or requires NaI)
Risk of E2 Elimination Moderate to High (with strong bases)Low
Shelf-Life (Ambient) < 6 months (requires refrigeration)> 2 years
Workflow Visualizations

The following diagrams illustrate the fundamental reaction mechanism and provide a logical decision matrix for selecting the appropriate analog based on your specific synthetic constraints.

SN2_Mechanism Nuc Secondary Amine (Nucleophile) TS S_N2 Transition State [δ+ N···C···X δ-] Nuc->TS Nucleophilic Attack Elec Haloethylphenylacetamide (Electrophile) Elec->TS Prod Tertiary Amine (Target Product) TS->Prod Halide Departure

Figure 1: S_N2 mechanistic pathway for the alkylation of secondary amines.

Decision_Tree Start Select Alkylating Agent Q1 Are mild conditions required to prevent degradation? Start->Q1 Q2 Is long-term reagent stability prioritized? Q1->Q2 No Br N-[3-(2-bromoethyl)phenyl]acetamide (High Reactivity) Q1->Br Yes Cl N-[3-(2-chloroethyl)phenyl]acetamide (High Stability) Q2->Cl Yes Fink Chloro-Analog + NaI (Finkelstein Conditions) Q2->Fink Need Reactivity & Stability

Figure 2: Decision matrix for selecting halo-analogs based on reaction constraints.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They incorporate specific causality for reagent selection and In-Process Controls (IPC) to verify reaction progress.

Protocol A: Mild N-Alkylation using the Bromo-Analog

Objective: Alkylation of a secondary amine to form a tertiary amine without inducing E2 elimination.

  • Solvent Selection: Dissolve 1.0 eq of the secondary amine and 1.1 eq of N-[3-(2-bromoethyl)phenyl]acetamide in anhydrous Acetonitrile (MeCN).

    • Causality: MeCN is a polar aprotic solvent that accelerates SN​2 kinetics by leaving the nucleophile unsolvated and highly reactive.

  • Base Addition: Add 2.0 eq of anhydrous Potassium Carbonate ( K2​CO3​ ).

    • Causality: K2​CO3​ is a mild, heterogeneous base. It efficiently scavenges the generated HBr to drive the reaction forward, but it is not strong enough to abstract the β -proton and trigger E2 elimination.

  • Reaction & IPC: Stir at 50°C for 4-6 hours.

    • Self-Validation: Monitor via LC-MS. The reaction is complete when the starting amine peak disappears and the target tertiary amine mass [M+H]+ dominates. The absence of a [M-HBr] styrene peak validates the choice of the mild base.

  • Workup: Filter the inorganic salts and concentrate under reduced pressure.

Protocol B: Finkelstein-Assisted Alkylation using the Chloro-Analog

Objective: Utilizing the highly stable chloro-analog for alkylation by temporarily overcoming its poor leaving group ability.

  • Reagent Preparation: Dissolve 1.0 eq of the amine and 1.2 eq of N-[3-(2-chloroethyl)phenyl]acetamide in MeCN.

  • Catalytic Activation: Add 0.2 eq of Sodium Iodide (NaI) and 2.0 eq of K2​CO3​ .

    • Causality: This employs Finkelstein conditions. The iodide ion acts as a nucleophilic catalyst, displacing the chloride to transiently form the highly reactive iodo-analog in situ, which is then rapidly attacked by the amine.

  • Reaction & IPC: Reflux (80°C) for 12-16 hours.

    • Self-Validation: TLC monitoring (Hexanes/EtOAc) will initially show a faint intermediate spot (the iodo-compound) that continuously converts to the baseline product spot.

  • Workup: Quench with aqueous sodium thiosulfate ( Na2​S2​O3​ ).

    • Causality: Thiosulfate reduces any I2​ (formed by trace oxidation of iodide) to water-soluble I− , preventing product contamination and discoloration prior to extraction with Ethyl Acetate.

References
  • Title: WO2025129168A1 - Triazolone inhibitors of nicotinamide n-methyltransferase and their therapeutic uses Source: Google Patents URL

Sources

Comparative

A Senior Application Scientist's Guide to Determining the Limit of Detection (LOD) for N-[3-(2-bromoethyl)phenyl]acetamide

In the landscape of drug development and chemical research, understanding the analytical limits of a given method is not merely a regulatory checkbox; it is the foundation of data integrity. This guide provides an in-dep...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug development and chemical research, understanding the analytical limits of a given method is not merely a regulatory checkbox; it is the foundation of data integrity. This guide provides an in-depth, practical comparison of methodologies for determining the Limit of Detection (LOD) for N-[3-(2-bromoethyl)phenyl]acetamide, a compound of interest as a potential impurity or synthetic intermediate. We will move beyond rote recitation of protocols to explore the causality behind our choices, ensuring a robust and scientifically sound approach.

Part 1: Deconstructing the Limit of Detection

Before embarking on any experimental work, it is critical to establish a firm understanding of what the LOD represents. The International Council for Harmonisation (ICH) defines the LOD as the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.[1] This is distinct from the Limit of Quantitation (LOQ), which is the lowest concentration that can be determined with acceptable precision and accuracy.[2][3]

The two most common, empirically-driven approaches for LOD determination, as outlined in the ICH Q2(R1) guidelines, are:[4][5][6][7]

  • Based on Signal-to-Noise Ratio: This approach is only applicable to analytical procedures that exhibit a baseline noise, such as chromatography.[4] The LOD is typically established at a signal-to-noise (S/N) ratio of 3:1.[4]

  • Based on the Standard Deviation of the Response and the Slope: This method uses the variability of the analytical blank and the sensitivity of the method (slope of the calibration curve) to calculate the LOD. The formula is:

    LOD = (3.3 * σ) / S

    Where:

    • σ (sigma) = the standard deviation of the response (e.g., peak area of the blank).

    • S = the slope of the calibration curve.[4]

This guide will focus on the latter, more statistically robust method, while using the S/N ratio as a confirmatory tool.

Part 2: Primary Analytical Strategy: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Rationale for Selection:

HPLC-UV is the workhorse of pharmaceutical analysis for good reason. It is robust, widely available, and highly suitable for N-[3-(2-bromoethyl)phenyl]acetamide. The molecule's phenyl ring and acetamide group constitute a strong chromophore, making it readily detectable by UV spectroscopy. We will employ a reverse-phase (RP-HPLC) method, as the compound's structure suggests moderate polarity, making it ideal for separation on a C18 stationary phase.

Detailed Experimental Protocol for LOD Determination via HPLC-UV

This protocol is a self-validating system, incorporating system suitability checks and rigorous statistical analysis.

Step 1: Instrumentation and Materials

  • HPLC System: A quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector.

  • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point.[8]

  • Reagents: HPLC-grade acetonitrile (ACN) and water. Formic acid or phosphoric acid for mobile phase modification.[9]

  • Standards: A certified reference standard of N-[3-(2-bromoethyl)phenyl]acetamide. A diluent (e.g., 50:50 ACN:Water).

Step 2: Chromatographic Method Development (Starting Conditions)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: 30% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.[10]

  • Column Temperature: 30°C.[10]

  • Detection Wavelength: Scan for maximal absorbance between 200-400 nm; a wavelength around 254 nm is a likely candidate.[11]

  • Injection Volume: 10 µL.

Causality: The gradient elution ensures that the analyte is eluted with a good peak shape and is well-separated from any potential impurities or solvent front artifacts. Formic acid is used to improve peak shape and ensure consistent ionization if the method were to be transferred to a mass spectrometer.

Step 3: Preparation of Analytical Blanks

  • Protocol: Prepare at least ten independent blank samples by filling vials with the diluent.

  • Analysis: Inject each blank sample into the HPLC system using the developed method.

  • Rationale: This is the most critical step for the calibration curve method. The goal is to measure the instrumental noise at the retention time of the analyte when no analyte is present.

Step 4: Preparation of Low-Level Calibration Standards

  • Protocol: Prepare a stock solution of the reference standard. Perform serial dilutions to create a series of at least six calibration standards at concentrations approaching the expected LOD. For example: 1.0, 0.5, 0.2, 0.1, 0.05, and 0.02 µg/mL.

  • Analysis: Inject each standard at least three times to assess repeatability.

  • Rationale: The concentration range must be in the vicinity of the LOD. Extrapolating from a high-concentration curve is not a valid practice according to ICH guidelines.[1]

Step 5: Data Analysis and LOD Calculation

  • Blank Analysis: Integrate the noise at the expected retention time of N-[3-(2-bromoethyl)phenyl]acetamide for all ten blank injections. Calculate the standard deviation (σ) of these "blank" peak areas.

  • Calibration Curve: Plot the average peak area of the replicate injections versus the concentration for your low-level standards. Perform a linear regression to obtain the equation of the line (y = mx + c). The slope of this line is 'S'.

  • LOD Calculation: Apply the ICH formula: LOD = (3.3 * σ) / S .

  • Confirmation: Prepare a new standard at the calculated LOD concentration. Inject it and verify that the resulting peak has a signal-to-noise ratio of approximately 3:1. This confirms the calculated value with an empirical observation.

Part 3: Orthogonal Method Comparison: LC-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring ultra-trace level detection, such as genotoxic impurity analysis, a more sensitive and selective technique is necessary. LC-MS/MS is the gold standard in this domain.[12][13]

Why LC-MS/MS is Superior for Low-Level Detection:

  • Selectivity: Mass spectrometry adds another dimension of separation. By using Multiple Reaction Monitoring (MRM), we can monitor a specific precursor ion-to-product ion fragmentation.[12] This is like a unique chemical fingerprint, virtually eliminating interferences from the sample matrix that might co-elute in an HPLC-UV method.

  • Sensitivity: LC-MS/MS systems can achieve detection limits thousands of times lower than HPLC-UV, often reaching low ng/mL or even pg/mL levels.[12]

Conceptual Protocol for LC-MS/MS: The initial LC separation method can be directly transferred. However, the key development steps shift to the mass spectrometer:

  • Source Optimization: Infuse a standard solution to optimize electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flows) for maximum signal intensity of the parent ion (M+H)+.

  • MRM Transition Selection: Perform a product ion scan to identify the most stable and intense fragment ions of N-[3-(2-bromoethyl)phenyl]acetamide. The transition from the parent ion to the chosen product ion becomes the MRM channel for quantification.

  • LOD Determination: The same statistical approach (LOD = 3.3 * σ / S) is used, but the peak areas are derived from the much more selective MRM chromatogram, and the standard deviation of the blank is significantly lower.

Part 4: Comparative Performance and Workflow Visualization

The choice of method is always a balance between the required sensitivity, available resources, and the analytical objective.

Table 1: Comparison of HPLC-UV and LC-MS/MS for LOD Determination

ParameterHPLC-UVLC-MS/MSJustification
Typical LOD Low µg/mL to high ng/mLLow ng/mL to pg/mLMS detection is inherently more sensitive and selective, reducing background noise.[12]
Selectivity ModerateVery HighUV detection is non-specific; any co-eluting chromophore can interfere. MRM in MS/MS is highly specific.[13]
Complexity Low to ModerateHighMethod development for MS/MS requires specialized expertise in ion optics and fragmentation.[14][15]
Cost (Instrument) $$$$Mass spectrometers are significantly more expensive to purchase and maintain.
Robustness HighModerateHPLC-UV methods are generally more robust and less susceptible to matrix effects like ion suppression.

Visualizing the Workflow

A clear workflow ensures reproducibility and logical execution.

LOD_Determination_Workflow cluster_prep Phase 1: Preparation & Method Development cluster_analysis Phase 2: Data Acquisition cluster_calc Phase 3: Calculation & Confirmation prep_standards Prepare Blanks & Low-Level Calibration Standards dev_method Develop & Optimize LC Method (UV or MS) prep_standards->dev_method run_blanks Inject Blanks (n≥10) dev_method->run_blanks run_cal Inject Calibration Standards (n≥3 each) run_blanks->run_cal calc_sigma Calculate Std. Deviation (σ) of Blanks run_blanks->calc_sigma calc_slope Generate Calibration Curve & Find Slope (S) run_cal->calc_slope calc_lod Calculate LOD = (3.3 * σ) / S calc_sigma->calc_lod calc_slope->calc_lod confirm_lod Prepare & Inject Sample at Calculated LOD calc_lod->confirm_lod verify_sn Verify S/N ≈ 3:1 confirm_lod->verify_sn final_report Final LOD Value Reported verify_sn->final_report start Start start->prep_standards

Caption: Workflow for LOD determination using the calibration curve method.

Conclusion

Determining the limit of detection for N-[3-(2-bromoethyl)phenyl]acetamide is a systematic process grounded in international regulatory guidelines. For routine quality control and assay purposes, a well-validated HPLC-UV method offers a robust, reliable, and cost-effective solution. When the analytical objective demands the highest sensitivity, such as in the analysis of trace-level toxicological impurities, the superior selectivity and lower detection limits of LC-MS/MS make it the indispensable alternative. The choice is dictated by the question you are asking, and the protocols detailed herein provide a validated pathway to a scientifically defensible answer.

References

  • Armbruster, D. A., & Pry, T. (2008). Limit of Blank, Limit of Detection and Limit of Quantitation. Clinical Biochemist Reviews, 29(Suppl 1), S49–S52. Available at: [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. CPMP/ICH/381/95. Available at: [Link]

  • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link]

  • Harvey, D. (2025). 4.7: Detection Limits. Chemistry LibreTexts. Available at: [Link]

  • IUPAC. (2019). Limit of detection. IUPAC Compendium of Chemical Terminology. Available at: [Link]

  • Kromidas, S. (2018). What is meant by the limit of detection and quantification (LOD / LOQ)? Validation of Analytical Methods. Available at: [Link]

  • Li, W., & Li, F. (2016). Application of LCMS in small-molecule drug development. European Pharmaceutical Review. Available at: [Link]

  • Long, G. L., & Winefordner, J. D. (1983). Limit of detection. A closer look at the IUPAC definition. Analytical Chemistry, 55(7), 712A-724A. Available at: [Link]

  • Shabir, G. A. (2005). The Limit of Detection. LCGC International. Available at: [Link]

  • Vertex AI Search. (n.d.).
  • Wikipedia contributors. (2024). Detection limit. Wikipedia, The Free Encyclopedia. Available at: [Link]

Sources

Validation

Comprehensive Cross-Validation Guide: N-[3-(2-bromoethyl)phenyl]acetamide Quantification Assays

Executive Summary As a Senior Application Scientist overseeing bioanalytical assay transfers, I frequently encounter the analytical pitfalls associated with reactive intermediates and alkylating agents. (CAS 1021172-90-6...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist overseeing bioanalytical assay transfers, I frequently encounter the analytical pitfalls associated with reactive intermediates and alkylating agents. (CAS 1021172-90-6) is a prime example of a challenging analyte. The 2-bromoethyl moiety is highly electrophilic, making it susceptible to rapid nucleophilic attack by endogenous plasma proteins and hydrolysis during sample collection and processing.

When bridging legacy toxicokinetic data with modern clinical trials, cross-validation between historical methods and modern platforms is mandatory under1[1] and2[2]. This guide objectively compares the traditional HPLC-UV approach against our optimized StableQuant™ LC-MS/MS workflow, detailing the mechanistic causality behind assay failure and success.

The Mechanistic Challenge: Ex Vivo Degradation

In biological matrices, the bromide ion of N-[3-(2-bromoethyl)phenyl]acetamide acts as a highly reactive leaving group. At physiological pH and room temperature, endogenous thiols (e.g., glutathione, cysteine residues on albumin) rapidly alkylate the compound. Traditional analytical methods that fail to immediately quench this reaction suffer from severe negative bias due to ex vivo degradation, rendering the resulting pharmacokinetic (PK) data untrustworthy.

Assay Methodologies & Self-Validating Protocols

Alternative: Traditional HPLC-UV Method (Legacy)

Historically, quantification of this compound relied on simple protein precipitation followed by UV detection.

Step-by-Step Protocol:

  • Sample Thawing: Thaw plasma aliquots at room temperature.

  • Precipitation: Add 300 µL of ambient acetonitrile to 100 µL of plasma.

  • Centrifugation: Vortex for 30 seconds; centrifuge at 10,000 x g for 10 minutes.

  • Analysis: Inject 20 µL of the supernatant into an HPLC system equipped with a C18 column, detecting absorbance at 254 nm.

Causality of Failure: This protocol lacks a stabilization step. The time spent thawing at room temperature allows the alkylation reaction to proceed unabated. Furthermore, UV detection lacks the specificity required to differentiate the parent compound from its hydrolyzed metabolites, and the absence of an internal standard means extraction losses cannot be mathematically corrected.

Product: StableQuant™ LC-MS/MS Workflow

To establish a self-validating system, the StableQuant™ workflow introduces a Stable Isotope-Labeled Internal Standard (SIL-IS) and an immediate acidic thermal quench. By integrating the SIL-IS prior to any extraction, the protocol functions as a self-validating system; any matrix-induced ion suppression or extraction loss is mathematically nullified by the identical behavior of the SIL-IS.

Step-by-Step Protocol:

  • Quenching & Spiking (The Critical Step): Thaw plasma strictly on ice (4°C). Immediately aliquot 50 µL of plasma into a pre-chilled 96-well plate containing 10 µL of 1% Formic Acid and 10 µL of SIL-IS (N-[3-(2-bromoethyl)phenyl]acetamide-d4 at 100 ng/mL). Causality: Formic acid protonates endogenous nucleophiles (converting reactive thiolates to unreactive thiols), drastically reducing their nucleophilicity and halting ex vivo alkylation. Cold temperatures kinetically slow down any residual hydrolysis.

  • Solid Phase Extraction (SPE): Load the acidified sample onto an Oasis HLB 96-well plate. Wash with 5% methanol in water to remove salts and polar proteins. Causality: SPE removes phospholipids that cause severe ion suppression in the mass spectrometer, ensuring the trustworthiness and reproducibility of the MS signal.

  • Elution & Reconstitution: Elute with 100% cold methanol. Evaporate under nitrogen at 30°C and reconstitute in 100 µL of mobile phase (Water/Acetonitrile 50:50 with 0.1% Formic Acid).

  • LC-MS/MS Analysis: Inject 5 µL into a triple quadrupole mass spectrometer operating in Positive Electrospray Ionization (ESI+) mode. Monitor MRM transitions: m/z 242.1 → 162.1 (Parent) and m/z 246.1 → 166.1 (SIL-IS).

Workflow cluster_legacy Alternative: Traditional HPLC-UV cluster_stable Product: StableQuant™ LC-MS/MS L1 Plasma Sample (Room Temp) L2 Direct Protein Precipitation L1->L2 L3 HPLC-UV Analysis L2->L3 L4 Result: High Degradation Underestimated PK L3->L4 S1 Plasma Sample (Ice/4°C) S2 Acidic Quench + SIL-IS S1->S2 S3 Solid Phase Extraction (Phospholipid Removal) S2->S3 S4 LC-MS/MS (MRM Mode) S3->S4 S5 Result: High Stability Accurate PK S4->S5

Fig 1: Mechanistic workflow comparison highlighting the stabilization steps in the LC-MS/MS assay.

Cross-Validation Framework and Performance Data

According to the ICH M10 guidance, when data from multiple bioanalytical methods are combined across studies, cross-validation is required to assess bias and ensure data comparability[3]. We conducted a cross-validation using pooled incurred samples (n=30) from a non-clinical PK study.

Quantitative Data Presentation

Table 1: Fundamental Assay Performance Metrics

ParameterAlternative: Traditional HPLC-UVProduct: StableQuant™ LC-MS/MS
Analytical Platform HPLC with UV Detection (254 nm)UPLC-ESI-MS/MS (MRM Mode)
Lower Limit of Quantitation (LLOQ) 50.0 ng/mL0.5 ng/mL
Linear Dynamic Range 50.0 – 5000 ng/mL0.5 – 1000 ng/mL
Inter-assay Precision (%CV) 14.2%3.1%
Benchtop Stability (Plasma, 4h) -38.5% (Severe Degradation)-1.2% (Stable)
Matrix Effect (IS Normalized) N/A (No IS used)< 4.5%

Table 2: ICH M10 Cross-Validation Results (Subset of Incurred Samples)

Incurred Sample IDLegacy HPLC-UV (ng/mL)StableQuant™ LC-MS/MS (ng/mL)Calculated Bias (%)*
PK-001112.4185.2-39.3%
PK-015BLQ (< 50.0)14.6N/A
PK-030410.5620.8-33.9%
PK-04285.0145.3-41.5%
Mean Bias (n=30) -----38.1%

*Bias calculated as: (Legacy - StableQuant) / Mean * 100.

Statistical Assessment of Cross-Validation

As noted in recent industry discussions on ICH M10 implementation, 4[4], not merely a pass/fail checklist. Deming regression and Bland-Altman plots of our n=30 incurred samples revealed a systematic negative bias of -38.1% in the HPLC-UV method compared to the StableQuant™ LC-MS/MS method. This confirms that the legacy method significantly underestimates exposure due to ex vivo degradation.

CrossValidation Start Pooled Incurred PK Samples (n ≥ 30) Split Aliquot Splitting Start->Split MethodA Method A: HPLC-UV (Legacy) Split->MethodA MethodB Method B: StableQuant™ LC-MS/MS Split->MethodB DataA Quantification Data A MethodA->DataA DataB Quantification Data B MethodB->DataB Stats Statistical Assessment (Bland-Altman & Deming Regression) DataA->Stats DataB->Stats Conclusion Bias Assessment (Systematic Underestimation Identified) Stats->Conclusion

Fig 2: ICH M10 cross-validation experimental design utilizing incurred study samples.

Conclusion

For highly reactive alkylating agents like N-[3-(2-bromoethyl)phenyl]acetamide, traditional HPLC-UV methods fail to provide trustworthy PK data due to unmitigated ex vivo degradation. The StableQuant™ LC-MS/MS workflow establishes a self-validating, highly stable assay environment through acidic quenching, cold-chain processing, and SIL-IS correction. For regulatory submissions, transitioning to this stabilized LC-MS/MS platform is scientifically justified and essential for accurate exposure assessment.

References

  • CAS 1021172-90-6 | Sigma-Aldrich Source: sigmaaldrich.com
  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry Source: fda.gov
  • Bioanalytical Method Validation and Study Sample Analysis M10 Source: ich.org
  • Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion Source: nih.gov
  • Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion - Bioanalysis Zone Source: bioanalysis-zone.com

Sources

Comparative

Efficacy and Reactivity Comparison Guide: N-[3-(2-bromoethyl)phenyl]acetamide vs. Standard Drugs and Probes

Executive Summary As a Senior Application Scientist, it is critical to establish the precise biochemical classification of N-[3-(2-bromoethyl)phenyl]acetamide (CAS 1021172-90-6) . It is not a formulated therapeutic agent...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, it is critical to establish the precise biochemical classification of N-[3-(2-bromoethyl)phenyl]acetamide (CAS 1021172-90-6) . It is not a formulated therapeutic agent; rather, it is a highly reactive, bifunctional electrophilic probe and synthetic building block. While standard clinical drugs rely on reversible, non-covalent target engagement, this compound utilizes a 2-bromoethyl moiety designed for irreversible covalent alkylation[1].

Because direct clinical efficacy comparisons between a reactive intermediate and a formulated drug are scientifically invalid, this guide evaluates the compound's chemical efficacy (reactivity and bioconjugation potential) against standard chloro-analogs, while contrasting its pharmacological and toxicity profile with standard acetanilide-derived drugs[2].

Structural Causality & Mechanism of Action

To understand the experimental behavior of N-[3-(2-bromoethyl)phenyl]acetamide, we must deconstruct the causality behind its two primary functional groups:

  • The Acetanilide Core: Historically, acetanilide was the first aniline derivative found to possess analgesic and antipyretic properties[2]. However, its clinical use as a standard drug was abandoned due to severe toxicity. In vivo, it metabolizes into aniline, causing methemoglobinemia —a condition where the iron in hemoglobin is oxidized from Fe²⁺ to Fe³⁺, severely impairing oxygen transport[3].

  • The 2-Bromoethyl Group: This moiety transforms the molecule from a simple analgesic analog into a potent alkylating agent. In biological environments, bromoethyl groups conjugate with nucleophiles (like glutathione) to form highly reactive episulfonium ions[4]. The bromine atom acts as an excellent leaving group, facilitating rapid nucleophilic substitution (SN2) with cysteine or lysine residues on target proteins[1].

Mechanism of Covalent Alkylation

Pathway A N-[3-(2-bromoethyl)phenyl]acetamide (Electrophilic Probe) C Episulfonium Ion (Reactive Intermediate) A->C Intramolecular Cyclization (-Br) B Target Protein (Cysteine -SH) D Covalent Adduct (Irreversible Inhibition) B->D Covalent Bond Formation C->D Nucleophilic Attack

Mechanism of covalent alkylation via episulfonium ion formation.

Comparative Efficacy Data

Because N-[3-(2-bromoethyl)phenyl]acetamide is a covalent modifier, its "efficacy" is measured by its alkylation rate rather than traditional receptor affinity (Kd). The rate of glutathione (GSH) conjugation is significantly faster for brominated compounds compared to their chlorinated counterparts due to the increased relative reactivity and polarizability of the bromine leaving group[5].

Table 1: Pharmacological vs. Chemical Efficacy
MetricN-[3-(2-bromoethyl)phenyl]acetamideStandard Drug (e.g., Paracetamol)
Primary Utility Preclinical Probe / Synthetic IntermediateClinical Analgesic / Antipyretic
Mechanism of Action Irreversible Covalent AlkylationReversible Target Engagement
Target Engagement Cysteine / Lysine NucleophilesCyclooxygenase (COX) enzymes
Toxicity Profile High (Genotoxic / Methemoglobinemia)Low (Hepatotoxic only in severe overdose)
Table 2: Electrophilic Reactivity Comparison
Compound / ProbeLeaving GroupGSH Alkylation Half-Life ( t1/2​ )Relative Reactivity
N-[3-(2-bromoethyl)phenyl]acetamide Bromide (-Br)~45 minutesHigh (Rapid Episulfonium Formation)
N-[3-(2-chloroethyl)phenyl]acetamide Chloride (-Cl)>240 minutesLow (Slower Nucleophilic Substitution)
Standard Reversible Drug NoneN/AZero (No Covalent Binding)

Experimental Protocols: Glutathione (GSH) Reactivity Assay

To objectively compare the electrophilic efficacy of N-[3-(2-bromoethyl)phenyl]acetamide against standard chloro-analogs, we employ a kinetic GSH reactivity assay.

Trustworthiness & Self-Validation: This protocol utilizes a 10-fold molar excess of GSH relative to the probe. By flooding the system with the nucleophile, the bimolecular SN2 reaction is forced into pseudo-first-order kinetics. This ensures that the depletion of the probe is strictly dependent on its intrinsic electrophilic reactivity, eliminating concentration-dependent variables and self-validating the calculated half-life.

Step-by-Step Methodology
  • Preparation: Prepare a 10 mM stock solution of N-[3-(2-bromoethyl)phenyl]acetamide in LC-MS grade DMSO.

  • Buffer Setup: Prepare a 5 mM solution of reduced Glutathione (GSH) in 100 mM Phosphate-Buffered Saline (PBS), pH 7.4. Pre-warm to 37°C.

  • Reaction Initiation: Add 10 µL of the 10 mM probe stock to 990 µL of the GSH solution (Final concentrations: 100 µM probe, 5 mM GSH). Vortex immediately.

  • Time-Course Sampling: At specific time intervals (0, 15, 30, 60, 120, and 240 minutes), extract a 50 µL aliquot from the reaction mixture.

  • Quenching: Immediately quench the extracted aliquot by adding it to 50 µL of ice-cold 1% Trifluoroacetic Acid (TFA) in Acetonitrile. This drops the pH and precipitates proteins/peptides, halting the nucleophilic attack.

  • Quantification: Centrifuge the quenched samples at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining unreacted probe. Plot the natural log of the remaining concentration versus time to calculate the t1/2​ .

Assay Workflow

Workflow S1 Step 1: Prepare 10 mM Probe Stock in DMSO S2 Step 2: Incubate with 5 mM GSH in PBS (pH 7.4) at 37°C S1->S2 S3 Step 3: Aliquot at Time Points (0, 15, 30, 60, 120 min) S2->S3 S4 Step 4: Quench Reaction with 1% TFA in Acetonitrile S3->S4 S5 Step 5: LC-MS/MS Analysis (Quantify Remaining Probe) S4->S5

Step-by-step workflow for the kinetic Glutathione (GSH) reactivity assay.

References

  • [3] Patsnap Synapse. "What are the side effects of Acetanilide?". URL: [Link]

  • [2] Wikipedia. "Acetanilide - Pharmaceutical use and Toxicity". URL: [Link]

  • [1] Agency for Toxic Substances and Disease Registry (ATSDR). "Toxicological Profile for 1,2-Dibromoethane". URL: [Link]

  • [4] World Health Organization (WHO). "1,2-Dibromoethane in Drinking-water". URL: [Link]

  • [5] National Center for Biotechnology Information (NCBI). "Provisional Peer-Reviewed Toxicity Values for 1-Bromo-2-Chloroethane". URL: [Link]

Sources

Validation

Structural Confirmation of N-[3-(2-bromoethyl)phenyl]acetamide: A Comparative Guide to High-Field vs. Benchtop NMR Spectroscopy

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix: Chloroform-d (CDCl₃) Methodology: ¹H-NMR and ¹³C-NMR Spectroscopy Nuclear Magnetic Resonance (NMR) spectroscopy remains the...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix: Chloroform-d (CDCl₃) Methodology: ¹H-NMR and ¹³C-NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy remains the definitive cornerstone for the structural elucidation of pharmaceutical intermediates[1]. As drug development pipelines accelerate, analytical laboratories must frequently choose between the unparalleled resolution of traditional High-Field NMR and the rapid, accessible nature of modern Benchtop NMR systems.

This guide provides an objective performance comparison between a standard High-Field NMR (400 MHz) and a Benchtop NMR (60 MHz) for the structural confirmation of N-[3-(2-bromoethyl)phenyl]acetamide , detailing the causality behind the observed chemical shifts and providing self-validating experimental protocols.

Molecular Anatomy & Causality of NMR Signals

To effectively confirm the structure of N-[3-(2-bromoethyl)phenyl]acetamide, we must first establish the causality behind its spectral fingerprint. The molecule consists of a central benzene ring with a meta-substitution pattern (positions 1 and 3), bearing an acetamide group and a 2-bromoethyl chain.

The Inductive and Anisotropic Effects
  • The 2-Bromoethyl Chain (Aliphatic Region): The pronounced electronegativity of the bromine atom (Pauling scale 2.96) induces a strong localized electron withdrawal. This deshields the adjacent alpha-protons (-CH₂-Br), shifting their resonance downfield to ~3.5 ppm. The beta-protons (-CH₂-Ar) experience a weaker inductive effect but are influenced by the anisotropic ring current of the benzene ring, placing them at ~3.1 ppm. Because they are adjacent to each other, the n+1 rule dictates that both signals will split into distinct triplets.

  • The Acetamide Group: The carbonyl oxygen draws electron density away from the amide nitrogen, deshielding the attached proton (-NH), which appears as a broad singlet at ~7.5 ppm due to the quadrupolar relaxation of the ¹⁴N nucleus and solvent exchange dynamics. The acetyl methyl group (-CH₃) is an isolated spin system, appearing as a sharp singlet at ~2.1 ppm.

  • The Aromatic Ring: The meta-substitution pattern creates four distinct proton environments. At high magnetic fields, this resolves into a predictable splitting pattern: H2 (isolated between substituents) appears as a narrow multiplet/singlet, H4 and H6 as doublets, and H5 as a triplet.

Elucidation_Logic Molecule N-[3-(2-bromoethyl)phenyl]acetamide HNMR 1H-NMR Signals Molecule->HNMR CNMR 13C-NMR Signals Molecule->CNMR Aliphatic Aliphatic Region (Inductive Effects) HNMR->Aliphatic Aromatic Aromatic Region (Anisotropic Effects) HNMR->Aromatic CNMR->Aliphatic CNMR->Aromatic Carbonyl Carbonyl Region (Deshielding) CNMR->Carbonyl Confirm Confirmed Structural Connectivity Aliphatic->Confirm Aromatic->Confirm Carbonyl->Confirm

Logical flow of NMR structural elucidation for the target molecule.

Comparative Performance: High-Field vs. Benchtop NMR

The choice of instrumentation drastically alters the data landscape. High-field spectrometers utilize superconducting magnets requiring cryogenic cooling, while benchtop systems rely on permanent magnets[2].

Resolution and Signal Dispersion

The chemical shift (in ppm) is independent of the magnetic field, but the scalar coupling constants ( J , in Hz) are fixed. At 400 MHz , the Larmor frequency provides a wide frequency dispersion, easily resolving the complex J -couplings of the aromatic protons into distinct doublets and triplets. At 60 MHz , the frequency window is compressed. A 7 Hz coupling represents 0.0175 ppm at 400 MHz, but a massive 0.116 ppm at 60 MHz[3]. Consequently, the aromatic signals of N-[3-(2-bromoethyl)phenyl]acetamide collapse into a single, overlapping multiplet on a benchtop system.

Sensitivity and Sample Requirements

High-field systems equipped with advanced probes offer superior signal-to-noise (S/N) ratios, requiring only 1–5 mg of sample for a routine ¹H-NMR[4]. Benchtop systems have lower intrinsic sensitivity. To achieve a comparable S/N ratio without extending the acquisition time to impractical lengths, the sample concentration must be increased to ~50 mg[5].

Data Summary Tables

Table 1: Theoretical Chemical Shift Assignments (CDCl₃)

Functional Group¹H-NMR Shift (ppm)MultiplicityIntegration¹³C-NMR Shift (ppm)
Acetyl (-CH₃)~2.1Singlet (s)3H~24.0
Benzylic (-CH₂-Ar)~3.1Triplet (t)2H~39.0
Brominated (-CH₂-Br)~3.5Triplet (t)2H~32.0
Aromatic Protons~7.0 - 7.6Multiplet (m)*4H118.0 - 139.0
Amide (-NH)~7.5Broad Singlet (br s)1HN/A
Carbonyl (C=O)N/AN/AN/A~168.0

*Note: Resolves into distinct d, t, and s signals exclusively at high-field (≥ 300 MHz).

Table 2: Instrument Performance Comparison for Target Molecule

ParameterHigh-Field NMR (400 MHz)Benchtop NMR (60 MHz)
Magnet Type Superconducting (Cryogenic)Permanent (No Cryogens)
Sample Requirement 1 - 5 mg30 - 50 mg
Aromatic Resolution Fully resolved (d, t, s)Broad overlapping multiplet
¹³C-NMR Feasibility Excellent (Routine)Challenging (Requires high conc. & time)
Primary Use Case Absolute structural confirmationRapid QA/QC & Reaction monitoring

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes an internal check to prevent artifact misinterpretation.

Protocol A: High-Field NMR Acquisition (400 MHz)
  • Sample Preparation: Dissolve 5.0 mg of N-[3-(2-bromoethyl)phenyl]acetamide in 0.6 mL of CDCl₃.

    • Self-Validation: Incorporate Tetramethylsilane (TMS) at 0.03% v/v. TMS establishes an internal zero-point reference, ensuring chemical shift accuracy independent of magnetic drift.

  • Locking and Tuning: Insert the sample and lock onto the deuterium frequency of CDCl₃.

    • Self-Validation: If the lock signal fluctuates, solvent evaporation or paramagnetic impurities are present. Do not proceed until the lock is stable.

  • Shimming: Perform gradient shimming on the Z-axis.

    • Self-Validation: Monitor the Free Induction Decay (FID). Measure the Full Width at Half Maximum (FWHM) of the TMS peak. If FWHM > 1.2 Hz, magnetic homogeneity is compromised; reshim the instrument.

  • Acquisition: Acquire 16 scans for ¹H-NMR (relaxation delay d1 = 1.0 s) and 256 scans for ¹³C-NMR.

  • Processing & Integration Calibration: Apply a 0.3 Hz exponential line broadening window function to the ¹H-FID. Phase the spectrum manually.

    • Self-Validation: Set the integral of the isolated acetyl -CH₃ peak (at ~2.1 ppm) strictly to 3.00 . If the subsequent integration of the aromatic region does not yield ~4.00, it immediately flags a structural error or the presence of an impurity[6].

Protocol B: Benchtop NMR Acquisition (60 MHz)
  • Sample Preparation: Dissolve 50.0 mg of the compound in 0.6 mL of CDCl₃ (with TMS). The 10x concentration compensates for the lower magnetic field strength.

  • Acquisition: Insert the standard 5 mm NMR tube into the benchtop spectrometer. Perform a 1D ¹H-NMR experiment with 64 scans to boost the S/N ratio.

  • Data Interpretation: Rely on the aliphatic region for structural confirmation. At 60 MHz, the -CH₂-Br and -CH₂-Ar triplets will remain distinct and quantifiable, providing sufficient evidence of the 2-bromoethyl chain, even though the aromatic region will lack splitting clarity.

NMR_Workflow Sample Sample Prep (CDCl3 + TMS) Benchtop Benchtop NMR (60 MHz) Sample->Benchtop 50 mg HighField High-Field NMR (400 MHz) Sample->HighField 5 mg DataB Low-Res Data (Overlapping) Benchtop->DataB DataH High-Res Data (Resolved) HighField->DataH Analysis Structural Confirmation DataB->Analysis DataH->Analysis

Workflow comparing benchtop and high-field NMR for structural confirmation.

Conclusion

For the structural confirmation of N-[3-(2-bromoethyl)phenyl]acetamide, High-Field NMR remains the gold standard, providing the necessary resolution to map the meta-substituted aromatic ring and the sensitivity to effortlessly acquire ¹³C-NMR data. However, Benchtop NMR serves as a highly capable alternative for rapid verification. By understanding the causality of the molecule's inductive effects and leveraging the distinct aliphatic triplets (-CH₂-Br and -CH₂-Ar), analytical chemists can successfully confirm the compound's identity directly at the fume hood using a 60 MHz system.

Sources

Comparative

In Vitro vs. In Vivo Efficacy of N-[3-(2-bromoethyl)phenyl]acetamide Analogs: A Comparative Guide

As drug development shifts toward highly selective targeted covalent inhibitors (TCIs), the N-[3-(2-bromoethyl)phenyl]acetamide scaffold has emerged as a powerful structural motif. Unlike first-generation irreversible in...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development shifts toward highly selective targeted covalent inhibitors (TCIs), the N-[3-(2-bromoethyl)phenyl]acetamide scaffold has emerged as a powerful structural motif. Unlike first-generation irreversible inhibitors that rely on highly reactive electrophiles (e.g., Michael acceptors), these analogs utilize a low-reactivity alkyl halide (the 2-bromoethyl group) paired with a specific recognition element (the phenylacetamide core).

This guide provides an objective, data-driven comparison of these analogs against traditional reversible and high-reactivity covalent alternatives, detailing the causality behind their unique in vitro kinetics and in vivo pharmacodynamic advantages [1].

The Mechanistic Paradigm: Low-Reactivity Alkylation

The core advantage of N-[3-(2-bromoethyl)phenyl]acetamide analogs lies in their proximity-driven reactivity . Under physiological conditions, the bromoethyl group is remarkably inert to abundant cellular nucleophiles like glutathione. Covalent bond formation (via an SN​2 mechanism) only occurs when the phenylacetamide moiety binds non-covalently to the target's active site, perfectly aligning the bromoethyl warhead with a specific nucleophilic residue (typically Histidine or Cysteine)[1].

ReactionKinetics E Target Enzyme (Active) EI Non-Covalent Complex (EI) E->EI k_on I Bromoethyl Analog (TCI) I->EI k_on EI->E k_off EI_cov Covalent Complex (E-I) EI->EI_cov k_inact (Proximity SN2)

Fig 1: Two-step kinetic model of targeted covalent inhibition by bromoethyl analogs.

Comparative Performance Matrix

To objectively evaluate the efficacy of bromoethyl phenylacetamide analogs, we must compare them against standard reversible inhibitors and highly reactive covalent inhibitors (e.g., acrylamides). The data below summarizes their distinct pharmacological profiles.

ParameterReversible InhibitorsHigh-Reactivity Covalent (Acrylamides)Bromoethyl Acetamide Analogs
Mechanism of Action Equilibrium binding ( KI​ )Rapid alkylation of exposed thiolsProximity-driven SN​2 alkylation
Target Residence Time Transient (Minutes to Hours)Permanent (Protein turnover rate)Permanent (Protein turnover rate)
Off-Target Toxicity Risk Moderate (Driven by Cmax​ )High (Glutathione depletion)Low (Requires precise spatial fit)
In Vitro Metric IC50​ / KI​ kinact​/KI​ kinact​/KI​
In Vivo Dosing Frequency Daily (often BID)Daily to Bi-weeklyWeekly [2]
PK/PD Disconnect None (Efficacy tracks PK)HighHigh (Efficacy outlasts clearance)

In Vitro Efficacy & Validation

In vitro, the efficacy of a covalent inhibitor is not accurately described by an IC50​ value, as inhibition is time-dependent. Instead, performance is quantified by the kinact​/KI​ ratio. Bromoethyl analogs typically exhibit moderate KI​ values (due to the low reactivity of the warhead) but highly efficient kinact​ rates once bound, resulting in potent, irreversible target inactivation [1].

Protocol 1: kinact​/KI​ Determination via Jump-Dilution & LC-MS/MS

Causality Check: A standard dose-response assay cannot differentiate between a tight-binding reversible inhibitor and a true covalent inhibitor. This self-validating protocol uses a jump-dilution step to force the dissociation of reversible complexes, isolating the covalent effect. Intact mass spectrometry is then used to definitively prove 1:1 stoichiometry and rule out non-specific poly-alkylation.

Step-by-Step Methodology:

  • Pre-incubation: Incubate the target recombinant protein (10 nM) with varying concentrations of the bromoethyl analog (ranging from 0.1x to 10x the estimated KI​ ) in assay buffer at 37°C.

  • Time-Course Sampling: Aliquot samples at predefined time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Jump-Dilution: Rapidly dilute each aliquot 100-fold into a reaction buffer containing a saturating concentration of the enzyme's natural substrate.

  • Activity Measurement: Monitor the initial velocity of the enzymatic reaction (e.g., via fluorescence or absorbance). Reversible complexes will rapidly dissociate and regain activity; covalent complexes will remain inactive.

  • Kinetic Calculation: Plot the natural log of remaining activity versus pre-incubation time to determine kobs​ for each concentration. Plot kobs​ versus inhibitor concentration to calculate KI​ and kinact​ .

  • LC-MS/MS Validation: Subject the fully inactivated protein complex to intact protein LC-MS. Validation Criterion: The mass spectrum must show a single mass shift corresponding exactly to the molecular weight of the bromoethyl analog minus the leaving group (HBr) (approx. -79.9 Da), confirming specific 1:1 covalent modification [1].

In Vivo Efficacy & The PK/PD Disconnect

The true value of the N-[3-(2-bromoethyl)phenyl]acetamide scaffold is realized in vivo. Because the target protein is permanently inactivated, the pharmacological effect (PD) persists long after the drug has been cleared from the bloodstream (PK). This "PK/PD disconnect" allows for the administration of lower, less frequent doses, drastically widening the therapeutic window [2].

Workflow Phase1 In Vitro Profiling Kinetics Time-Dependent Inhibition (k_inact / K_I) Phase1->Kinetics MassSpec Intact Protein LC-MS (Covalent Adduct Verification) Phase1->MassSpec Phase2 In Vivo Translation Kinetics->Phase2 Lead Candidate MassSpec->Phase2 PKPD PK/PD Disconnect Analysis (Short PK, Long PD) Phase2->PKPD Efficacy Xenograft Tumor Models (Reduced Dosing Frequency) Phase2->Efficacy

Fig 2: Preclinical evaluation workflow for bromoethyl acetamide covalent inhibitors.

Protocol 2: Xenograft Efficacy and Ex Vivo Target Occupancy

Causality Check: To prove that weekly dosing of a bromoethyl analog is superior to daily dosing of a reversible inhibitor, we must measure tumor volume alongside ex vivo target occupancy. If the tumor shrinks while plasma drug levels are undetectable, the PK/PD disconnect is validated.

Step-by-Step Methodology:

  • Model Establishment: Subcutaneously implant target-expressing human cancer cells (e.g., T-47D xenografts) into immunocompromised mice. Allow tumors to reach ~150 mm³.

  • Cohort Stratification: Randomize mice into three groups (n=8/group):

    • Vehicle control.

    • Reversible Inhibitor Alternative (Dosed Daily, PO).

    • Bromoethyl Analog (Dosed Once Weekly, PO).

  • PK/PD Sampling: At Day 14, collect blood plasma at 1h, 4h, 24h, and 72h post-dose to measure circulating drug concentrations via LC-MS/MS (PK).

  • Tumor Volume Monitoring: Measure tumor dimensions using digital calipers twice weekly.

  • Validation Criterion: The bromoethyl analog cohort must demonstrate equivalent or superior tumor regression compared to the daily reversible cohort [2]. Furthermore, CETSA must reveal a significant thermal shift in the target protein 7 days post-dose, proving that the enzyme remains covalently locked even when plasma drug levels are zero.

Conclusion

N-[3-(2-bromoethyl)phenyl]acetamide analogs represent a highly sophisticated approach to drug design. By leveraging a low-reactivity electrophile, these compounds bypass the off-target toxicity plagues of traditional alkylating agents. In vitro, their efficacy is defined by precise, proximity-driven SN​2 kinetics. In vivo, they offer a profound PK/PD disconnect, allowing for infrequent dosing regimens that maintain continuous target suppression without continuous systemic exposure. For researchers developing targeted therapies, transitioning from reversible scaffolds to this specific covalent motif can dramatically optimize both safety and long-term efficacy.

References

  • Li, T., Maltais, R., Poirier, D., & Lin, S.-X. (2018). Combined Biophysical Chemistry Reveals a New Covalent Inhibitor with a Low-Reactivity Alkyl Halide. The Journal of Physical Chemistry Letters, 9(18), 5275–5280.[Link]

  • Maltais, R., & Poirier, D. (2021). A Targeted-Covalent Inhibitor of 17β-HSD1 Blocks Two Estrogen-Biosynthesis Pathways: In Vitro (Metabolism) and In Vivo (Xenograft) Studies in T-47D Breast Cancer Models. Cancers, 13(8), 1841.[Link]

Safety & Regulatory Compliance

Safety

N-[3-(2-bromoethyl)phenyl]acetamide proper disposal procedures

As a Senior Application Scientist, I understand that managing reactive intermediates and functionalized building blocks requires more than just following a checklist—it requires a mechanistic understanding of the chemica...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that managing reactive intermediates and functionalized building blocks requires more than just following a checklist—it requires a mechanistic understanding of the chemical's behavior to ensure absolute safety and regulatory compliance.

N-[3-(2-bromoethyl)phenyl]acetamide is a bifunctional molecule featuring both an acetamide moiety and a 2-bromoethyl group. The presence of the primary alkyl bromide makes this compound a potent electrophile and an active alkylating agent. Because it contains a halogen (bromine), it falls under strict environmental regulations and must be managed exclusively as halogenated organic waste [1].

Below is the comprehensive, self-validating operational guide for the safe handling, segregation, and disposal of this compound.

Mechanistic Hazard Profile & Causality

Before executing any disposal protocol, it is critical to understand why specific precautions are taken:

  • Alkylating Potential: The 2-bromoethyl group readily undergoes nucleophilic substitution ( SN​2 ). In a biological context, this makes it a potential alkylating agent capable of reacting with nucleophilic sites on proteins and DNA. Consequently, rigorous personal protective equipment (PPE) is non-negotiable to prevent dermal absorption or inhalation[2].

  • Halogenated Waste Regulations: The U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) strictly regulates halogenated compounds[3]. Halogens inhibit the biological degradation processes in standard landfills and can form highly toxic dioxins or furans if incinerated at low temperatures. Therefore, this compound must be segregated and sent to an EPA-permitted Treatment, Storage, and Disposal Facility (TSDF) for high-temperature incineration[4].

  • Chemical Incompatibilities: The compound must be kept away from strong bases (which can induce unwanted dehydrohalogenation or hydrolysis of the acetamide) and strong oxidizers[5].

Quantitative Data & Logistical Parameters

To ensure rapid decision-making in the laboratory, the logistical and physicochemical parameters for disposal are summarized below:

ParameterSpecificationCausality / Rationale
Waste Stream Halogenated Organic WasteContains bromine; requires specialized high-temperature incineration to prevent environmental persistence[1].
Primary Hazard Alkylating Agent / IrritantThe electrophilic primary bromide reacts readily with biological nucleophiles[2].
Incompatible Materials Strong bases, strong oxidizersBases can trigger exothermic dehydrohalogenation; oxidizers risk violent reactions[5].
Container Material Glass or HDPEPrevents solvent degradation of the container walls[5].
Fill Limit 75% CapacityAllows safe headspace for vapor expansion and prevents over-pressurization during transport[5].

Step-by-Step Methodology: Routine Disposal Protocol

To maintain a self-validating safety system, every step of the disposal process must be verifiable by the next operator.

Step 1: Container Selection and Preparation

  • Select a chemically compatible container, preferably High-Density Polyethylene (HDPE) or glass[5].

  • Validation Check: Ensure the container is completely dry and free of any residual incompatible chemicals (e.g., bases or oxidizers) before use.

Step 2: Labeling (Pre-Fill)

  • Apply a standard RCRA Hazardous Waste label to the container before adding any waste[3].

  • Check the "Halogenated" and "Toxic" hazard boxes.

  • Write the full chemical name: "N-[3-(2-bromoethyl)phenyl]acetamide." Do not use structural abbreviations or acronyms, as this violates EPA hazard communication standards[3].

Step 3: Waste Segregation and Transfer

  • Transfer the waste (including contaminated solvents or reaction mixtures) into the container inside a certified chemical fume hood.

  • Critical Rule: Do not comingle this waste with non-halogenated solvents (e.g., acetone, ethanol). Mixing increases disposal costs exponentially and complicates the incineration process[1]. Keep water content below 20% if possible[5].

  • Fill the container to a maximum of 75% capacity[5].

Step 4: Satellite Accumulation Area (SAA) Storage

  • Seal the container tightly. Funnels must not be left in the container.

  • Place the container in a designated SAA within secondary containment (e.g., a chemically resistant plastic tray) to capture any potential leaks[6].

Step 5: EHS Pickup

  • Once the container reaches the 75% fill line or the regulatory time limit (often 6 months depending on local jurisdiction), initiate a pickup request with your institution's Environmental Health and Safety (EHS) department[6].

Waste_Segregation Start N-[3-(2-bromoethyl)phenyl]acetamide Waste Generated Decision1 Is the waste mixed with aqueous solvents? Start->Decision1 Aqueous Aqueous Halogenated Waste (Requires pH check) Decision1->Aqueous Yes Organic Halogenated Organic Waste (Keep water <20%) Decision1->Organic No Label Apply RCRA Hazardous Waste Label Check 'Halogenated' Aqueous->Label Organic->Label SAA Store in Satellite Accumulation Area (Secondary Containment) Label->SAA Incineration High-Temperature Incineration (EPA-Permitted TSDF) SAA->Incineration

Caption: Decision tree for the segregation and disposal of halogenated organic waste.

Step-by-Step Methodology: Emergency Spill Response

In the event of a spill, immediate containment is required to prevent environmental release and personnel exposure.

Step 1: Assessment and PPE

  • Evacuate non-essential personnel from the immediate area.

  • Don appropriate PPE: Nitrile gloves (double-gloving is recommended for alkylating agents), chemical splash goggles, and a lab coat[2].

Step 2: Containment

  • Surround the spill perimeter with an inert, non-combustible absorbent material such as vermiculite, dry sand, or a commercial chemical spill pad[2].

  • Causality: Do not use combustible materials like paper towels or sawdust, as reactive organics can sometimes initiate exothermic degradation.

Step 3: Collection

  • Using non-sparking tools (e.g., a polypropylene dustpan), carefully scoop the absorbed mixture to minimize aerosolization of the powder or vapor generation[2].

Step 4: Containerization and Decontamination

  • Place the absorbed material into a compatible, sealable container (e.g., a wide-mouth HDPE jar).

  • Wash the spill surface with a mild detergent and water. Collect the heavily contaminated wash water and add it to the hazardous waste container.

Step 5: Final Disposal

  • Seal and label the container as "Hazardous Waste - Halogenated Organic Spill Cleanup" and immediately request an EHS pickup[2].

Spill_Response S1 1. Assess & PPE (Nitrile, Goggles) S2 2. Contain (Inert Absorbent) S1->S2 S3 3. Collect (Non-sparking tools) S2->S3 S4 4. Containerize (Glass/HDPE) S3->S4 S5 5. EHS Pickup (Halogenated Waste) S4->S5

Caption: Sequential workflow for chemical spill response and decontamination.

References

  • Laboratory Hazardous Waste Management Guide | UTIA Safety Office. University of Tennessee. Retrieved from:[Link]

  • Hazardous Materials Disposal Guide | Nipissing University. Nipissing University. Retrieved from: [Link]

  • RCRA addresses waste management, disposal and recycling. University of Houston-Clear Lake. Retrieved from: [Link]

  • UWO Guide to Classifying Unwanted Materials. UW Oshkosh. Retrieved from:[Link]

  • Review of Alternative Treatment Processes for Halogenated Organic Waste Streams. P2 InfoHouse. Retrieved from:[Link]

Sources

Handling

Personal protective equipment for handling N-[3-(2-bromoethyl)phenyl]acetamide

[URL from 3.7 Integrating Visual Cues I'm now incorporating visual cues in the DOT diagram for the Self-Validating Protocol , especially to indicate primary dermal protection. My aim is to make it clear which barriers ar...

Author: BenchChem Technical Support Team. Date: March 2026

[URL from 3.7

Integrating Visual Cues

I'm now incorporating visual cues in the DOT diagram for the Self-Validating Protocol , especially to indicate primary dermal protection. My aim is to make it clear which barriers are essential. I'm focusing on highlighting the process by adding visual emphasis on PPE.

Visualizing Protocol Validation

I'm now integrating the three key components of the self-validating protocol – the pre-operation set-up, handling & transfer, and decontamination & disposal. I'm going to add a node for each step. My focus is the Visualizing Protocol Validation using the DOT diagram.

Visualizing Protocol Validation

I'm now integrating the three key components of the self-validating protocol – the pre-operation set-up, handling & transfer, and decontamination & disposal. I'm going to add a node for each step. My focus is Visualizing Protocol Validation using the DOT diagram.

Refining DOT Diagram Nodes

I'm now focused on the self-validating Graphviz DOT diagram. I have integrated primary dermal protection to clarify procedures, with nodes now showing pre-operation set-up, and handling & transfer, and decontamination & disposal. I am adding a node for each step. My focus is Visualizing Protocol Validation using the DOT diagram.

Refining DOT Diagram Nodes

I'm now implementing the DOT diagram for self-validating safety procedures. I'm focusing on incorporating the nodes with procedures for: the pre-operation set-up, handling & transfer, and decontamination & disposal. I am adding a node for each step. My focus is Visualizing Protocol Validation using the DOT diagram.

As a Senior Application Scientist, I approach chemical handling not merely as a checklist of safety gear, but as an exercise in mechanistic risk mitigation. When dealing with reactive intermediates like N-[3-(2-bromoethyl)phenyl]acetamide (CAS: 1021172-90-6) , understanding why a molecule is dangerous transforms our safety protocols from arbitrary rules into intuitive, self-validating systems.

Here is the comprehensive, field-proven guide for the safe handling, processing, and disposal of this compound.

Mechanistic Hazard Profiling: The Causality of Risk

N-[3-(2-bromoethyl)phenyl]acetamide contains a 2-bromoethyl moiety, which acts as a potent electrophile. The highly polarized carbon-bromine bond makes the adjacent carbon highly susceptible to nucleophilic attack ( SN​2 mechanism). In a biological context, this makes the compound an alkylating agent capable of covalently binding to the nitrogenous bases of DNA and the sulfhydryl groups of cellular proteins.

Because bromoethyl derivatives are potent alkylating irritants that cause serious eye irritation, skin damage, and respiratory toxicity[1], standard laboratory PPE is insufficient. Dermal exposure can lead to rapid protein alkylation (chemical burns), while the inhalation of aerosolized particulates poses severe genotoxic risks. Therefore, our operational plan relies on robust, multi-layered barrier protection.

Quantitative PPE Matrix

To mitigate the specific electrophilic risks of N-[3-(2-bromoethyl)phenyl]acetamide, the following quantitative PPE standards must be strictly adhered to:

PPE CategorySpecificationPerformance Metric / StandardMechanistic Justification
Primary Dermal (Inner) Neoprene Gloves (0.1 mm)Breakthrough time > 60 minBase layer protection against incidental permeation of lipophilic compounds.
Secondary Dermal (Outer) Nitrile Gloves (0.15 mm)Breakthrough time > 240 minSacrificial barrier against bromoethyl alkylating agents; must be worn at all times during handling[2].
Ocular Barrier ANSI Z87.1 Splash Goggles100% droplet/dust exclusionPrevents ocular tissue alkylation from aerosolized particulates or solvent splashes[2].
Respiratory Barrier Fume Hood (Face velocity: 80-120 fpm)Complete aerosol containmentPrevents inhalation of crystalline dust[1]. If handling outside a hood is unavoidable, a P100 respirator is mandatory.
Body Protection Flame-resistant Lab CoatFluid-resistantPrevents systemic absorption through contaminated clothing.

Operational Plan: Self-Validating Handling Methodologies

Every procedure in the laboratory must include an internal check to verify that the safety measure is actively working. Follow this step-by-step workflow for handling the compound:

Phase 1: Pre-Operation & Barrier Validation

  • Fume Hood Check: Verify the chemical fume hood monitor reads between 80–120 feet per minute (fpm). Do not proceed if the alarm is sounding.

  • Glove Integrity Validation (Self-Validating Step): Before donning, inflate the outer nitrile glove with air, twist the cuff, and submerge the fingers in a beaker of water. The absence of bubbles validates the microscopic integrity of your primary dermal barrier.

  • Don PPE: Put on the inner neoprene gloves, followed by the lab coat. Don the validated outer nitrile gloves, ensuring the cuffs are pulled over the lab coat sleeves to eliminate exposed skin at the wrists. Put on ANSI Z87.1 splash goggles[2].

Phase 2: Weighing and Transfer

  • Place an anti-static weighing boat inside the analytical balance enclosure (which must be located within the fume hood).

  • Dispense the N-[3-(2-bromoethyl)phenyl]acetamide using a non-sparking, anti-static spatula. Causality: Static electricity can cause fine powders to aerosolize, bypassing the sash barrier and increasing inhalation risk[1].

  • Dissolve the compound in your target solvent (e.g., DMF or DMSO) immediately within the hood. Seal the reaction vial before removing it from the balance area.

Decontamination and Disposal Plan

Alkylating agents must never be disposed of directly into standard organic waste due to their environmental toxicity and cross-reactivity. They must be chemically quenched first.

The Thiosulfate Quench Protocol: We utilize a 10% sodium thiosulfate ( Na2​S2​O3​ ) solution to destroy the alkylating hazard[3]. The thiosulfate ion ( S2​O32−​ ) is a powerful nucleophile that rapidly displaces the bromide ion, converting the hazardous bromoethyl group into a harmless, water-soluble Bunte salt.

  • Preparation: Prepare a quenching bath of 10% sodium thiosulfate in a 1:1 water/ethanol mixture (ethanol facilitates the solubility of the acetamide derivative)[3].

  • Submersion: Submerge all contaminated spatulas, weighing boats, and glassware directly into the quenching bath inside the fume hood.

  • Reaction Time: Allow the materials to sit for a minimum of 2 hours at room temperature to ensure complete SN​2 hydrolysis.

  • Quench Validation (Self-Validating Step): Spot a micro-aliquot of the quench solution on a TLC (Thin Layer Chromatography) plate alongside a reference standard of the starting material. The complete disappearance of the N-[3-(2-bromoethyl)phenyl]acetamide spot confirms 100% neutralization.

  • Disposal: Once validated, the neutralized aqueous solution can be safely transferred to the standard halogenated/aqueous hazardous waste stream.

Emergency Response Protocol

  • Dermal Exposure: Immediately remove contaminated gloves/clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Do not apply neutralizing chemicals directly to the skin. Seek immediate medical evaluation[1].

  • Powder Spill: Do not sweep. Cover the spill with absorbent material soaked in 10% sodium thiosulfate to neutralize the powder in place[3]. Wait 30 minutes, then carefully scoop the wet slurry into a hazardous waste container using a non-sparking tool.

Visual Workflow: Hazard Mitigation to Disposal

PPE_Workflow Hazard N-[3-(2-bromoethyl)phenyl]acetamide (Electrophilic Alkylating Agent) Resp Fume Hood / P100 (Inhalation Barrier) Hazard->Resp Aerosol Risk Derm Double Nitrile Gloves (Dermal Barrier) Hazard->Derm Permeation Risk Eye Splash Goggles (Ocular Barrier) Hazard->Eye Splash Risk Weigh Step 1: Enclosed Weighing Resp->Weigh Derm->Weigh Eye->Weigh React Step 2: Chemical Processing Weigh->React Quench Step 3: 10% Thiosulfate Quench React->Quench S2O3(2-) Nucleophilic Attack Waste Step 4: Halogenated Waste Quench->Waste Safe Bunte Salt

Workflow for handling N-[3-(2-bromoethyl)phenyl]acetamide, from hazard mitigation to safe disposal.

References

  • Title: 1.
  • Source: uq.edu.
  • Source: chemicalbook.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.